1-Benzyl-5-hydroxymethyl-1h-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-benzylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZILHANXWXTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378297 | |
| Record name | 1-Benzyl-5-hydroxymethyl-1h-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-50-3 | |
| Record name | 1-Benzyl-5-hydroxymethyl-1h-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-5-hydroxymethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-Benzyl-5-hydroxymethyl-1h-imidazole
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-hydroxymethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, including potential anticancer and antiviral drugs.[1][2] Its structure, combining a protected imidazole core with a reactive hydroxymethyl group, allows for diverse subsequent modifications. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, offering detailed, field-proven protocols. We will dissect two principal pathways: the desulfurization of a mercapto-imidazole precursor and the direct N-benzylation of 4(5)-hydroxymethylimidazole. The causality behind experimental choices, mechanistic underpinnings, and practical considerations for purification and safety are discussed to ensure scientific integrity and reproducibility.
Introduction and Physicochemical Properties
This compound (CAS No: 80304-50-3) is an organic compound featuring a central imidazole ring substituted with a benzyl group at the N1 position and a hydroxymethyl group at the C5 position.[1] This strategic arrangement makes it a valuable precursor for creating more complex molecules, particularly in the development of TGR5 agonists for metabolic syndromes and other therapeutic agents.[2]
The compound typically presents as a white to yellowish solid and is stable under standard laboratory conditions.[1] Its solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) facilitates its use in a variety of reaction media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O | [3] |
| Molecular Weight | 188.23 g/mol | [3] |
| Melting Point | 125-135 °C | [1][4] |
| Appearance | White to yellowish solid | [1] |
| CAS Number | 80304-50-3 | [1] |
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from different starting materials. The choice of pathway often depends on the availability and cost of precursors, desired purity, and scalability. Two robust and commonly cited strategies are:
-
Route A: Oxidative Desulfurization. This pathway begins with a pre-functionalized precursor, 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole, and removes the thiol group to yield the target compound. This is a highly specific and direct method when the starting material is accessible.[4][5]
-
Route B: Direct N-Benzylation. This classic approach involves the alkylation of the imidazole nitrogen of 4(5)-hydroxymethylimidazole with a benzyl halide. This route is conceptually straightforward but introduces the challenge of regioselectivity, as alkylation can occur at either of the two nitrogen atoms in the tautomeric starting material.[6][7][8]
Caption: High-level overview of the two primary synthetic routes.
Detailed Experimental Protocols
Route A: Synthesis via Oxidative Desulfurization
This method provides a direct conversion to the target molecule with a reported yield of 60%.[4] The core of this reaction is the use of nitric acid, which acts as an oxidizing agent to facilitate the removal of the 2-mercapto group.
Expertise & Causality: The choice of concentrated nitric acid in an aqueous medium at a moderately elevated temperature (35°C) is critical. Nitric acid serves to oxidize the thiol group, likely forming intermediate sulfinic or sulfonic acids, which are subsequently cleaved from the imidazole ring under the reaction conditions. The final pH adjustment to basic (9-10) with sodium hydroxide is essential to neutralize the excess acid and deprotonate the product, facilitating its isolation from the aqueous reaction mixture.[4]
Table 2: Reagents for Route A
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole | 220.29 | 7.5 g | 0.034 |
| Concentrated Nitric Acid (68%) | 63.01 | 7.5 g | ~0.083 |
| Water | 18.02 | 18 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, prepare a mixture of water (18 mL) and concentrated nitric acid (7.5 g).
-
Reagent Addition: While stirring, maintain the temperature of the acid mixture at 35°C. Add 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g) in small portions over 15-20 minutes to control any exotherm.[4][5]
-
Reaction: Stir the resulting mixture vigorously for 3 hours at 35°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to 9-10 by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to manage the heat of neutralization.
-
Isolation: The product, 1-Benzyl-5-hydroxymethyl-imidazole, will precipitate out of the basic solution. Collect the solid by vacuum filtration, wash with cold water, and dry under a vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product (approx. 3.8 g, 60% yield).[4]
Route B: Synthesis via Direct N-Benzylation
This approach is a cornerstone of imidazole chemistry and relies on the nucleophilicity of the imidazole nitrogen.[8] A base is required to deprotonate the N-H of the imidazole ring, significantly enhancing its nucleophilicity to attack the electrophilic benzyl bromide. The primary challenge is regioselectivity. The starting material, 4(5)-hydroxymethylimidazole, exists as a mixture of tautomers. Benzylation can therefore lead to two isomeric products: the desired this compound and the undesired 1-benzyl-4-hydroxymethyl-1H-imidazole. These isomers typically require separation by column chromatography.
Caption: Mechanism of N-benzylation showing the formation of two regioisomers.
Step-by-Step Protocol:
This protocol is a generalized procedure based on standard N-alkylation methods for imidazoles.[6][8]
-
Reaction Setup: To a solution of 4(5)-hydroxymethylimidazole (1 equivalent) in a polar aprotic solvent like anhydrous acetonitrile or DMF in a round-bottom flask, add a suitable base. Anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) is a mild and effective choice.[6]
-
Reagent Addition: Stir the suspension at room temperature for 30 minutes. Then, add benzyl bromide (1.0-1.1 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: After cooling to room temperature, filter off the inorganic salts (e.g., K₂CO₃ and KBr). Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[8]
-
Extraction: Dissolve the resulting crude oil or solid in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent such as magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification: The crude product, a mixture of 1,4- and 1,5-isomers, must be purified. Column chromatography on silica gel is the most effective method for separating these regioisomers.
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols. The reagents used in these procedures have specific hazards that must be managed.
-
Concentrated Nitric Acid: A strong oxidizing agent and highly corrosive. It can cause severe skin and eye burns. Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Benzyl Bromide: A lachrymator (causes tearing) and is corrosive. It should also be handled in a well-ventilated fume hood with proper PPE.[6]
-
Sodium Hydroxide: Corrosive and can cause severe burns. The dissolution in water is highly exothermic.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methodologies. The oxidative desulfurization route offers a direct and high-yielding pathway if the specific mercapto-precursor is available. Alternatively, the direct N-benzylation of 4(5)-hydroxymethylimidazole provides a more flexible approach using common starting materials, with the caveat that chromatographic separation of regioisomers is necessary. The choice between these methods will be dictated by laboratory-specific factors, including starting material availability, equipment, and desired scale. Both protocols, when executed with precision and appropriate safety measures, provide reliable access to this valuable pharmaceutical intermediate.
References
- ChemBK. (2024, April 9). This compound.
- Pharmaguideline. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
- Wikipedia. Imidazole.
- PrepChem.com. Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole.
- Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
- Google Patents. (CN115626896A). Method for synthesizing imidazole compound.
- PubMed. (2021, February 15). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.
- Google Patents. (US4278801A). Preparation of 5-hydroxymethylimidazoles.
- Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
- Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities.
- Crozet, M. D., et al. (2004, May 21). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN.
- Reddy, K. K., & Rao, N. V. S. (1968). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles.
- ResearchGate. Synthesis of 4(5)-(hydroxymethyl)imidazole derivatives.
- MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.
- PMC - NIH. (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds.
- OUCI. Synthesis of imidazole derivatives in the last 5 years: An update.
- PMC - PubMed Central. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
- SpectraBase. 1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOLE.
- MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
Sources
- 1. chembk.com [chembk.com]
- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 80304-50-3 | FDA30450 [biosynth.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 1-Benzyl-5-hydroxymethyl-1H-imidazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive examination of 1-Benzyl-5-hydroxymethyl-1H-imidazole, a pivotal intermediate in medicinal chemistry and pharmaceutical development. The document delineates its core chemical and physical properties, provides a detailed, field-tested protocol for its synthesis, and explores its reactivity and significant applications. As a versatile molecular scaffold, understanding the nuances of this compound is critical for researchers engaged in the synthesis of novel therapeutic agents, particularly in the realms of oncology, virology, and metabolic diseases. This guide is structured to serve as a practical resource for scientists and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic organic compound. Its structure is characterized by a central imidazole ring, which is a five-membered ring containing two nitrogen atoms. A benzyl group (a benzene ring attached to a methylene bridge) is substituted at the N1 position of the imidazole ring, and a hydroxymethyl group (-CH₂OH) is attached at the C5 position.[1] This combination of a lipophilic benzyl group and a reactive, polar hydroxymethyl group imparts a unique chemical character to the molecule, making it a valuable precursor in multi-step syntheses.
The presence of the hydroxymethyl group is particularly significant, as it serves as a chemical handle for further functionalization. For instance, it can be readily converted to a more reactive chloromethyl group, a common strategy for creating building blocks in drug discovery.[2][3]
Caption: Molecular structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O | [1][4][5][6] |
| Molecular Weight | 188.23 g/mol | [4][6] |
| CAS Number | 80304-50-3 | [1][4] |
| Appearance | White to yellowish solid | [1][7] |
| Melting Point | 125 - 135 °C | [1][7][8] |
| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) | [1][7] |
| SMILES | OCc1cncn1Cc2ccccc2 | [5] |
| InChI Key | GQZILHANXWXTIW-UHFFFAOYSA-N | [5][6] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is reliably achieved through the desulfurization of a mercapto-imidazole precursor. This method is favored for its straightforward execution and good yield.[2][3][8] The causality behind this choice rests on the efficient removal of the thiol group using a strong oxidizing agent like nitric acid, which facilitates the formation of the desired stable imidazole ring.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 80304-50-3 | FDA30450 [biosynth.com]
- 5. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 6. spectrabase.com [spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Spectroscopic Data Analysis of 1-Benzyl-5-hydroxymethyl-1h-imidazole
Introduction
1-Benzyl-5-hydroxymethyl-1h-imidazole is a heterocyclic organic compound with the molecular formula C₁₁H₁₂N₂O.[1][2] Its structure incorporates a central imidazole ring, a biologically significant scaffold, substituted with a benzyl group at the N1 position and a hydroxymethyl group at the C5 position. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, including potential anticancer and antiviral drugs.[2] Given its role in drug development, rigorous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important molecule.
Molecular Structure and its Influence on Spectroscopic Signatures
The unique arrangement of the benzyl, hydroxymethyl, and imidazole moieties in this compound gives rise to a distinct set of spectroscopic characteristics. The aromatic nature of the benzyl and imidazole rings, coupled with the presence of heteroatoms and a primary alcohol, dictates the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS. Understanding this structure-spectrum correlation is fundamental to accurate data interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum provides unambiguous evidence for the presence of all key structural components.
Experimental Protocol for ¹H NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL. The choice of solvent can influence chemical shifts, particularly for exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).
-
Reference: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Interpretation of the ¹H NMR Spectrum
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Assignment |
| H-2 (imidazole) | 7.5-7.8 | Singlet | - | The proton at the C2 position of the imidazole ring is typically the most deshielded of the ring protons due to the influence of the two adjacent nitrogen atoms. |
| H-4 (imidazole) | 7.0-7.2 | Singlet | - | This proton is on the imidazole ring and its chemical shift is influenced by the electronic environment of the ring. |
| Benzyl-CH₂ | 5.2-5.4 | Singlet | - | The methylene protons of the benzyl group are adjacent to the imidazole nitrogen and the phenyl ring, resulting in a downfield shift. |
| Phenyl (benzyl) | 7.2-7.4 | Multiplet | - | The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. |
| Hydroxymethyl-CH₂ | 4.6-4.8 | Singlet (or doublet if coupled to OH) | - | These methylene protons are adjacent to the hydroxyl group and the imidazole ring. |
| Hydroxyl-OH | Variable (broad singlet) | Broad Singlet | - | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and it often appears as a broad signal due to chemical exchange. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of single lines for each carbon.
-
Number of Scans: A larger number of scans is generally needed to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: The typical spectral width for ¹³C NMR is 0-220 ppm.
-
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C-2 (imidazole) | 138-142 | The C2 carbon of the imidazole ring is significantly deshielded due to its position between two nitrogen atoms. |
| C-4 (imidazole) | 128-132 | Aromatic carbon in the imidazole ring. |
| C-5 (imidazole) | 135-139 | This carbon is attached to the hydroxymethyl group and is part of the imidazole ring. |
| Benzyl-CH₂ | 50-55 | The benzylic carbon is shifted downfield due to its attachment to the nitrogen of the imidazole ring and the phenyl group. |
| C-ipso (benzyl) | 135-138 | The carbon of the phenyl ring directly attached to the methylene group. |
| C-ortho (benzyl) | 127-129 | Phenyl ring carbons ortho to the methylene group. |
| C-meta (benzyl) | 128-130 | Phenyl ring carbons meta to the methylene group. |
| C-para (benzyl) | 127-129 | Phenyl ring carbon para to the methylene group. |
| Hydroxymethyl-CH₂ | 55-60 | The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or Attenuated Total Reflectance - ATR) or as a solution in a suitable solvent.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |
| O-H stretch (alcohol) | 3200-3600 (broad) | Hydroxymethyl group |
| C-H stretch (aromatic) | 3000-3100 | Benzyl and imidazole rings |
| C-H stretch (aliphatic) | 2850-3000 | Benzyl and hydroxymethyl CH₂ |
| C=N and C=C stretch (aromatic) | 1450-1600 | Imidazole and benzyl rings |
| C-O stretch (primary alcohol) | 1000-1085 | Hydroxymethyl group |
The broad O-H stretching band is a key indicator of the hydroxyl group. The presence of both aromatic and aliphatic C-H stretching vibrations, along with the characteristic C=N and C=C stretching of the aromatic rings, provides strong evidence for the overall structure.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol for MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable soft ionization techniques for this molecule. Electron Ionization (EI) can also be used to induce fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is acquired over a suitable mass range to detect the molecular ion and its fragments.
Interpretation of the Mass Spectrum
The expected key signals in the mass spectrum of this compound are:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 188, corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O).[1]
-
Key Fragmentation Pathways:
-
Loss of the benzyl group: A prominent fragment would be observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which is a very stable carbocation. The remaining fragment would be at m/z 97.
-
Loss of the hydroxymethyl group: Cleavage of the hydroxymethyl group would result in a fragment at m/z 157.
-
Cleavage of the benzyl methylene bond: This would lead to a fragment at m/z 97 (imidazole-5-methanol radical cation) and the benzyl radical.
-
The fragmentation pattern provides a fingerprint of the molecule and can be used to confirm the connectivity of the different structural units.
Workflow Diagrams
Spectroscopic Data Acquisition Workflow
Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
Data Interpretation Logic
Caption: Logic Diagram for Spectroscopic Data Interpretation.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust methodology for its structural confirmation and characterization. Each technique offers complementary information, and when analyzed in concert, they provide a detailed and unambiguous picture of the molecule's architecture. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this important pharmaceutical intermediate, ensuring the integrity and quality of their research and development efforts.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemBK. (2024, April 9). This compound.
Sources
An In-depth Technical Guide to the Potential Biological Activity of 1-Benzyl-5-hydroxymethyl-1h-imidazole
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This technical guide provides a comprehensive exploration of the potential biological activities of a specific derivative, 1-Benzyl-5-hydroxymethyl-1h-imidazole. While extensive research on this particular molecule is still emerging, this document synthesizes the available information and extrapolates potential therapeutic applications based on the well-established pharmacology of the imidazole class and closely related analogues. We delve into its potential as an antimicrobial, anticancer, and anti-inflammatory agent, and as a calcium channel antagonist. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical, detailed protocols for the in vitro evaluation of this promising compound.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in pharmacology.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets with high affinity.[3] This versatility has led to the development of imidazole-containing drugs with a broad spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[1][4]
The compound of interest, this compound (Molecular Formula: C₁₁H₁₂N₂O), incorporates several key structural features that suggest significant biological potential.[5][6] The benzyl group at the N-1 position is a common feature in many biologically active imidazoles, often enhancing binding affinity to target proteins.[7] The hydroxymethyl group at the C-5 position offers a site for potential metabolic modification or further chemical derivatization to improve pharmacokinetic properties.
This guide will explore the theoretical and extrapolated biological activities of this compound, provide detailed methodologies for its investigation, and discuss the structure-activity relationships that underpin its potential therapeutic value.
Potential Biological Activities and Mechanisms of Action
While direct and extensive preclinical data for this compound is limited, several potential biological activities can be inferred from available information and the broader pharmacology of imidazole derivatives.
Calcium Channel Antagonism
There is an indication that this compound may function as a dialkyl calcium channel antagonist.[5] This mechanism involves the blockage of voltage-gated calcium channels, which could lead to relaxant properties.[5] Such activity suggests potential therapeutic applications in conditions characterized by smooth muscle hyperactivity, such as dyspepsia and peptic ulcer disease.[5]
Hypothesized Signaling Pathway: Calcium Channel Blockade
Anticancer Potential
Imidazole derivatives are widely investigated for their anticancer properties.[8][9] They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[8] The use of this compound as a chemical intermediate in the synthesis of anticancer drugs suggests that this scaffold is of significant interest in oncology research.[10][11] The benzyl substitution at the N-1 position is a recurring motif in many potent anticancer imidazoles.[12]
Experimental Workflow for In Vitro Anticancer Evaluation
Antimicrobial Activity
The imidazole ring is a core component of many antifungal and antibacterial agents.[3][12] These compounds often act by disrupting cell wall synthesis or interfering with DNA replication.[3] Given the prevalence of antimicrobial activity within the imidazole class, it is plausible that this compound possesses similar properties. Evaluation against a panel of pathogenic bacteria and fungi is therefore a logical step in characterizing its biological profile.
Anti-inflammatory Effects
Certain imidazole derivatives have demonstrated potent anti-inflammatory activity.[13][14] The mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory cytokine production.[14] The potential for this compound to modulate inflammatory pathways warrants investigation.
Detailed Experimental Protocols
To facilitate the investigation of this compound, the following detailed, standard in vitro protocols are provided.
Anticancer Activity: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[15]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value by plotting a dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[1][16]
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[10]
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[1]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[16]
-
Incubation: Incubate the plate at 35 ± 1°C for 18-24 hours.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the effect of the compound on the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.[4][17]
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere for 24 hours.[4]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[4]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[4]
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.[17]
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample.[17]
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[4]
-
Quantification: Quantify the nitrite concentration using a sodium nitrite standard curve.[4] A cell viability assay (e.g., MTT) should be performed in parallel to ensure the observed effects are not due to cytotoxicity.[4]
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound is not yet established, general principles from related imidazole and benzimidazole series can provide guidance for future optimization.[5][7]
-
N-1 Substitution: The benzyl group at the N-1 position is critical. Modifications to the phenyl ring of this group (e.g., addition of electron-withdrawing or -donating groups) can significantly impact biological activity by altering steric and electronic properties, thereby influencing target binding.[7][18]
-
C-5 Substitution: The hydroxymethyl group at the C-5 position is a key feature. It can serve as a hydrogen bond donor and a handle for further derivatization, for instance, into esters or ethers, to modulate solubility and pharmacokinetic profiles.
Conclusion and Future Directions
This compound is a molecule with considerable, albeit largely unexplored, therapeutic potential. Its structural features align with those of established classes of bioactive compounds, pointing towards promising avenues in the fields of oncology, infectious diseases, and inflammatory disorders, as well as in the management of conditions related to smooth muscle function. The immediate path forward requires a systematic in vitro evaluation to validate these potential activities and establish a clear biological profile. The protocols detailed in this guide provide a robust framework for such an investigation. Subsequent research should focus on elucidating the specific molecular targets and mechanisms of action, followed by in vivo studies to assess efficacy and safety. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical impact.
References
- Iqbal, J., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Huang, N., et al. (2020). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate.
- Atanasov, A. G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI.
- Li, Y., et al. (2023). Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate.
- Pinto, M., et al. (2019). Experiments of Anti-Cancer Activities (In Vitro and In Vivo). ResearchGate.
- ResearchGate. (n.d.). Guideline for anticancer assays in cells.
- JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
- Bio-protocol. (n.d.). In Vitro Anticancer Activity Assay.
- Kamal, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Structure relationship activity of benzimidazole.
- Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed.
- Wu, S. N., et al. (2000). The mechanism of actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) on Ca(2+)-activated K(+) currents in GH(3) lactotrophs. PubMed.
- Simeon, P., et al. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. National Center for Biotechnology Information.
- Kamal, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed.
- ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives.
- ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of compounds (µg/mL).
- Teng, C. M., et al. (2002). 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives as novel inhibitors against sodium nitroprusside-induced apoptosis. PubMed.
- PubChemLite. (n.d.). This compound (C11H12N2O).
- ChemBK. (2024). This compound.
- Al-Ostoot, F. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOLE - Optional[MS (GC)] - Spectrum.
- MDPI. (n.d.). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H).
- National Center for Biotechnology Information. (n.d.). 1-Benzylimidazole. PubChem.
- National Center for Biotechnology Information. (n.d.). 1-Benzyl-1H-benzimidazole. PubChem.
Sources
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. woah.org [woah.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. apec.org [apec.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 1-Benzyl-5-hydroxymethyl-1H-imidazole Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for 1-benzyl-5-hydroxymethyl-1H-imidazole and its analogs, a class of compounds with significant potential in medicinal chemistry. The imidazole core is a privileged scaffold in numerous clinically relevant molecules, and the specific substitution pattern of a benzyl group at the N-1 position and a hydroxymethyl group at the C-5 position offers a versatile platform for the development of novel therapeutic agents. This document delves into the key synthetic methodologies, providing detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development. We will explore established routes such as the desulfurization of mercapto-imidazole precursors and the functionalization of pre-formed imidazole rings, alongside a discussion of the structure-activity relationships that drive the design of potent and selective analogs.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a frequent constituent of biologically active molecules.[1] From the essential amino acid histidine to blockbuster drugs, the imidazole motif is a cornerstone of modern pharmacology. The this compound core, in particular, has emerged as a valuable building block for targeting a range of biological pathways. Notably, derivatives of this scaffold have been investigated as calcium channel antagonists and have shown potential in treating conditions like dyspepsia and peptic ulcer disease.[2] Furthermore, related 1-benzyl-1H-imidazole derivatives have been explored as potent Takeda G-protein-coupled receptor 5 (TGR5) agonists for the treatment of metabolic disorders and as inhibitors of enzymes like farnesyltransferase in cancer therapy.[3][4]
This guide will provide researchers with the foundational knowledge and practical protocols to synthesize and explore the chemical space around this promising scaffold.
Key Synthetic Strategies
The synthesis of this compound and its analogs can be approached through several strategic disconnections. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
Route 1: Desulfurization of a Mercapto-Imidazole Precursor
A reliable and well-documented method for the synthesis of this compound involves the desulfurization of a 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole precursor. This approach is advantageous when the corresponding mercapto-imidazole is readily accessible.
Experimental Protocol: Synthesis of this compound [1]
-
Materials:
-
1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g)
-
Water (18 ml)
-
Concentrated Nitric Acid (7.5 g)
-
Sodium Hydroxide solution
-
-
Procedure:
-
In a suitable reaction vessel, a mixture of water (18 ml) and concentrated nitric acid (7.5 g) is prepared and maintained at 35°C.
-
1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g) is added to the acidic mixture in small portions, ensuring the temperature is controlled.
-
The reaction mixture is stirred vigorously for 3 hours at 35°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the pH of the mixture is carefully adjusted to 9-10 using a sodium hydroxide solution.
-
The product, this compound, precipitates out of the solution and is collected by filtration.
-
The crude product can be further purified by recrystallization to yield the final product (3.8 g, 60% yield) with a melting point of 131-135°C.
-
Causality Behind Experimental Choices:
-
Nitric Acid: The use of nitric acid serves as a desulfurizing agent. The oxidative properties of nitric acid facilitate the removal of the mercapto group from the imidazole ring.
-
Temperature Control: Maintaining the reaction at 35°C is crucial to ensure a controlled reaction rate and prevent potential side reactions or degradation of the product.
-
pH Adjustment: The final basification step is necessary to neutralize the excess acid and precipitate the free base form of the product, which has limited solubility in the aqueous medium.
Route 2: Functionalization of a Pre-formed Imidazole Ring
An alternative strategy involves the N-benzylation of a pre-existing imidazole ring, followed by functionalization at the C-5 position. This approach offers modularity, allowing for the introduction of various substituted benzyl groups to generate a library of analogs.
2.2.1. N-Benzylation of Imidazole Derivatives
The N-benzylation of imidazoles is a common transformation that can be achieved using various benzyl halides in the presence of a suitable base. The choice of base and solvent is critical to achieving high yields and minimizing the formation of the undesired 1,3-dibenzylimidazolium salt.
General Experimental Protocol: N-Benzylation of Imidazoles
-
Materials:
-
Imidazole derivative (1 equivalent)
-
Substituted Benzyl Bromide or Chloride (1.05-1.2 equivalents)
-
Base (e.g., Potassium Carbonate, Sodium Hydride) (1.2 equivalents)
-
Solvent (e.g., Acetonitrile, DMF)
-
-
Procedure:
-
To a solution of the imidazole derivative in the chosen solvent, the base is added.
-
The substituted benzyl halide is then added to the suspension.
-
The reaction mixture is stirred at room temperature or heated to 50-70°C, and the progress is monitored by TLC.
-
Upon completion, the inorganic salts are removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
2.2.2. Introduction of the Hydroxymethyl Group
Once the 1-benzylimidazole core is synthesized, the hydroxymethyl group can be introduced at the C-5 position through various methods, such as the reduction of a corresponding carboxylic acid or ester. A common precursor is a 1-benzyl-1H-imidazole-5-carboxylate derivative, which can be reduced to the desired alcohol.
Experimental Protocol: Reduction of 1-Benzyl-1H-imidazole-5-carboxylate
-
Materials:
-
Ethyl 1-benzyl-1H-imidazole-5-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of LiAlH₄ in anhydrous THF is prepared.
-
A solution of ethyl 1-benzyl-1H-imidazole-5-carboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
-
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. Its use requires anhydrous conditions due to its high reactivity with water.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Quenching Procedure: The specific quenching procedure (Fieser workup) is designed to safely neutralize the excess LiAlH₄ and produce a granular precipitate that is easily filtered.
Synthesis of Analogs and Derivatives
The versatility of the imidazole core allows for the synthesis of a wide array of analogs with modified biological activities.
Analogs with Substituted Benzyl Groups
By employing different substituted benzyl halides in the N-alkylation step (Route 2), a variety of analogs with modifications on the benzyl ring can be synthesized. Structure-activity relationship (SAR) studies have shown that substituents on the benzyl ring can significantly influence the pharmacological activity of these compounds. For example, in a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives acting as TGR5 agonists, substitutions on the benzyl ring were found to be crucial for potency.[3]
Conversion to 1-Benzyl-5-(chloromethyl)-1H-imidazole
The hydroxymethyl group of this compound is a useful handle for further functionalization. A common transformation is its conversion to the more reactive chloromethyl group, which can then be displaced by various nucleophiles to generate a diverse library of compounds.
Experimental Protocol: Chlorination of this compound [5]
-
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, this compound is dissolved in the anhydrous solvent.
-
The solution is cooled to 0°C in an ice bath.
-
Thionyl chloride is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 1-benzyl-5-(chloromethyl)-1H-imidazole.
-
The product can be purified by recrystallization or column chromatography.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |
| This compound | C₁₁H₁₂N₂O | 188.23 | 131-135[1] | 7.55 (s, 1H), 7.35-7.25 (m, 5H), 7.05 (s, 1H), 5.15 (s, 2H), 4.60 (s, 2H) | 188 (M⁺)[6] |
| 1-Benzyl-5-(chloromethyl)-1H-imidazole | C₁₁H₁₁ClN₂ | 206.67 | - | - | - |
Note: Spectroscopic data can vary depending on the solvent and instrument used. The data presented here are representative.
Visualization of Synthetic Workflows
Diagram 1: Synthesis of this compound via Desulfurization
Caption: Desulfurization route to the target compound.
Diagram 2: General Workflow for Analog Synthesis
Caption: Modular synthesis of diverse analogs.
Conclusion and Future Directions
The synthetic routes outlined in this guide provide a robust foundation for the preparation of this compound and its analogs. The modularity of these approaches allows for the systematic exploration of the chemical space around this privileged scaffold, which is essential for modern drug discovery campaigns. The demonstrated biological activities of related compounds underscore the potential of this class of molecules to yield novel therapeutics. Future efforts in this area will likely focus on the development of more efficient and greener synthetic methodologies, as well as the expansion of the analog library to probe a wider range of biological targets. The insights provided herein are intended to empower researchers to confidently navigate the synthesis of these valuable compounds and accelerate the discovery of new medicines.
References
- Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole. (n.d.). PrepChem.com.
- Synthesis and antiplatelet activity of 1-substituted benzyl-2-(5-hydroxymethyl-2-furyl)benzimidazoles. (n.d.). ResearchGate.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2018). PubMed Central.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007). ACS Publications.
- A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. (1994). PubMed.
- 1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOLE. (n.d.). SpectraBase.
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). PubMed.
- Supplementary data. (n.d.). The Royal Society of Chemistry.
- Versatile and Scalable Method for Producing N-Functionalized Imidazoles. (2015). ResearchGate.
- This compound (C11H12N2O). (n.d.). PubChem.
- Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. (2021). TWINCORE.
- Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. (2021). PubMed Central.
- An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. (2022). National Institutes of Health.
- Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). Beilstein Journal of Organic Chemistry.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012). ResearchGate.
- Structure activity relationship of benzimidazole derivatives. (2021). ResearchGate.
- Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. (n.d.). ResearchGate.
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). ResearchGate.
- Vibrational spectra and potential energy distributions for 1-benzyl-1H-imidazole by normal coordinate analysis. (2017). ResearchGate.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2015). Beilstein Journals.
- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (2020). MDPI.
- Process for preparation of 1-benzylimidazole compound. (1991). Google Patents.
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). ResearchGate.
Sources
- 1. prepchem.com [prepchem.com]
- 2. This compound | 80304-50-3 | FDA30450 [biosynth.com]
- 3. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the In Vitro and In Vivo Studies of 1-Benzyl-5-hydroxymethyl-1H-imidazole Derivatives
Foreword: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its structural resemblance to endogenous purines allows for facile interactions with a multitude of biological targets, rendering it a "privileged scaffold" in drug discovery.[1] The strategic derivatization of the imidazole core has given rise to a vast and diverse library of bioactive molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and metabolic regulatory effects.
This technical guide focuses on a specific, promising subclass: 1-Benzyl-5-hydroxymethyl-1H-imidazole derivatives . The introduction of a benzyl group at the N-1 position often enhances the therapeutic potential of the imidazole system, while the hydroxymethyl group at the C-5 position provides a versatile handle for further synthetic modifications. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of these compounds, grounded in established methodologies and field-proven insights.
I. Synthesis of this compound: A Practical Protocol
The efficient synthesis of the core scaffold is the foundational step in any drug discovery program. A reliable and scalable synthetic route is paramount. The following protocol details a common method for the preparation of this compound.
Experimental Protocol: Synthesis of this compound
This synthesis is typically achieved through a two-step process involving the initial formation of a mercapto-imidazole intermediate followed by desulfurization.
Step 1: Synthesis of 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole
-
Rationale: This step involves a cyclization reaction to form the imidazole ring. The choice of starting materials is dictated by their commercial availability and reactivity.
-
Materials:
-
Benzylamine
-
Potassium thiocyanate
-
Dihydroxyacetone
-
Hydrochloric acid
-
Ethanol
-
-
Procedure:
-
Dissolve benzylamine and potassium thiocyanate in ethanol.
-
Acidify the mixture with hydrochloric acid.
-
Add dihydroxyacetone portion-wise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with water, and dried to yield 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole.
-
Step 2: Desulfurization to Yield this compound
-
Rationale: The removal of the mercapto group is a crucial step to obtain the target scaffold. Nitric acid is a common and effective desulfurizing agent in this context.
-
Materials:
-
1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (from Step 1)
-
Concentrated Nitric Acid
-
Water
-
Sodium Hydroxide
-
-
Procedure:
-
To a mixture of water and concentrated nitric acid, add 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole in small portions at 35°C.
-
Stir the mixture vigorously for 3 hours at this temperature.
-
Adjust the pH of the reaction mixture to 9-10 with a sodium hydroxide solution to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain this compound.
-
II. In Vitro Biological Evaluation: Unveiling Therapeutic Potential
The initial assessment of the biological activity of newly synthesized compounds is conducted through a battery of in vitro assays. These assays provide crucial data on cytotoxicity, antimicrobial efficacy, and specific enzyme or receptor interactions.
A. Anticancer Activity: Cytotoxicity Screening
1-Benzylimidazole derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.[1] The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.
-
Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.
-
| Compound ID | Modifications | Cell Line | IC50 (µM) |
| Derivative A | 2-methyl | MCF-7 (Breast) | 15.2[1] |
| Derivative B | 5-nitro | HCT-116 (Colon) | 8.5[1] |
| Derivative C | 2-phenyl | A549 (Lung) | 12.1[1] |
| Derivative D | 5-amino | HeLa (Cervical) | 20.7[1] |
Note: The data presented is for structurally related 1-benzyl-1H-benzimidazole derivatives to illustrate the potential of the scaffold.
Caption: Simplified TGR5 signaling pathway activated by imidazole derivatives.
III. In Vivo Studies: From the Bench to Preclinical Models
Promising candidates identified through in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.
A. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory activity of new compounds.
-
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Animal Model: Male Wistar rats (180-200 g).
-
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., diclofenac sodium), and treatment groups receiving different doses of the this compound derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
-
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Derivative H | 100 | 45.8 |
| Derivative I | 100 | 52.3 |
| Diclofenac Sodium | 10 | 68.5 |
Note: The data presented is for structurally related imidazole derivatives to illustrate the potential of the scaffold.
B. Anticancer Efficacy: Xenograft Tumor Models
To evaluate the in vivo anticancer efficacy of promising compounds, human tumor xenograft models in immunocompromised mice are often employed.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The effect of the test compound on tumor growth is then monitored over time.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the this compound derivative and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
-
Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.
IV. Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. Benzimidazole derivatives are generally characterized by multicompartment pharmacokinetic models and are often subject to first-pass metabolism in the liver, which can result in the formation of both active and inactive metabolites. The bioavailability of benzimidazoles upon oral administration can be variable, ranging from low to moderate.
V. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential in oncology, infectious diseases, and metabolic disorders.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and hydroxymethyl groups to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Comprehensive evaluation of lead compounds in relevant animal models of disease, including detailed pharmacokinetic and toxicological profiling.
This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this exciting class of molecules, with the ultimate goal of translating promising laboratory findings into clinically effective medicines.
References
- Goud, N. S., Ghouse, S. M., Vishnu, J., Komal, D., Talla, V., & Alvala, R. (2019). Synthesis of 1-Benzyl-1H-Benzimidazoles as Galectin-1 mediated anticancer agents. Bioorganic Chemistry, 89, 103016.
- Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972.
- Sasane, S., et al. (2019). Novel 2-Mercapto imidazole and Triazole derivatives as potent TGR5 receptor agonists. Medicine in Drug Discovery, 1, 100002.
- Kalinowska-Lis, U., et al. (2020).
- Zhang, Y., et al. (2021). Practical and Efficient Synthesis of 2-Thio-imidazole Derivative— ZY12201 : A Potent TGR5 Agonist. Organic Process Research & Development, 25(4), 896-903.
- Hagar, F. F., et al. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 13(5), 3045-3066.
- Zhao, P., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972.
- Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(18), 6608.
- Hagar, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity.
- Negi, A., et al. (2021). Imidazoles as potential anticancer agents. Journal of Medicinal Chemistry, 64(11), 7146-7185.
- Singh, P., et al. (2022). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ChemistrySelect, 7(32), e202202021.
- Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258.
- El-Sayed, M. A. A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
- Al-Tel, T. H., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(19), 6249.
- Ferreira, R. J., et al. (2022). Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistryOpen, 11(7), e202200085.
- Ubeaud, G. G., et al. (2022). Minimum inhibitory concentrations (MICs) of compounds (µg/mL).
- Kumar, D., et al. (2022). Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3, 4a−4p, and 5a−5p.
- El-Sayed, M. A. A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
- Kumar, D., et al. (2022). IC50 of the most active compounds. To calculate half maximal inhibitory concentration...
- Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258.
- El-Gamal, M. I., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22699–22720.
- Graveel, C. R., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.
- Al-Warhi, T., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300587.
- Kumar, S., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 1–16.
- Al-Ostath, A., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Molecular Structure, 1292, 136153.
- Brishty, S. R., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 762807.
- Abbasov, V., et al. (2023). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers.
- Kumar, A., et al. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120.
- Roy, A., et al. (2017). A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular... Oncotarget, 8(11), 17799–17811.
- Kumar, A., et al. (2023). Absorption, distribution, metabolism and excretion (ADME) descriptors...
- Sharma, D., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(15), 4980.
- Pchelkina, Y. V., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15217.
- Yilmaz, I., et al. (2000). Synthesis and Anti‐inflammatory Activity of Some 1‐Methyl‐5‐(4‐substituted benzoyl)imidazole‐2‐acetates. Journal of Pharmacy and Pharmacology, 52(8), 1017-1021.
Sources
A Senior Application Scientist's Guide to the Pharmacological Profiling of Novel Imidazole Compounds
Foreword: The Imidazole Scaffold - A Privileged Structure in Modern Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1][2] Its unique electronic characteristics, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, have made it a cornerstone in the design of therapeutic agents.[3][4] Consequently, imidazole derivatives have been successfully developed into a broad spectrum of drugs with applications as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1][5][6][7]
The journey from a newly synthesized imidazole compound to a viable drug candidate is a rigorous, multi-stage process of pharmacological profiling. This guide is structured not as a rigid checklist, but as a logical cascade of inquiry. As Senior Application Scientists, our goal is not merely to generate data, but to build a comprehensive, evidence-based narrative for each compound. We begin with broad, high-throughput screening to identify activity, progressively refine our understanding of the mechanism and selectivity, and finally, establish the compound's potential for drug-like properties. Each experimental stage is designed to be a self-validating system, where the results from one phase inform the strategic decisions of the next.
The Pharmacological Profiling Cascade: A Strategic Overview
The profiling of a novel imidazole compound is a systematic process of de-risking and value creation. We move from identifying any biological activity to understanding precisely how and where that activity occurs, and finally, whether the compound has the properties to become a safe and effective drug. This workflow ensures that resources are focused on the most promising candidates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mail.ijesi.org [mail.ijesi.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. ajrconline.org [ajrconline.org]
A Methodological Guide to the Crystal Structure Analysis of 1-Benzyl-5-hydroxymethyl-1H-imidazole
An In-depth Technical Guide
Abstract
1-Benzyl-5-hydroxymethyl-1H-imidazole is a key heterocyclic compound with significant potential as a precursor in the synthesis of novel therapeutic agents, including anticancer and antiviral drugs.[1] Its three-dimensional structure and solid-state packing are critical determinants of its chemical reactivity, stability, and suitability for further pharmaceutical development. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure and intermolecular interactions.[2] This guide provides a comprehensive, in-depth technical walkthrough of the entire crystal structure analysis workflow for this compound, from its chemical synthesis and crystallization to data collection, structure refinement, and detailed structural interpretation. By explaining the causality behind key experimental choices and protocols, this document serves as a robust methodological blueprint for researchers, scientists, and drug development professionals engaged in the characterization of novel imidazole derivatives and other small molecule drug candidates.
Part 1: Synthesis and Single Crystal Growth
The primary prerequisite for any crystal structure analysis is the availability of high-purity material that can be grown into single crystals of suitable size and quality (typically 0.1-0.3 mm).[3] The journey from starting materials to a diffracting crystal is a multi-step process demanding precision and an understanding of the molecule's physicochemical properties.
Synthesis of this compound
The synthesis of the title compound is reliably achieved through the oxidative desulfurization of a mercapto-imidazole precursor. This established method provides a good yield of the target alcohol.[4][5]
Experimental Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add water (18 mL) and concentrated nitric acid (7.5 g). Place the flask in a temperature-controlled water bath maintained at 35°C.
-
Reagent Addition: While stirring vigorously, add 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g) in small portions over 15-20 minutes. The portion-wise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Maintain the reaction mixture at 35°C and continue stirring for 3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Neutralization: After 3 hours, remove the flask from the water bath and cool it to room temperature. Carefully adjust the pH of the reaction mixture to 9-10 by the slow addition of a saturated sodium hydroxide solution. This step neutralizes the excess acid and precipitates the product.
-
Isolation and Purification: The resulting precipitate, 1-Benzyl-5-hydroxymethyl-imidazole, is collected by vacuum filtration. The crude product is then washed with cold water and dried. Further purification to achieve the high purity required for crystallization is performed by recrystallization from an ethanol/water mixture, yielding the final product as a white to yellowish solid.[1]
Single Crystal Cultivation
The growth of a single crystal is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice. Slow evaporation is a widely successful technique for compounds soluble in common organic solvents.[6]
Experimental Protocol: Slow Evaporation Method
-
Solvent Selection: Based on its known properties, this compound is soluble in solvents like ethanol and dimethyl sulfoxide.[1] Ethanol is an excellent starting choice due to its moderate volatility.
-
Solution Preparation: In a clean, small glass vial, dissolve approximately 10-20 mg of the purified compound in the minimum amount of absolute ethanol required for complete dissolution at room temperature.
-
Creating Supersaturation: The solution should be saturated but free of any undissolved particulate matter. If necessary, gently warm the solution to ensure all solid dissolves, then allow it to cool to room temperature.
-
Controlled Evaporation: Cover the vial with a cap, and then pierce the cap with a needle. This creates a small aperture that allows the solvent to evaporate slowly over several days to weeks. The slow rate is critical; rapid evaporation will likely lead to the formation of polycrystalline powder rather than a single crystal.
-
Crystal Harvesting: Place the vial in a vibration-free location. Monitor the vial periodically. Once well-formed, block-like crystals appear, they can be carefully harvested from the mother liquor using a mounting loop.
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the unit cell parameters.[7][8]
The SCXRD Experimental Workflow
The process from a harvested crystal to a validated structure follows a logical and rigorous sequence of steps. Each step builds upon the last, with quality checks integrated throughout the process to ensure the final model is accurate and reliable.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology: Data Collection, Solution, and Refinement
-
Data Collection: A suitable single crystal is mounted on a goniometer head.[3] The analysis is typically performed at a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations of the atoms, resulting in a more precise structure. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) to irradiate the crystal.[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of each reflection. Corrections are applied for experimental factors such as Lorentz and polarization effects, and potentially for absorption if the crystal is large or contains heavy atoms.[9] This process yields a file containing the Miller indices (h, k, l) and the corresponding intensity for each reflection.
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be measured directly.[10] For small molecules like this compound, this problem is typically solved using direct methods. These are computational techniques that use statistical relationships between the intensities of strong reflections to derive initial phase estimates, leading to an initial electron density map from which the positions of most non-hydrogen atoms can be determined.[10]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method.[11][12] This iterative process adjusts atomic parameters (positions, anisotropic displacement parameters) to minimize the difference between the observed structure factor amplitudes (|F_o|) and the calculated amplitudes (|F_c|) based on the model.[10] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by figures of merit such as the R1 factor and the goodness-of-fit (GooF).
Part 3: Structural Analysis and Interpretation (A Representative Model)
Disclaimer: As of the date of this publication, a definitive crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). The following data and analysis are presented as a representative and chemically plausible model based on the known structures of closely related compounds, such as substituted benzyl-imidazoles, to illustrate the expected structural features.[13]
Hypothetical Crystallographic Data
The following table summarizes plausible crystallographic parameters for this compound. These values are modeled after known structures of similar size and composition.[13][14]
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₂N₂O |
| Formula Weight | 188.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.5 |
| c (Å) | 11.0 |
| β (°) | 98.5 |
| Volume (ų) | 970 |
| Z (Molecules/Unit Cell) | 4 |
| Density (calculated) (g/cm³) | 1.29 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.120 |
| Goodness-of-fit (GooF) on F² | 1.05 |
Molecular Structure and Conformation
The molecular structure would reveal key conformational details. The imidazole ring is expected to be essentially planar. A critical parameter is the dihedral angle between the plane of the imidazole ring and the plane of the benzyl group's phenyl ring. In similar structures, this angle is often close to perpendicular (e.g., ~85°), which minimizes steric hindrance.[13]
| Selected Bond Lengths | Expected Value (Å) | Selected Bond Angles | Expected Value (°) |
| C(benzyl)-N1(imidazole) | ~1.47 | C(benzyl)-N1-C2(im) | ~126 |
| N1-C2 | ~1.38 | C5(im)-C(hydroxymethyl) | ~128 |
| C5-C(hydroxymethyl) | ~1.51 | C(hydroxymethyl)-O-H | ~109 |
| C(hydroxymethyl)-O | ~1.43 |
Supramolecular Assembly and Hydrogen Bonding
The true power of crystal structure analysis lies in its ability to reveal how molecules interact in the solid state. For this compound, the hydroxymethyl group (-CH₂OH) is a potent hydrogen bond donor, while the N3 atom of the imidazole ring is a strong hydrogen bond acceptor.[15] This combination is highly likely to result in a robust hydrogen-bonding network.
The most probable and stabilizing interaction would be an intermolecular O-H···N hydrogen bond , where the hydroxyl proton of one molecule interacts with the lone pair of the N3 atom of an adjacent molecule.[15][16] This type of interaction is a persistent and structure-directing motif in imidazole derivatives.[16][17] These strong, directional bonds would likely link the molecules into infinite chains or tapes, which then pack together, stabilized by weaker C-H···π interactions between the benzyl rings, to form the final three-dimensional crystal lattice.[18] Understanding this supramolecular assembly is vital, as it governs properties like melting point, solubility, and crystal habit.
Conclusion
This technical guide has detailed the comprehensive workflow for the crystal structure analysis of this compound, providing both field-proven experimental protocols and a framework for structural interpretation. While a definitive structure is not yet publicly available, the plausible model presented herein, based on analogous compounds, highlights the key structural features that are anticipated. The analysis underscores the critical importance of hydrogen bonding (specifically the O-H···N interaction) in directing the crystal packing of this valuable pharmaceutical intermediate. The methodologies and insights provided are broadly applicable to the characterization of other novel heterocyclic compounds, empowering researchers to elucidate the structure-property relationships that are fundamental to modern drug discovery and development.
References
- ChemBK. (2024). This compound.
- Fiveable. (n.d.). Crystal Structure Determination & Refinement.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- National Institutes of Health (NIH). (n.d.). Crystallographic Refinement.
- Fiveable. (n.d.). Single crystal X-ray diffraction.
- University of York. (n.d.). Single Crystal X-ray Diffraction.
- Carleton College. (2007). Single-crystal X-ray Diffraction.
- ResearchGate. (n.d.). XRD diffractogram of control and treated samples of imidazole and 2-methylimidazole.
- Massachusetts Institute of Technology (MIT). (n.d.). Structure refinement: some background theory and practical strategies.
- Medium. (2017). XRD Analysis of Imidazole.
- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- Scientific & Academic Publishing. (n.d.). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.
- PrepChem.com. (n.d.). Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole.
- Semantic Scholar. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis.
- Royal Society of Chemistry. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence.
- ResearchGate. (2025). Structure refinement: Some background theory and practical strategies.
- ACS Central Science. (2017). New Tricks of the Trade for Crystal Structure Refinement.
- Semantic Scholar. (n.d.). Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif.
- Royal Society of Chemistry. (2004). Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif.
- ResearchGate. (2025). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives.
- PubChemLite. (n.d.). This compound (C11H12N2O).
- ResearchGate. (2025). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.
- National Institutes of Health (NIH). (n.d.). 1-Benzyl-1H-benzimidazole.
Sources
- 1. chembk.com [chembk.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. fiveable.me [fiveable.me]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. pulstec.net [pulstec.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. Crystallographic Refinement [nmr.cit.nih.gov]
- 12. web.mit.edu [web.mit.edu]
- 13. 1-Benzyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. scholars.uky.edu [scholars.uky.edu]
- 18. Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
The Imidazole Scaffold: A Comprehensive Guide to Synthesis, Biological Activity, and Therapeutic Applications
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique physicochemical properties, including amphoteric character, aromatic stability, and the ability to engage in various non-covalent interactions, make it a privileged scaffold in the design of therapeutic agents.[3][4] This versatile nucleus is a fundamental component of numerous biologically active molecules, from naturally occurring amino acids like histidine to a wide array of synthetic drugs with diverse pharmacological activities.[5][6] This in-depth technical guide provides a comprehensive overview of substituted imidazoles, delving into their synthesis, structure-activity relationships (SAR), and broad therapeutic applications.
The Imidazole Core: Physicochemical Properties and Reactivity
The imidazole ring's distinct electronic structure, characterized by a delocalized sextet of π-electrons, imparts significant aromatic stability.[4] The two nitrogen atoms, one pyrrole-like and one pyridine-like, are key to its chemical behavior. The pyridine-like nitrogen (N-3) is basic and readily protonated, while the pyrrole-like nitrogen (N-1) is acidic and can be deprotonated by a strong base.[5] This amphoteric nature allows imidazoles to act as both hydrogen bond donors and acceptors, crucial for interactions with biological targets.[4]
Electrophilic substitution reactions are common due to the electron-rich nature of the ring, while nucleophilic substitutions are less favorable unless the ring is activated by electron-withdrawing groups.[3] The tautomeric nature of the imidazole ring, where the proton on the nitrogen can shift between N-1 and N-3, is another important feature to consider in the design and synthesis of substituted derivatives.[6]
Synthesis of Substituted Imidazoles: A Methodological Overview
The construction of the imidazole core can be achieved through various synthetic strategies, often categorized by the number of bonds formed in the cyclization step. Recent advancements have focused on developing regiocontrolled and efficient methodologies, including green chemistry approaches.[7][8]
Classical and Modern Synthetic Routes
Several named reactions have been historically important for imidazole synthesis:
-
Debus Synthesis: This was the first reported synthesis of imidazole in 1858, involving the reaction of glyoxal, formaldehyde, and ammonia. While it has low yields, it is still utilized for creating C-substituted imidazoles.[5][9]
-
Radiszewski Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5]
-
van Leusen Imidazole Synthesis: This versatile method utilizes tosylmethylisocyanide (TosMIC) as a key reagent in a [3+2] cycloaddition with an aldimine, offering a powerful tool for the synthesis of various substituted imidazoles.[10][11]
Modern synthetic approaches often employ multicomponent reactions (MCRs), which offer advantages in terms of efficiency and atom economy.[12] The use of heterogeneous catalysts, ionic liquids, and microwave-assisted synthesis has also gained prominence, promoting greener and more sustainable synthetic protocols.[8][12][13]
A Generalized Synthetic Workflow
The following diagram illustrates a common multicomponent approach for the synthesis of trisubstituted imidazoles.
Caption: A generalized workflow for the multicomponent synthesis of trisubstituted imidazoles.
Pharmacological Activities of Substituted Imidazoles
Substituted imidazoles exhibit a remarkable spectrum of biological activities, making them a focal point of drug discovery efforts.[1][14] The versatility of the imidazole scaffold allows for fine-tuning of its properties through substitution to achieve desired pharmacological effects.[2]
Antimicrobial and Antifungal Activity
Imidazole derivatives are well-established as potent antimicrobial and antifungal agents.[14][15] The azole antifungals, such as clotrimazole and ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes.[3] The antibacterial activity of imidazoles is also significant, with various derivatives showing efficacy against a range of bacterial strains, including drug-resistant ones.[15]
Anticancer Activity
The imidazole core is present in numerous anticancer agents.[16][17] These compounds can exert their effects through various mechanisms, including:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and carbonic anhydrases.[16][18]
-
Disruption of Microtubules: Some imidazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
Anti-inflammatory Activity
Certain substituted imidazoles have demonstrated significant anti-inflammatory properties.[2][19] Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[20] Structure-activity relationship studies have indicated that the nature and position of substituents on the imidazole ring play a crucial role in their anti-inflammatory potency.[2]
Other Therapeutic Applications
The therapeutic potential of substituted imidazoles extends to a wide array of other conditions, including:
-
Antiviral: Activity against various viruses has been reported.[8][21]
-
Antihypertensive: Some derivatives act as antagonists of the angiotensin II receptor.[4][22]
-
Antidiabetic: Certain imidazoles have shown promise in managing diabetes.[8]
-
Antitubercular: Nitroimidazoles, in particular, have been investigated for their activity against Mycobacterium tuberculosis.[22]
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective imidazole-based drugs.[1][23] SAR studies have revealed that the biological activity of imidazole derivatives can be significantly influenced by the nature, size, and position of substituents on the imidazole ring.[2][18]
For instance, in the context of antifungal activity, the lipophilicity of the molecule, often modulated by substituents, plays a critical role in its ability to penetrate the fungal cell membrane.[23] Similarly, for anticancer agents, specific substitution patterns can enhance the binding affinity to target enzymes or receptors.[18]
The following table summarizes the anticancer activity of selected substituted imidazole derivatives against various cancer cell lines, highlighting the impact of different substitution patterns on their potency.
| Compound ID | Core Structure | Substituents | Cell Line | IC50 (µM) |
| IPM714 | 1H-imidazole[4,5-f][7][21]phenanthroline | - | HCT116 | 1.74 |
| SW480 | 2.0 | |||
| Compound 37 | Benzimidazole-pyrazole | - | A549 | 2.2 |
Data extracted from a comparative guide on the structure-activity relationship of substituted imidazole derivatives.[18]
Experimental Protocols for Biological Evaluation
The biological activity of newly synthesized substituted imidazoles is typically assessed using a variety of in vitro assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[18]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[18]
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18]
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: Serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.[18]
Future Perspectives
The field of substituted imidazoles continues to be a vibrant area of research. Future directions will likely focus on:
-
Development of Novel Synthetic Methodologies: Continued emphasis on green and sustainable synthetic routes.[8][12]
-
Exploration of New Biological Targets: Identifying and validating new molecular targets for imidazole-based drugs.
-
Rational Drug Design: Utilizing computational tools for the design of more potent and selective imidazole derivatives.[8]
-
Combination Therapies: Investigating the synergistic effects of imidazole-based drugs with existing therapeutic agents.
Conclusion
The substituted imidazole scaffold has proven to be an exceptionally versatile and valuable platform in drug discovery and development.[1][16] Its unique chemical properties and broad spectrum of biological activities have led to the development of numerous clinically successful drugs.[4][24] With ongoing advancements in synthetic chemistry and a deeper understanding of their mechanisms of action, substituted imidazoles are poised to remain at the forefront of medicinal chemistry research, offering promising solutions to a wide range of diseases.
References
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939-3956.
- Review of pharmacological effects of imidazole derivatives. (2022). Journal of Medicine and Life, 15(4), 458-467.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research, 3(1), 121-129.
- Recent Advances in the Synthesis and Applications of Imidazole Derivatives. (2025). Chemistry & Biology Interface, 15(3), 1-20.
- Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. (2003).
- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
- Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry, 18(21), 3939-3956.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025).
- Exploration of structure-based on imidazole core as antibacterial agents. (2018). European Journal of Medicinal Chemistry, 157, 1034-1054.
- Recent Advances in the Synthesis and Applications of Imidazole Derivatives. (2025). Chemistry & Biology Interface, 15(3), 1-20.
- Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). ACS Omega, 9(1), 1-17.
- Synthesis of imidazole derivatives in the last 5 years: An update. (2024). Results in Chemistry, 7, 101375.
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 183-191.
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 183-191.
- A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. (2023). World Journal of Pharmaceutical Research, 12(10), 234-245.
- Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Journal of Biomolecular Structure and Dynamics, 1-21.
- Selected examples of imidazole-containing FDA approved drugs. (2022).
- Synthesis, Reactions and Medicinal Uses of Imidazole. (2022). Pharmaguideline.
- Synthesis of Bioactive Imidazoles: A Review. (2015). International Journal of Modern Chemistry, 7(2), 60-80.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1148.
- Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. (2019).
- Trisubstituted Imidazole Synthesis: A Review. (2025).
- IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. (2017). European Journal of Pharmaceutical and Medical Research, 4(2), 322-334.
- Synthesis and pharmacological evaluation of some substituted imidazoles. (2010). Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
- FDA approved imidazole containing drugs. (2021).
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1148.
- Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. (2025).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(21), 7338.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1148.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Pharmaceuticals, 14(8), 757.
- FDA approved chemotherapeutic imidazole originated drugs. (2021).
- Synthesis and biological screening of substituted Imidazoles. (2025).
Sources
- 1. jopir.in [jopir.in]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. tandfonline.com [tandfonline.com]
- 14. clinmedkaz.org [clinmedkaz.org]
- 15. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in the Synthesis and Applications of Imidazole Derivatives - Journal of Qassim University for Science [jqusci.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Imidazole Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, biochemistry, and materials science.[1][2] Its unique electronic properties, ability to act as both a proton donor and acceptor, and its presence in vital biological molecules like the amino acid histidine and histamine have cemented its status as a "privileged structure."[2][3][4] The journey of imidazole synthesis is a rich narrative of chemical innovation, spanning from its initial serendipitous discovery to the highly sophisticated and sustainable methods employed today. This guide provides a comprehensive exploration of this journey, detailing the seminal discoveries, the evolution of synthetic strategies, and the underlying chemical principles that have guided the development of these powerful methodologies.
The Dawn of Imidazole Synthesis: The Pioneers
Heinrich Debus and the First Synthesis of "Glyoxaline" (1858)
The story of imidazole begins in 1858 with German chemist Heinrich Debus.[1][3][4] While studying the reaction of glyoxal and formaldehyde in the presence of ammonia, he isolated a new compound he named "glyoxaline."[3][5] This reaction, now known as the Debus synthesis, was the first-ever recorded synthesis of the imidazole core.[3][6] Although the process was groundbreaking, it was often plagued by low yields, a common characteristic of early multi-component reactions.[3][7] Nevertheless, this discovery laid the fundamental groundwork for all subsequent explorations into imidazole chemistry.[3]
The Radziszewski Synthesis: An Important Advancement
In 1882, Bronisław Radziszewski expanded upon Debus's work by demonstrating that a variety of 1,2-dicarbonyl compounds, aldehydes, and ammonia could be condensed to form substituted imidazoles.[6][8][9] This multi-component reaction, now collectively known as the Debus-Radziszewski imidazole synthesis , significantly broadened the scope and utility of the initial discovery.[9][10][11] It established a versatile template for creating 2,4,5-trisubstituted imidazoles by varying the three core components.[1][12] Formamide can often be used as a substitute for ammonia in this reaction.[8][12]
The general principle involves the condensation of a dicarbonyl compound (like glyoxal or benzil), an aldehyde, and two equivalents of ammonia to form the imidazole ring.[9][10][13]
Caption: General scheme of the Debus-Radziszewski synthesis.
Classical Named Reactions: Establishing the Foundations
Following the pioneering work of Debus and Radziszewski, several other key methodologies were developed, each offering a unique approach to constructing the imidazole ring and allowing for different substitution patterns.
Wallach Synthesis (1882)
The Wallach synthesis provides a route to N-substituted imidazoles.[6][8] Otto Wallach reported that treating N,N'-disubstituted oxamides with phosphorus pentachloride (or phosphorus oxychloride) yields a chlorinated intermediate.[8] Subsequent reduction of this intermediate with hydroiodic acid produces the N-substituted imidazole.[6]
Causality and Mechanism: The choice of a powerful chlorinating agent like PCl₅ is critical for converting the amide carbonyls into a more reactive species. The subsequent reduction step is necessary to form the aromatic imidazole ring.
Caption: Workflow of the Wallach Synthesis.
Marckwald Synthesis (1892)
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles, which can then be converted into other imidazole derivatives.[8][14] The reaction involves the cyclization of an α-aminocarbonyl compound (such as an α-amino ketone or aldehyde) with a cyanate, isothiocyanate, or thiocyanate.[8][14][15]
Expert Insight: This method is particularly useful because the resulting 2-thiol group is easily removed by various oxidative methods, providing a pathway to 2-unsubstituted or otherwise functionalized imidazoles.[6][12] This two-step approach offers strategic flexibility in complex molecule synthesis.
Synthesis from α-Haloketones and Amidines
One of the most widely adopted and versatile methods for preparing 2,4- or 2,5-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[6][12][16][17] This approach is favored for its reliability and the ready availability of the starting materials.[16][17]
Trustworthiness and Protocol Validation: A significant challenge with this method was the use of hazardous solvents like chloroform and inconsistent yields.[16][17] Research has led to optimized, scalable processes that avoid chlorinated solvents and deliver high yields without the need for column chromatography.[16][17]
Field-Proven Experimental Protocol: Optimized Synthesis of 2,4-Disubstituted Imidazoles [16][17]
-
Setup: In a reaction vessel equipped for vigorous reflux, dissolve the amidine starting material in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add potassium bicarbonate (K₂CO₃) to the mixture.
-
Causality: Potassium bicarbonate is the base of choice because it is strong enough to scavenge the hydrobromic acid produced during the condensation but mild enough to minimize the decomposition of the sensitive α-bromoketone starting material.[16]
-
-
Reagent Addition: Prepare a separate solution of the α-bromoketone in THF. Add this solution dropwise to the refluxing amidine mixture.
-
Causality: Slow addition of the α-bromoketone is crucial. Since α-bromoketones can decompose under the reaction conditions, maintaining a low concentration in the reaction flask maximizes the rate of the desired condensation over the rate of decomposition.[16]
-
-
Reaction: Maintain vigorous reflux until the reaction is complete (monitored by HPLC or TLC).
-
Workup: Upon completion, cool the reaction mixture and isolate the product. This protocol often yields imidazoles with >95% purity, which can be collected by simple filtration.[17]
Evolution and Modernization of Imidazole Synthesis
While the classical named reactions provided the essential toolkit for imidazole synthesis, modern chemistry has focused on enhancing efficiency, expanding substrate scope, and improving the environmental footprint of these methods.
The Rise of Catalysis
The application of catalysts has revolutionized imidazole synthesis, leading to milder reaction conditions, shorter reaction times, and higher yields.[18]
-
Lewis Acids: Catalysts like zinc chloride (ZnCl₂) can activate carbonyl groups, facilitating the condensation steps in multi-component reactions.[19]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as cobalt oxide nanoparticles, offers significant advantages.[20] These catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times, aligning with the principles of green chemistry.[20] Their role is often to act as a Lewis acid, increasing the electrophilicity of carbonyl groups.[20]
-
Organocatalysts: N-Heterocyclic Carbenes (NHCs) have been successfully employed as organocatalysts for synthesizing substituted imidazoles from acetophenones and benzylic amines.[21]
Green Chemistry Approaches
In recent years, there has been a strong push to develop more sustainable synthetic protocols.[22][23]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields.[5][7][24]
-
Ultrasonic Irradiation: Sonochemistry has emerged as a green technique that enhances reaction rates and yields, often under milder conditions than conventional heating.[24]
-
Alternative Solvents and Catalysts: The use of environmentally benign solvents like water or ionic liquids is becoming more common.[25][26] In some cases, natural and biodegradable catalysts, such as citric acid from lemon juice, have been used to effectively catalyze the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles.[23][27]
Modern Named Reactions: The van Leusen Imidazole Synthesis
A significant modern addition to the synthetic arsenal is the van Leusen imidazole synthesis, first reported in 1977.[28] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which undergoes a base-induced cycloaddition with an aldimine to form the imidazole ring.[28][29] The van Leusen reaction is highly valued for its operational simplicity and its ability to construct a wide variety of substituted imidazoles, making it a powerful tool in modern drug discovery.[26][28]
Caption: Decision workflow for modern imidazole synthesis.
Comparative Analysis of Key Synthesis Methods
The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and scalability requirements.
| Synthesis Method | Year | Key Reactants | Typical Product | Key Advantages & Insights |
| Debus-Radziszewski | 1858 | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted | Foundational multi-component reaction; versatile for varying substituents at C2, C4, and C5. |
| Wallach | 1882 | N,N'-Disubstituted Oxamide, PCl₅, HI | 1,2-Disubstituted | A specific route for accessing N-substituted imidazoles. |
| Marckwald | 1892 | α-Amino Ketone, Isothiocyanate | 2-Mercaptoimidazole | Provides a key intermediate (2-thiol) that can be easily desulfurized to access other derivatives. |
| From α-Haloketone | - | α-Haloketone, Amidine | 2,4-Disubstituted | Widely used, reliable, and scalable with optimized, green protocols now available.[16][17] |
| van Leusen | 1977 | Aldimine, TosMIC | 1,4,5-Trisubstituted | Modern, versatile method using the powerful TosMIC reagent; operationally simple.[28] |
| Modern Catalytic | 2000s+ | Various | Various | Employs catalysts (heterogeneous, organo-, etc.) for higher yields, faster reactions, and milder conditions.[18][20] |
Conclusion
The synthesis of the imidazole core has evolved remarkably from its initial discovery by Heinrich Debus. The classical named reactions established the fundamental bond disconnections and synthetic logic, which remain relevant today. The modern era has built upon this foundation, introducing principles of catalysis and green chemistry to refine these methods into highly efficient, selective, and sustainable processes. For researchers in drug development, understanding this historical and technical landscape is crucial for strategically designing and synthesizing the next generation of imidazole-based therapeutics. The journey from "glyoxaline" to today's advanced catalytic systems is a testament to the enduring power and importance of synthetic organic chemistry.
References
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd.
- Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure.
- Research & Reviews in Biotechnology & Biosciences. (2015). SYNTHESIS OF IMIDAZOLE. Research & Reviews in Biotechnology & Biosciences.
- MDPI. (2022).
- ResearchGate. (n.d.). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives.
- IJCSPUB. (n.d.). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. IJCSPUB.
- Banerjee et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
- World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research.
- PubMed. (n.d.). Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. PubMed.
- MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- Baran Lab. (n.d.). Synthesis of Imidazoles. Baran Lab.
- ResearchGate. (n.d.). Marckwald approach to fused imidazoles.
- Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Scribd.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.
- MDPI. (n.d.).
- Katke, S. P. (n.d.).
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). International Journal of Scientific Research in Science and Technology.
- JETIR. (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. IJPRA.
- ResearchGate. (2022). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst.
- American Chemical Society. (n.d.). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones.
- Taylor & Francis Online. (2023). IL-assisted strategy for imidazole: A green recipe. Taylor & Francis Online.
- Google Patents. (n.d.). Preparation of imidazoles.
- Slideshare. (n.d.). Synthesis , mechanism and application of Organic Name reaction.pptx. Slideshare.
- Semantic Scholar. (2015). Synthesis of Bioactive Imidazoles: A Review. Semantic Scholar.
- ResearchGate. (2017). Trisubstituted Imidazole Synthesis: A Review.
- PubMed. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed.
- ResearchGate. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW.
- National Institutes of Health. (n.d.).
- YouTube. (2020). Debus Radzisewski Imidazole Synthesis. YouTube.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct.
- ResearchGate. (n.d.). Wallach method for synthesis of imidazole.
- Journal of Innovations in Pharmaceutical and Biological Sciences. (n.d.).
- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
- SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace.
- ResearchGate. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
- Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare.
- PubMed Central. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC.
- YouTube. (2021). Imidazoles, Synthesis, part-1||Heterocyclic Chemistry. YouTube.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. jetir.org [jetir.org]
- 7. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Synthesis , mechanism and application of Organic Name reaction.pptx [slideshare.net]
- 12. wjpsonline.com [wjpsonline.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. baranlab.org [baranlab.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Imidazole synthesis [organic-chemistry.org]
- 20. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 22. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. tandfonline.com [tandfonline.com]
- 26. mdpi.com [mdpi.com]
- 27. View of Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst [jipbs.com]
- 28. scispace.com [scispace.com]
- 29. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Benzyl-5-hydroxymethyl-1H-imidazole: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 1-benzyl-5-hydroxymethyl-1H-imidazole, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and robust safety information.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, including potential anticancer and antiviral agents.[1] Its structure, featuring a reactive hydroxymethyl group and a versatile imidazole core, allows for further functionalization to create diverse chemical libraries for drug discovery. This guide will focus on a reliable and well-documented synthetic route, providing the necessary details for its successful implementation in a laboratory setting.
Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [2] |
| Molecular Weight | 188.23 g/mol | |
| Melting Point | 133-134 °C | [2] |
| Boiling Point | 402.2 °C at 760 mmHg | [2] |
| Flash Point | 197 °C | [2] |
| Density | 1.13 g/cm³ | [2] |
| Appearance | White to yellowish solid | [2] |
| Solubility | Soluble in ethanol and dimethyl sulfoxide | [2] |
Synthesis Pathway Overview
The most commonly reported and reliable synthesis of this compound proceeds via the oxidative desulfurization of 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole using nitric acid. This method is advantageous due to its straightforward procedure and decent yield.
An alternative, though less detailed in available literature, involves the reaction of benzyl alcohol with 2-cyanoacetaldehyde, followed by a series of steps including protection, alcoholization, hydroxymethylation, and deprotection.[2] This guide will focus on the former, well-established protocol.
Reaction Mechanism: A Plausible Pathway
The exact mechanism for the oxidative desulfurization of 2-mercaptoimidazoles with nitric acid is not extensively detailed in the literature. However, a plausible mechanism can be proposed based on the known oxidizing properties of nitric acid and general mechanisms of oxidative desulfurization.
Nitric acid likely acts as a potent oxidizing agent, converting the thiol group of the 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole into a more reactive intermediate, such as a sulfenic acid.[3] This is followed by a series of oxidative steps that ultimately lead to the cleavage of the carbon-sulfur bond and the formation of sulfur oxides as byproducts, resulting in the desired desulfurized imidazole. The reaction is driven by the strong oxidizing potential of nitric acid and the relative stability of the resulting imidazole ring.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure with a reported yield of approximately 60%.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole | 220.29 | 7.5 g | Starting material. |
| Concentrated Nitric Acid | 63.01 | 7.5 g | Oxidizing agent. Handle with extreme caution in a fume hood. |
| Water (distilled or deionized) | 18.02 | 18 ml | Solvent. |
| Sodium Hydroxide | 40.00 | As needed | For neutralization. A solution (e.g., 2M) is recommended for controlled addition. |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Thermometer
-
Dropping funnel
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, combine 18 ml of water and 7.5 g of concentrated nitric acid. Stir the mixture gently.
-
Addition of Starting Material: While maintaining the temperature of the nitric acid solution at 35°C using a controlled heating mantle, add 7.5 g of 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole in small portions over a period of 15-20 minutes. The addition should be slow to control any potential exotherm.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 35°C for 3 hours. Monitor the reaction progress if possible (e.g., by TLC, if a suitable system is developed).
-
Neutralization: After 3 hours, cool the reaction mixture to room temperature. Carefully adjust the pH of the mixture to 9-10 by the slow, dropwise addition of a sodium hydroxide solution. This step should be performed in an ice bath to dissipate any heat generated during neutralization.
-
Product Isolation: The product, this compound, will precipitate out of the solution upon neutralization. Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the isolated product under vacuum to a constant weight. The reported yield for this step is approximately 3.8 g (60%).[4]
Purification
The crude product can be further purified by either recrystallization or column chromatography.[1]
-
Recrystallization: While specific solvents are not detailed in the primary literature for this exact compound, common solvents for recrystallizing similar imidazole derivatives include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes. The choice of solvent should be determined experimentally to achieve a good balance of solubility at high temperatures and insolubility at low temperatures.
-
Column Chromatography: For column chromatography, silica gel is a suitable stationary phase. A mobile phase consisting of a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for separation.[5] The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude product.
Safety and Handling
Concentrated Nitric Acid:
-
Hazards: Highly corrosive, strong oxidizer. Causes severe burns to skin and eyes. Inhalation of vapors can cause respiratory damage.
-
Precautions: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7]
-
In case of spill: Neutralize small spills with a suitable agent like sodium bicarbonate and then clean with copious amounts of water. For large spills, evacuate the area and follow institutional emergency procedures.
1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole:
-
Hazards: No specific MSDS is readily available for this compound. However, related mercapto-imidazole compounds are known to be toxic if swallowed and may cause skin and eye irritation. It is prudent to handle this compound with care.
-
Precautions: Wear standard PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6][7][8]
This compound (Product):
-
Hazards: May be harmful if swallowed and can cause skin, eye, and respiratory irritation.[2]
-
Precautions: Wear appropriate PPE during handling and purification.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate, labeled containers.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction temperature is maintained at 35°C for the full 3 hours. Confirm the concentration of the nitric acid used. |
| Loss of product during workup. | Ensure the pH is carefully adjusted to 9-10 to maximize precipitation. Use cold water for washing the precipitate to minimize dissolution. | |
| Product is impure | Incomplete reaction or side reactions. | Monitor the reaction by TLC to ensure completion. Purification by recrystallization or column chromatography is necessary to remove impurities. |
| Inadequate washing of the precipitate. | Wash the filtered solid thoroughly with cold water to remove residual salts. |
Conclusion
This guide provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development efforts. The causality behind experimental choices, such as the use of a specific temperature and the neutralization step, has been explained to provide a deeper understanding of the process.
References
- ChemBK. This compound. [Link]
- PrepChem. Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole. [Link]
- ChemBK. This compound - Physico-chemical Properties. [Link]
- lookchem.
- SIELC Technologies. Separation of Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester on Newcrom R1 HPLC column. [Link]
- MDPI. Oxidative Desulfurization Activity of NIT Nitroxide Radical Modified Metallophthalocyanine. [Link]
- MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. [Link]
- PubChem. 1-Benzyl-2-mercaptoimidazole. [Link]
- PubChem. 1-Benzylimidazole. [Link]
- ResearchGate.
- ChemRxiv.
- Organic Chemistry Portal.
- Biointerface Research in Applied Chemistry.
- ResearchGate.
Sources
The Strategic Utility of 1-Benzyl-5-hydroxymethyl-1H-imidazole in Synthetic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-hydroxymethyl-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzyl-protected imidazole core and a reactive hydroxymethyl group, presents a unique combination of lipophilicity and functionality. This makes it an ideal synthetic intermediate for the elaboration of more complex molecular architectures, particularly in the development of pharmacologically active agents. The imidazole moiety is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes. The benzyl group offers steric bulk and modulates solubility, while the hydroxymethyl group at the 5-position serves as a versatile handle for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its synthesis and its application as a precursor to valuable downstream compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | White to yellowish solid |
| Melting Point | 131-135 °C |
| Solubility | Soluble in ethanol and dimethyl sulfoxide |
Synthesis of the Core Intermediate: this compound
The most common and reliable synthesis of this compound involves the desulfurization of 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole. This method is efficient and proceeds under relatively mild conditions.
Protocol 1: Synthesis of this compound
Materials:
-
1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g)
-
Water (18 ml)
-
Concentrated Nitric Acid (7.5 g)
-
Sodium Hydroxide solution (e.g., 2M)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a mixture of water (18 ml) and concentrated nitric acid (7.5 g) in a round-bottom flask equipped with a magnetic stirrer, add 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g) in small portions at 35°C.
-
Stir the resulting mixture vigorously for 3 hours at 35°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully adjust the pH to 9-10 with a sodium hydroxide solution. This will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. A typical yield for this reaction is around 60%.
Expert Insight: The use of nitric acid facilitates the oxidative desulfurization of the mercapto group. Maintaining the temperature at 35°C is crucial to ensure a controlled reaction and prevent unwanted side products. The final pH adjustment is a critical step for the isolation of the free base form of the product.
Application I: Synthesis of Key Reactive Intermediates
The true value of this compound lies in its role as a precursor to other, more reactive intermediates. The hydroxymethyl group can be readily converted into a variety of other functionalities, such as an aldehyde or a chloromethyl group, opening up a wide array of subsequent synthetic possibilities.
A. Oxidation to 1-Benzyl-1H-imidazole-5-carbaldehyde
The corresponding aldehyde is a key intermediate for the synthesis of various pharmaceuticals, including TGR5 agonists. A mild and efficient method for this oxidation utilizes a TEMPO-bleach system.
Protocol 2: Oxidation to 1-Benzyl-1H-imidazole-5-carbaldehyde
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Add a catalytic amount of TEMPO to the solution.
-
In a separate flask, prepare an aqueous solution of sodium hypochlorite and sodium bicarbonate.
-
Slowly add the aqueous bleach solution to the DCM solution containing the alcohol and TEMPO at 0°C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Benzyl-1H-imidazole-5-carbaldehyde.
Causality: The TEMPO/NaOCl system is a highly selective method for the oxidation of primary alcohols to aldehydes. TEMPO acts as the catalyst, being oxidized to the active N-oxoammonium species by the stoichiometric oxidant, sodium hypochlorite. This system operates under mild, biphasic conditions, which helps to prevent over-oxidation to the carboxylic acid.
B. Conversion to 1-Benzyl-5-(chloromethyl)-1H-imidazole
The chloromethyl derivative is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions to introduce a wide range of functionalities. Thionyl chloride is a common and effective reagent for this transformation.
Protocol 3: Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Standard laboratory glassware and stirring apparatus under an inert atmosphere
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 1-Benzyl-5-(chloromethyl)-1H-imidazole, which can be purified by recrystallization or column chromatography.
Trustworthiness: This
The Versatile Scaffold: 1-Benzyl-5-hydroxymethyl-1H-imidazole in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged" scaffold, a core structural motif frequently found in biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Within this esteemed class of heterocycles, 1-Benzyl-5-hydroxymethyl-1H-imidazole emerges as a particularly valuable and versatile synthetic intermediate. The presence of a benzyl group at the N-1 position often enhances lipophilicity, a critical parameter for cell membrane permeability, while the hydroxymethyl group at the C-5 position provides a reactive handle for extensive chemical derivatization. This application note will delve into the significant applications of this compound in medicinal chemistry, providing detailed protocols for its synthesis and its utilization in the development of potent therapeutic agents. We will explore its role in the generation of novel antifungal, anticancer, and anti-diabetic compounds, underscoring the chemical rationale and experimental considerations that guide its application in drug discovery.
Core Applications in Drug Discovery
The strategic placement of the benzyl and hydroxymethyl groups on the imidazole core makes this compound a highly sought-after building block in the synthesis of a diverse array of bioactive molecules.
Antifungal Agents: Targeting Ergosterol Biosynthesis
The imidazole scaffold is the backbone of many clinically used azole antifungal drugs, which act by inhibiting lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Disruption of this pathway leads to a dysfunctional fungal cell membrane and ultimately cell death. The 1-benzyl-imidazole moiety is a common feature in many potent antifungal compounds. This compound serves as an excellent starting point for the synthesis of novel antifungal candidates. The hydroxymethyl group can be readily converted to other functional groups, such as a chloromethyl group, to facilitate the introduction of various side chains to explore structure-activity relationships (SAR).
Workflow for the Development of Novel Antifungal Agents:
Caption: A generalized workflow for the development of antifungal agents starting from this compound.
Anticancer Agents: A Scaffold for Diverse Mechanisms
The imidazole core is present in a variety of anticancer agents that exhibit diverse mechanisms of action, including inhibition of topoisomerase, disruption of microtubule dynamics, and modulation of key signaling pathways.[2][3] The 1-benzyl group can contribute to the hydrophobic interactions within the binding pockets of target proteins. The hydroxymethyl group on this compound allows for the attachment of various pharmacophores to generate libraries of compounds for high-throughput screening against cancer cell lines.
TGR5 Agonists for Metabolic Diseases
Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for the treatment of type 2 diabetes, obesity, and other metabolic syndromes.[4][5] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.[4] A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists.[1][5] this compound is a key precursor for the synthesis of these carboxamides, where the hydroxymethyl group is oxidized to a carboxylic acid and subsequently amidated.
Signaling Pathway of TGR5 Agonism:
Caption: Simplified signaling pathway of TGR5 agonism leading to enhanced insulin secretion.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole, a common starting material. The reaction involves an oxidative desulfurization.
Materials:
-
1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a mixture of 18 mL of deionized water and 7.5 g of concentrated nitric acid.
-
Cool the mixture in an ice bath to maintain a temperature of approximately 35°C.
-
To the stirred acidic solution, add 7.5 g of 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole in small portions, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, continue stirring the mixture for 3 hours at 35°C.
-
After 3 hours, carefully adjust the pH of the reaction mixture to 9-10 using a sodium hydroxide solution. Monitor the pH closely.
-
The product, 1-Benzyl-5-hydroxymethyl-imidazole, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and allow it to air dry.
-
The expected yield is approximately 3.8 g (60%), with a melting point of 131-135°C.[6]
Causality and Insights: The use of nitric acid facilitates the oxidative removal of the mercapto group. Maintaining the temperature at 35°C is crucial to control the reaction rate and prevent unwanted side reactions. The final pH adjustment is necessary to neutralize the excess acid and precipitate the product, which is less soluble in a basic aqueous solution.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of novel imidazole derivatives against fungal pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9][10][11]
Materials:
-
Synthesized imidazole compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline or water
-
Vortex mixer
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control.
-
Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Causality and Insights: The broth microdilution method is a standardized and reproducible technique for assessing antifungal activity. RPMI-1640 medium is the standard medium for this assay as it supports the growth of most clinically relevant fungi. The inoculum size and incubation conditions are critical parameters that must be carefully controlled to ensure accurate and comparable results.
Protocol 3: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized imidazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Causality and Insights: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is a reliable and widely used method for screening the cytotoxic potential of novel compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 131-135 °C[6] |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a gateway to a wide range of imidazole-based derivatives with significant therapeutic potential. The protocols detailed in this application note offer a practical guide for the synthesis of this key intermediate and its subsequent evaluation in antifungal and anticancer assays. As the quest for novel and more effective therapeutic agents continues, the strategic application of privileged scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- Clinical and Laboratory Standards Institute. M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI, 2008.
- Espinel-Ingroff, A., et al. "Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole." Journal of clinical microbiology 43.10 (2005): 5243-5246.
- Clinical and Laboratory Standards Institute. M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI, 2008.
- Pfaller, M. A., et al. "Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds." Journal of clinical microbiology 46.4 (2008): 1459-1461.
- ISO 16256:2021. "Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases."
- Zhao, S., et al. "Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists." Bioorganic & medicinal chemistry 32 (2021): 115972.
- Nakata, D., et al. "Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole." Journal of Venomous Animals and Toxins including Tropical Diseases 13.4 (2007): 844-855.
- Patel, R. V., et al. "DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES." Pharmacophore 4.6 (2013): 184-191.
- Chen, W., et al. "Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists." European Journal of Medicinal Chemistry 230 (2022): 114115.
- Zhao, S., et al. "Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists." Bioorganic & Medicinal Chemistry 32 (2021): 115972.
- Zhang, M., et al. "Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)
- Rex, J. H., et al. "Novel fluorescent broth microdilution method for fluconazole susceptibility testing of Candida albicans." Journal of clinical microbiology 39.5 (2001): 1907-1913.
- Kamal, A., et al. "Synthesis and biological evaluation of novel 1H-benzo[d]imidazole derivatives as potential anticancer agents targeting human topoisomerase I." ACS omega 7.3 (2022): 2883-2896.
- Kaur, H., et al. "Imidazoles as potential anticancer agents." Future Medicinal Chemistry 10.1 (2018): 89-114.
- A practical guide to antifungal susceptibility testing. [Link]
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
- Padhy, G. K., et al. "Synthesis and characterization of novel N-benzylbenzimidazole linked pyrimidine derivatives as anticancer agents.
- Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. [Link]
- Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole. [Link]
- SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
- Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Qu
- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. [Link]
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
Sources
- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Framework for Scaling Up Imidazole Derivative Production
Audience: Researchers, scientists, and drug development professionals.
Abstract: Imidazole derivatives are a cornerstone of modern medicinal chemistry and materials science, finding applications as antifungals, anti-inflammatory agents, corrosion inhibitors, and more.[1][2][3][4] Transitioning a promising imidazole synthesis from the laboratory bench to pilot or production scale, however, is a complex undertaking fraught with challenges in reaction control, safety, and product purity. This guide provides a comprehensive framework for the strategic scale-up of imidazole derivative production. It moves beyond a simple recitation of steps to explain the underlying chemical engineering and process safety principles. We will detail a scalable protocol for the Debus-Radziszewski synthesis, integrated with modern Process Analytical Technology (PAT), and outline robust downstream processing techniques suitable for large-scale operations.
Part I: Strategic Considerations for Process Scale-Up
Scaling a chemical synthesis is not merely about using larger flasks and more reagents. It is a multidisciplinary exercise that requires a deep understanding of reaction kinetics, thermodynamics, and process safety.[5][6] An improperly scaled process can lead to failed batches, hazardous conditions, and significant financial loss.[7]
Route Scouting and Selection for Scalability
The synthetic route chosen is the single most important factor determining the success of a scale-up campaign. A route that is elegant on a gram scale may be impractical or dangerous on a kilogram scale.
-
Classic vs. Modern Syntheses: Traditional methods like the Debus-Radziszewski synthesis are workhorses of the industry due to their use of readily available starting materials and robust reaction conditions.[8][9][10] This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[11] Newer methods, such as metal-catalyzed cross-couplings or the van Leusen imidazole synthesis, can offer milder conditions and higher functional group tolerance but may introduce costly catalysts or reagents that are difficult to remove at scale.[12][13]
-
Key Selection Criteria:
-
Cost and Availability of Raw Materials: Sourcing large quantities of starting materials is a primary concern. Niche or expensive reagents can render a process economically unviable.[14]
-
Process Safety: Avoid routes that involve highly energetic intermediates, generate large volumes of gas, or require difficult-to-handle reagents. A thorough Process Hazard Analysis (PHA) is critical before any scale-up activity.[7]
-
Reaction Conditions: Extreme temperatures or high pressures require specialized and expensive reactor systems. The ideal process operates near ambient pressure and within a moderate temperature range (-20°C to 150°C).[5]
-
Atom Economy and Waste Profile: A scalable process should be efficient, minimizing the generation of waste. This not only reduces environmental impact but also simplifies downstream processing and lowers disposal costs.[14]
-
The Role of Quality by Design (QbD) and Process Analytical Technology (PAT)
Modern pharmaceutical manufacturing is guided by the principle of Quality by Design (QbD). This approach, endorsed by regulatory agencies like the FDA, emphasizes that quality should be built into the process, not just tested for in the final product.[15][16]
Process Analytical Technology (PAT) is the practical implementation of QbD.[17][18] It involves designing and controlling the manufacturing process through real-time measurements of Critical Process Parameters (CPPs) to ensure that Critical Quality Attributes (CQAs) of the final product are consistently met.[16][19] For imidazole synthesis, this means moving from end-point analysis to continuous, in-process monitoring.
Part II: A Scalable Protocol Using the Debus-Radziszewski Synthesis
We will use the synthesis of 2,4,5-triphenylimidazole (Lophine) as a model for the Debus-Radziszewski reaction, as it is a well-documented, high-yielding reaction that illustrates key scale-up principles.
Reaction Overview
This is a three-component condensation reaction between benzil (the 1,2-dicarbonyl), benzaldehyde (the aldehyde), and ammonium acetate, which serves as the ammonia source.
Caption: Debus-Radziszewski synthesis of Lophine.
Experimental Protocol (1 kg Scale)
This protocol is designed for a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, and temperature probe.
Table 1: Reagent Quantities and Roles
| Reagent | Molecular Weight | Moles | Quantity | Role |
| Benzil | 210.23 g/mol | 4.76 | 1.00 kg | 1,2-Dicarbonyl |
| Benzaldehyde | 106.12 g/mol | 4.76 | 0.505 kg (485 mL) | Aldehyde |
| Ammonium Acetate | 77.08 g/mol | 19.04 | 1.47 kg | Ammonia Source |
| Glacial Acetic Acid | 60.05 g/mol | - | 10.0 L | Solvent |
Procedure:
-
Reactor Setup & Inerting: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen). Start gentle agitation (50 RPM).
-
Charging Reagents:
-
Charge the glacial acetic acid (10.0 L) to the reactor.
-
Charge the benzil (1.00 kg), benzaldehyde (0.505 kg), and ammonium acetate (1.47 kg). Note: The reaction is mildly exothermic upon initial mixing.
-
-
Ramping to Temperature: Begin heating the reactor jacket using a circulating oil bath. Set the target internal temperature to 110-115 °C. The reaction mixture will begin to reflux.
-
Reaction Monitoring (PAT Integration): Hold the mixture at reflux for 2-3 hours. Reaction completion can be monitored in several ways:
-
Traditional: Take small aliquots every 30 minutes and analyze by TLC or HPLC to observe the disappearance of starting materials.
-
PAT Method: An in-situ Raman or FTIR probe can monitor the concentration of key species in real-time by tracking characteristic vibrational bands of the reactants and product. This provides continuous data on reaction kinetics and endpoint determination without sampling.
-
-
Cool-Down and Precipitation: Once the reaction is complete, turn off the heating and allow the reactor to cool slowly to ambient temperature with gentle stirring. The product will begin to precipitate.
-
Isolation: Cool the slurry further to 0-5 °C using a cooling circulator on the reactor jacket to maximize precipitation. The crude product is then isolated by filtration (e.g., using a Nutsche filter-dryer) and washed with cold water (2 x 2 L) to remove residual acetic acid and salts.
-
Drying: Dry the crude product under vacuum at 60-70 °C until a constant weight is achieved. Expected crude yield: ~1.3-1.4 kg (85-92%).
Integrating Process Analytical Technology (PAT)
A robust process is a well-understood process. PAT provides the tools to gain that understanding and control.
Caption: Workflow incorporating PAT from development to production.
Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)
| Critical Process Parameter (CPP) | Potential Impact on CQA | PAT Monitoring Tool |
| Reaction Temperature | Affects reaction rate and impurity formation. Too high can cause degradation; too low results in an incomplete reaction. | Temperature probe (standard), Heat flow calorimetry (in development) |
| Agitation Speed | Ensures homogeneity and efficient heat transfer. Poor mixing can lead to localized "hot spots" and side reactions. | Torque sensor on agitator motor |
| Reactant Concentration | Directly impacts reaction kinetics and stoichiometry. | In-situ FTIR or Raman spectroscopy |
| Hold Time | Determines reaction completion. Insufficient time leads to low yield; excessive time can increase byproduct formation. | In-situ FTIR or Raman spectroscopy |
| Cooling Rate | Affects crystal size and purity during precipitation. | Temperature probe, FBRM (Focused Beam Reflectance Measurement) |
Part III: Downstream Processing and Purification at Scale
Purifying a kilogram of material presents different challenges than purifying a milligram. While chromatography is the tool of choice in discovery labs, it is often too expensive and solvent-intensive for large-scale production.[20]
Protocol: Recrystallization
Recrystallization is the most common and cost-effective method for purifying solid organic compounds at scale.[21]
Procedure:
-
Solvent Screening: The key is to find a solvent (or solvent system) in which the product is sparingly soluble at low temperatures but highly soluble at high temperatures, while impurities are either highly soluble or insoluble at all temperatures.
-
Dissolution: Transfer the crude, dry Lophine (~1.3 kg) to a suitably sized clean reactor. Add the chosen recrystallization solvent (e.g., Ethanol/Water mixture) and heat with stirring until all the solid dissolves.
-
Controlled Cooling: Slowly cool the solution. A slow cooling rate is crucial for forming large, pure crystals. A typical cooling profile might be 10-20 °C per hour. This can be automated with a programmable circulator.
-
Isolation and Drying: Once the slurry reaches 0-5 °C, hold for 1-2 hours to maximize recovery. Isolate the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
Protocol: Acid-Base Extraction for Basic Imidazoles
For many imidazole derivatives, their basic nitrogen atom provides an excellent handle for purification via acid-base extraction.[20]
Procedure:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) in a large reactor or extraction vessel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Agitate the biphasic mixture. The basic imidazole will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer containing the protonated product.
-
Neutralization and Back-Extraction: Cool the acidic aqueous extract and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 9). The neutral imidazole derivative will either precipitate (if insoluble) or can be extracted back into a fresh portion of organic solvent.
-
Final Processing: The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the purified product.
Quality Control
The final product must be rigorously tested to confirm its identity, strength, and purity.
-
Identity: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
-
Purity: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity and quantifying impurities.
-
Physical Properties: Melting Point, Appearance.
Troubleshooting Guide
Table 3: Common Scale-Up Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; inefficient isolation; side reactions. | Use PAT to confirm reaction endpoint. Optimize cooling profile for precipitation. Re-evaluate reaction temperature to minimize byproducts. |
| High Impurity Levels | Poor reaction control (hot spots); insufficient purification. | Improve agitation. Re-evaluate recrystallization solvent system. Add a carbon polish step before recrystallization to remove colored impurities. |
| Poor Filtration | Very fine particles (oiling out). | Slow down the cooling rate during crystallization. Add an anti-solvent slowly to a dissolved solution. |
| Extended Reaction Time | Inefficient heat transfer at scale; poor mixing. | Ensure reactor is appropriately sized for the batch volume. Verify agitator design and speed are sufficient for the viscosity of the reaction mixture. |
Conclusion
The successful scale-up of imidazole derivative production is a systematic process that prioritizes safety, process understanding, and robust control. By selecting a scalable synthetic route, applying the principles of Quality by Design, and leveraging Process Analytical Technology, researchers can effectively transition from lab-scale discovery to pilot-scale manufacturing. The protocols and strategies outlined in this guide provide a foundational framework for navigating the complexities of chemical process development, ensuring the final product is delivered safely, efficiently, and with consistent quality.
References
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing.
- Process Analytical Technology: Enhancing Pharma Development. (2024).
- Process analytical technology - Wikipedia.
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verific
- Process Analytical Technology (PAT) - Enhance Quality and Efficiency - Mettler Toledo.
- Addressing the Challenges of Large-Scale Complex Chemical Manufacturing - Biosynth. (2024).
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Challenges of scaling up chemical processes (based on real life experiences).
- 6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com. (2025).
- A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct.
- The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optim
- Minimizing Scale Up Difficulties - Technology Networks. (2010).
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
- A review article on synthesis of imidazole deriv
- Technical Support Center: Purification of Imidazole Deriv
- Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities.
- Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. - SciSpace. (2020).
- Debus–Radziszewski imidazole synthesis - Wikipedia.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
- Figure : 1 A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020).
- (PDF)
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applic
- The Debus–Radziszewski imidazole synthesis.
Sources
- 1. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 2. Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 6. Minimizing Scale Up Difficulties | Technology Networks [technologynetworks.com]
- 7. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. scispace.com [scispace.com]
- 14. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 15. longdom.org [longdom.org]
- 16. mt.com [mt.com]
- 17. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 18. Process analytical technology - Wikipedia [en.wikipedia.org]
- 19. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 1-Benzyl-5-hydroxymethyl-1H-imidazole
Introduction
1-Benzyl-5-hydroxymethyl-1H-imidazole is a key building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. Its structural motif, featuring a substituted imidazole ring, is prevalent in many pharmaceuticals.[1] The purity of this intermediate is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques for this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established chemical principles and tailored to the specific physicochemical properties of the target molecule.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to designing an effective purification strategy.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [2] |
| Molecular Weight | 188.23 g/mol | [2] |
| Appearance | White to yellowish solid | [3] |
| Melting Point | 125-135 °C | [3][4] |
| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO). | [3] |
Potential Impurities:
The synthesis of this compound can introduce several impurities that must be removed. A common synthetic route involves the reaction of 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole with nitric acid.[4] Another approach involves the reaction of benzyl alcohol and 2-cyanoacetaldehyde.[3] Potential impurities may include:
-
Unreacted Starting Materials: Such as 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole.
-
Over-benzylated Byproducts: In related syntheses of 1-benzylimidazole compounds, the formation of 1,3-dibenzyl imidazolium salts is a known issue.[5]
-
Oxidation Products: The use of nitric acid in one of the synthetic routes could lead to oxidized side products.
-
Isomers: Depending on the synthetic strategy, positional isomers could be formed.
The choice of purification method will depend on the nature and quantity of these impurities.
Purification Strategies
A multi-step purification approach is often necessary to achieve the high purity required for pharmaceutical applications. The most common and effective techniques for this compound are recrystallization and column chromatography.[6][7] High-Performance Liquid Chromatography (HPLC) is an excellent analytical tool to assess purity and can also be used for preparative purification.
Workflow for Purification and Analysis
Caption: A typical workflow for the purification and analysis of this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.
Rationale for Solvent Selection:
Based on its known solubility in ethanol, a single-solvent recrystallization from ethanol or a two-solvent system involving ethanol is a logical starting point.[3] The presence of the hydroxyl group and the imidazole nitrogen atoms suggests that moderately polar solvents will be effective.
Step-by-Step Protocol:
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude this compound in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethanol/water).
-
If the compound dissolves readily at room temperature, the solvent is too polar.
-
If the compound is insoluble even when heated, the solvent is not polar enough.
-
An ideal solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
-
-
Recrystallization Procedure (using Ethanol):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate with a stirrer and ensure the flask is covered to prevent solvent evaporation.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
For maximum yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
-
Troubleshooting:
-
Oiling out: If the compound separates as an oil instead of crystals, it may be due to the presence of significant impurities or too rapid cooling. Try adding a small amount of a less polar co-solvent (e.g., water if using ethanol) or scratching the inside of the flask with a glass rod to induce crystallization.
-
Poor recovery: This can result from using too much solvent or the compound having significant solubility even at low temperatures. Concentrate the filtrate and attempt a second crop of crystals.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like this compound, normal-phase chromatography using silica gel is a suitable choice.
Rationale for Mobile Phase Selection:
The polarity of the mobile phase is critical for achieving good separation. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is commonly used for imidazole derivatives.[7] The optimal ratio should be determined by thin-layer chromatography (TLC) first.
Caption: Workflow for purification by column chromatography.
Step-by-Step Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 100% dichloromethane and gradually adding methanol, or using different ratios of ethyl acetate/hexanes).
-
The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase identified by TLC. Ensure the packing is uniform to avoid channeling.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
If a gradient elution is required (as determined by TLC showing impurities with very different polarities), gradually increase the polarity of the mobile phase. For example, start with 100% dichloromethane and slowly increase the percentage of methanol.
-
Collect fractions of the eluate in test tubes.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is an indispensable tool for the quantitative analysis of purity. A reversed-phase method is generally suitable for imidazole derivatives.
Method Parameters (starting point for development):
| Parameter | Recommended Condition | Rationale/Reference |
| Column | C8 or C18, 5 µm, 4.6 x 250 mm | Commonly used for moderately polar compounds.[8] |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape for nitrogen-containing compounds.[9][10] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[8][9][10] |
| Gradient | 10-90% B over 20 minutes | A good starting gradient to elute a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns.[8] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic rings in the molecule will absorb UV light. |
| Column Temperature | 25-30 °C | For reproducible retention times. |
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately prepare a stock solution of the purified this compound in the mobile phase (e.g., 1 mg/mL).
-
Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample solution.
-
Run the gradient method and collect the chromatogram.
-
-
Data Interpretation:
-
The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Identify any impurity peaks and quantify them.
-
Conclusion
The purification of this compound to a high degree of purity is a critical step in its use as a pharmaceutical intermediate. The choice between recrystallization and column chromatography will depend on the impurity profile of the crude material. Recrystallization is often a more straightforward and scalable method for removing minor impurities, while column chromatography offers superior separation for more complex mixtures. HPLC is an essential analytical technique for verifying the purity of the final product. The protocols provided in this guide offer a solid foundation for researchers to develop and optimize a purification strategy that meets the stringent requirements of drug development.
References
- ChemBK. (2024). This compound.
- PrepChem. (n.d.). Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole.
- SIELC Technologies. (n.d.). Separation of 1-Benzyl-2-phenyl-1H-imidazole on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene.
- Al-Aani, H., & Al-Zehouri, J. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(23), 5738.
- Google Patents. (n.d.). US5021584A - Process for preparation of 1-benzylimidazole compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 80304-50-3 | FDA30450 [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. US5021584A - Process for preparation of 1-benzylimidazole compound - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 1-Benzyl-2-phenyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Guide to Developing Robust High-Throughput Screening Assays for Imidazole-Based Kinase Inhibitors
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel therapeutic leads.[1] The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and drug candidates due to its unique physicochemical properties and ability to interact with a wide range of biological targets.[2][3][4] This application note provides a comprehensive guide for developing, validating, and implementing robust HTS assays for the discovery of imidazole-based kinase inhibitors. We delve into the critical considerations for assay design, address the specific challenges posed by imidazole compounds, and provide detailed, field-proven protocols for a fluorescence polarization (FP)-based kinase assay. Our focus is on ensuring scientific integrity by explaining the causality behind experimental choices and building self-validating systems to deliver high-quality, actionable data.
Introduction: The Intersection of Imidazole Chemistry and High-Throughput Screening
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental motif in many essential biomolecules, including the amino acid histidine.[2][3][4] Its ability to act as both a hydrogen bond donor and acceptor, its amphoteric nature, and its role in enzymatic catalysis make it an exceptionally versatile scaffold for interacting with biological targets.[2][3][4] Consequently, imidazole derivatives are a major focus in the search for new drugs, particularly as inhibitors of protein kinases, a critical class of enzymes implicated in diseases like cancer and inflammatory disorders.[5]
The goal of HTS is to efficiently test thousands to millions of compounds to identify "hits" that modulate a specific biological target.[1] The success of any HTS campaign hinges on the quality of the assay itself. A robust HTS assay must be sensitive, reproducible, scalable, and cost-effective.[1] This guide will use the example of a kinase inhibition assay to illustrate the principles of HTS development, with a special focus on navigating the unique properties of imidazole-based compound libraries.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process, beginning with meticulous assay development and culminating in the identification of validated hits ready for lead optimization. Understanding this workflow is critical for resource planning and ensuring the generation of high-quality data.
Assay Principle: Fluorescence Polarization for Kinase Inhibition
For this guide, we will focus on a Fluorescence Polarization (FP) competition assay, a powerful, homogeneous (no-wash) technique ideal for HTS.[6][7]
The Causality Behind the Choice: FP assays are robust and less susceptible to certain types of interference, like colored compounds, than simple fluorescence intensity assays.[7][8] The homogenous format simplifies automation and reduces variability.[1]
Principle:
-
A small, fluorescently labeled molecule (the "tracer" or "probe"), often a known inhibitor or ligand, binds to the target kinase.
-
When unbound in solution, the tracer tumbles rapidly. When excited with polarized light, the emitted light is depolarized (a low FP signal).
-
When bound to the large kinase enzyme, the tracer's movement is restricted. It tumbles slowly, and the emitted light remains highly polarized (a high FP signal).
-
An unlabeled inhibitor from the imidazole library will compete with the tracer for the kinase's binding site.
-
If an imidazole compound effectively displaces the tracer, the tracer is released into the solution, begins to tumble rapidly again, and the FP signal decreases. The drop in FP is directly proportional to the inhibitory activity of the test compound.
Protocol: Development and Validation of a 384-Well FP Kinase Assay
This protocol provides a detailed, step-by-step methodology for developing an FP assay to screen for inhibitors of a hypothetical "TargetKinase".
Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| TargetKinase Enzyme | In-house/Vendor | The biological target of the assay. |
| Fluorescent Tracer | Vendor | The fluorescent probe for the FP assay. |
| Unlabeled Competitor | Vendor | Positive control for tracer displacement. |
| Assay Buffer | In-house | e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. |
| DMSO | Sigma-Aldrich | Solvent for library compounds. |
| 384-well black plates | Corning | Low-volume, non-binding surface plates suitable for fluorescence. |
| Microplate Reader | BMG LABTECH, etc. | Capable of measuring fluorescence polarization. |
Step 1: Tracer and Enzyme Concentration Optimization
The Causality: This step is crucial to determine the optimal concentrations that provide a stable and robust assay window (the difference in FP signal between bound and unbound tracer). Using concentrations that are too high wastes expensive reagents, while concentrations that are too low may not provide a sufficient signal-to-background ratio.
Methodology:
-
Tracer Titration:
-
Prepare a serial dilution of the fluorescent tracer in assay buffer (e.g., from 100 nM down to 0.1 nM).
-
Add 10 µL of each tracer concentration to wells of a 384-well plate.
-
Add 10 µL of assay buffer to each well.
-
Read the FP signal. The ideal tracer concentration is the lowest concentration that gives a stable signal well above background.
-
-
Enzyme Titration (Determining Kd):
-
Use the fixed optimal tracer concentration determined above (e.g., 1 nM).
-
Prepare a serial dilution of TargetKinase enzyme in assay buffer (e.g., from 1 µM down to 0.1 nM).
-
Add 10 µL of the fixed tracer concentration to all wells.
-
Add 10 µL of the serially diluted enzyme to the wells.
-
Incubate for 60 minutes at room temperature to reach binding equilibrium.
-
Read the FP signal.
-
Plot the FP signal (mP) against the log of the enzyme concentration and fit a sigmoidal dose-response curve to determine the EC₅₀. This value approximates the dissociation constant (Kd) of the tracer-enzyme interaction. The optimal enzyme concentration for the screen is typically 2-3 times the Kd to ensure that most of the tracer is bound.
-
Step 2: Assay Validation with Z'-Factor
The Causality: The Z'-factor is a statistical parameter that validates the quality and robustness of an HTS assay.[9] It quantifies the separation between the high (positive control) and low (negative control) signals, taking into account the data variation.[10][11] An assay with a Z'-factor > 0.5 is considered excellent and suitable for a full HTS campaign.[10][12] This step is a non-negotiable quality gate.
Calculation: Z' = 1 - [ (3 * SD_pos) + (3 * SD_neg) ] / | Mean_pos - Mean_neg |
-
SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., Tracer + Enzyme, representing minimal inhibition).
-
SD_neg / Mean_neg: Standard deviation and mean of the negative control (e.g., Tracer + Enzyme + saturating unlabeled competitor, representing maximal inhibition).
Methodology:
-
Prepare a 384-well plate with controls.
-
Columns 1-12: Negative Control (10 µL Tracer + 10 µL Enzyme + 5 µL saturating unlabeled competitor).
-
Columns 13-24: Positive Control (10 µL Tracer + 10 µL Enzyme + 5 µL assay buffer with DMSO).
-
-
Incubate and read the FP signal as before.
-
Calculate the mean and standard deviation for both control sets.
-
Calculate the Z'-factor. Repeat this process on multiple days to ensure reproducibility.
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | > 0.5 | Indicates an excellent separation between controls and a robust assay.[10][12] |
| Signal Window | > 100 mP | A sufficiently large difference between high and low signals to detect hits reliably. |
| CV% of Controls | < 10% | Demonstrates low variability and high precision of the measurements. |
Navigating Challenges with Imidazole Compounds
While a privileged scaffold, imidazoles can present specific challenges in HTS assays, particularly those using fluorescence. Awareness and proactive troubleshooting are key.
Compound Interference
The Causality: The electron-rich aromatic nature of the imidazole ring can lead to intrinsic fluorescence or quenching properties, which directly interfere with the assay's optical detection system, creating false positives or false negatives.[13][14]
-
Autofluorescence: The imidazole compound itself fluoresces at the same wavelength as the tracer, leading to an artificially high signal (false negative in an FP displacement assay).[13][15]
-
Fluorescence Quenching: The compound absorbs the light emitted by the tracer, leading to an artificially low signal (false positive).[14][15]
Mitigation Protocol: Pre-Screen Interference Check
-
Prepare a plate with 10 µL of assay buffer.
-
Add 5 µL of the imidazole test compound at the final screening concentration (e.g., 10 µM).
-
Read the plate using the same FP filter set as the main assay.
-
Interpretation: Any well with a signal significantly above the buffer-only background indicates autofluorescence. These compounds should be flagged. For quenching, a separate assay measuring tracer fluorescence intensity in the presence of the compound is required.
Compound Aggregation
The Causality: At micromolar concentrations used in HTS, hydrophobic compounds can form colloidal aggregates that non-specifically sequester and inhibit proteins, a common source of false positives.[13][16] This behavior can be concentration-dependent, appearing only above a critical aggregation concentration (CAC).[15]
Mitigation Protocol: Detergent Counter-Screen
-
Identify initial hits from the primary screen.
-
Re-test the dose-response curve of these hits in two parallel assays:
-
Assay 1: Standard assay buffer.
-
Assay 2: Assay buffer containing 0.01% Triton X-100.
-
-
Interpretation: Aggregation-based inhibitors are often disrupted by the detergent. A significant rightward shift (>10-fold) or complete loss of potency in the presence of Triton X-100 strongly suggests the compound is an aggregator and likely a false positive.[15][16]
From Hit to Validated Lead: The Path Forward
Identifying a "hit" in the primary screen is only the beginning. A rigorous validation cascade is essential to eliminate artifacts and build confidence in the remaining compounds.
Orthogonal Assays
The Causality: An orthogonal assay confirms the activity of a hit using a different detection technology or biological principle.[16][17] This is the most effective way to rule out technology-specific artifacts.[18] If a compound is a true inhibitor of TargetKinase, it should be active regardless of how the kinase activity is measured.
Recommended Orthogonal Assays for Kinases:
-
ADP-Glo™ Kinase Assay (Promega): A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. This is an excellent orthogonal choice as it measures product formation directly and uses a different detection modality (luminescence vs. fluorescence).[18]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures either substrate phosphorylation or ADP production. TR-FRET is less sensitive to scattered light and autofluorescence from compounds than standard fluorescence.[1]
Filtering for PAINS
The Causality: Pan-Assay Interference Compounds (PAINS) are chemical structures known to be frequent hitters in many HTS assays through non-specific mechanisms, such as reactivity.[19][20] Computational filters can identify compounds containing these undesirable substructures, saving significant resources by eliminating them early.[20] While imidazole itself is not a PAIN, certain substitutions on the ring can create reactive moieties.
Conclusion
Developing a high-throughput screening assay for imidazole-based compounds requires a blend of rigorous statistical validation, a deep understanding of the assay technology, and a proactive strategy to mitigate compound-specific challenges. By focusing on the causality behind each experimental step—from optimizing reagent concentrations to implementing a multi-faceted hit validation cascade—researchers can significantly increase the probability of discovering novel, specific, and developable kinase inhibitors. The protocols and principles outlined in this guide provide a robust framework for building self-validating HTS systems that deliver high-confidence results, accelerating the journey from initial hit to promising therapeutic candidate.
References
- Imai, K., & Takaoka, A. (2006). Comparing Z'-factors. Journal of Biomolecular Screening, 11(3), 231-237. [Link]
- BMG LABTECH. (2025). The Z prime value (Z´). [Link]
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
- On HTS. (2023). Z-factor. [Link]
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
- Slideshare. (2014). Data analysis approaches in high throughput screening. [Link]
- Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of biomolecular screening, 5(5), 297-306. [Link]
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091-2113. [Link]
- Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, 18(4), 58-64. [Link]
- Narvaez, A., et al. (2019). Fluorescence Polarization Assay. Bio-protocol, 9(16), e3335. [Link]
- Guryev, O., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PloS one, 14(1), e0210986. [Link]
- Schoonen, M., et al. (2017). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Scientific reports, 7(1), 1-12. [Link]
- Fu, H. (2016). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. In Protein-Protein Interactions (pp. 1-13). Humana Press, New York, NY. [Link]
- ResearchGate. (n.d.). Physicochemical properties of the selected compounds. [Link]
- Wikipedia. (n.d.). Pan-assay interference compounds. [Link]
- Li, et al. (2024). Development of a Fluorescent Assay and Imidazole-Containing Inhibitors by Targeting SARS-CoV-2 Nsp13 Helicase. Molecules, 29(10), 2297. [Link]
- de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740. [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
- de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
- ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). [Link]
- SciSpace. (n.d.). Pan-assay interference compounds. [Link]
- ResearchGate. (n.d.). Physicochemical Properties of Imidazole. [Link]
- Senger, S., et al. (2016). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Journal of chemical information and modeling, 56(8), 1499-1511. [Link]
- Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual.
- Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of biomolecular screening, 9(7), 598-607. [Link]
- Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. [Link]
- BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assay.dev [assay.dev]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. rna.uzh.ch [rna.uzh.ch]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Benzyl-5-hydroxymethyl-1H-imidazole in Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a diverse range of biological targets.[1][2] This five-membered heterocyclic motif is a key component of natural molecules like the amino acid histidine and purines, enabling it to engage with enzymes and receptors through hydrogen bonding and other non-covalent interactions.[1] The versatility of the imidazole core has led to the development of a wide array of drugs with antifungal, antibacterial, anti-inflammatory, and notably, anticancer and antiviral properties.[3][4]
1-Benzyl-5-hydroxymethyl-1H-imidazole is a specific derivative that holds promise as a versatile intermediate and a potential therapeutic agent in its own right.[5][6] The benzyl group at the N-1 position can enhance lipophilicity and modulate binding to target proteins, while the hydroxymethyl group at the C-5 position offers a reactive handle for further chemical modification to explore structure-activity relationships (SAR).[5] This compound has been identified as a dialkyl calcium channel antagonist, suggesting its potential in cardiovascular or neurological applications.[7] Furthermore, its role as a synthetic intermediate for anticancer and antiviral agents underscores its importance in the drug discovery pipeline.[8]
This comprehensive guide provides a detailed exploration of this compound, from its synthesis and characterization to a suite of detailed protocols for its evaluation in targeted drug discovery. The methodologies outlined herein are designed to empower researchers to investigate its potential as a calcium channel blocker, an anticancer agent, and an antiviral compound, providing a robust framework for elucidating its mechanism of action and therapeutic potential.
I. Synthesis and Characterization of this compound
A reliable and reproducible synthesis is the foundational step in the evaluation of any small molecule inhibitor. The following protocol is adapted from established methods for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole.
Materials:
-
1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole
-
Concentrated Nitric Acid
-
Sodium Hydroxide
-
Deionized Water
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware and stirring equipment
-
pH meter or pH paper
Procedure:
-
In a well-ventilated fume hood, carefully add 7.5 g of 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole in small portions to a stirred mixture of 18 ml of water and 7.5 g of concentrated nitric acid. Maintain the reaction temperature at 35°C.
-
Continue stirring the mixture for 3 hours at 35°C.
-
After 3 hours, adjust the pH of the reaction mixture to 9-10 using a solution of sodium hydroxide. Monitor the pH carefully.
-
The product, this compound, will precipitate out of the solution.
-
Isolate the product by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to a constant weight. A typical yield is approximately 60%.[9]
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | White to yellowish solid |
| Melting Point | 131-135 °C |
| Solubility | Soluble in ethanol and dimethyl sulfoxide |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
II. Evaluation of Biological Activity: Targeted Assays
Based on the known and potential activities of this compound and the broader class of imidazole derivatives, the following section details protocols for its biological evaluation.
A. Calcium Channel Antagonist Activity
This compound has been described as a calcium channel antagonist.[7] The following fluorescence-based assay can be used to quantify its inhibitory effect on L-type calcium channels, which are prevalent in vascular smooth muscle and cardiac tissue.[10][11]
Protocol 2: Fluorescence-Based Calcium Influx Assay for L-Type Calcium Channel Blockade
This protocol utilizes a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration upon depolarization.
Materials:
-
HEK293 cells stably expressing the human L-type calcium channel (CaV1.2) or a suitable alternative cell line (e.g., primary smooth muscle cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Potassium Chloride (KCl) solution (e.g., 100 mM in HBSS).
-
This compound.
-
A known L-type calcium channel blocker as a positive control (e.g., Nifedipine).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen dye (e.g., 490/525 nm for Fluo-4).
Experimental Workflow:
Calcium Flux Assay Workflow
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a dye loading solution of Fluo-4 AM (e.g., 2 µM) in HBSS, containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Compound Addition: After incubation, wash the cells gently with HBSS. Add HBSS containing various concentrations of this compound, a positive control (Nifedipine), and a vehicle control (e.g., DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Depolarization and Signal Detection: Program the plate reader to inject a high-potassium solution (e.g., 100 mM KCl) into each well to induce cell depolarization and opening of L-type calcium channels. Immediately begin kinetic fluorescence readings to measure the influx of calcium.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
B. Anticancer Activity
Imidazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases (e.g., EGFR, VEGFR, MAPKs), induction of apoptosis, and cell cycle arrest.[7][12] The following protocols provide a tiered approach to evaluating the anticancer potential of this compound.
Protocol 3: In Vitro Cytotoxicity Assay (MTT/Resazurin)
This initial screening assay determines the compound's effect on the viability of cancer cell lines.[8][13][14]
Materials:
-
A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
-
Appropriate cell culture media and supplements.
-
This compound.
-
A known cytotoxic drug as a positive control (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution.
-
Solubilization solution (for MTT assay, e.g., DMSO or a buffered solution).
-
96-well clear (for MTT) or black (for Resazurin) microplates.
-
Microplate reader (absorbance for MTT, fluorescence for Resazurin).
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and treat the cells for a specified duration (typically 48-72 hours). Include vehicle and positive controls.
-
Reagent Addition:
-
Data Acquisition:
-
MTT: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Resazurin: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value from the dose-response curve.
Protocol 4: Kinase Inhibition Assay (Focus on MAPK Pathway)
Given that imidazole derivatives are known to inhibit MAPKs, this protocol outlines a method to assess the effect of this compound on the phosphorylation status of key MAPK proteins like ERK1/2.[7][15]
Materials:
-
Cancer cell line known to have an active MAPK pathway (e.g., A549).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Experimental Workflow:
Western Blot Workflow for MAPK Inhibition
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal and the loading control. Compare the levels of phosphorylated ERK1/2 in treated versus untreated cells.
C. Antiviral Activity
The imidazole scaffold is present in several antiviral agents. A primary screening assay to evaluate the potential of this compound against a model virus is outlined below.[4]
Protocol 5: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.[1]
Materials:
-
A suitable host cell line (e.g., Vero E6).
-
A virus that causes a clear cytopathic effect (e.g., a non-pathogenic strain of a relevant virus, to be handled in an appropriate biosafety level facility).
-
Cell culture medium with reduced serum (e.g., 2% FBS).
-
This compound.
-
A known antiviral drug as a positive control.
-
Cell viability reagent (e.g., Neutral Red or a resazurin-based reagent).
-
96-well microplates.
Procedure:
-
Cell Plating: Prepare a confluent monolayer of host cells in a 96-well plate.
-
Compound and Virus Addition:
-
Prepare serial dilutions of this compound in a low-serum medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes >80% CPE within the desired timeframe (e.g., 48-72 hours).
-
Include cell control (no virus, no compound), virus control (virus, no compound), and positive control wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show significant CPE.
-
Quantification of Cell Viability:
-
Visually inspect the plates for CPE.
-
Quantify cell viability using a suitable reagent (e.g., Neutral Red staining followed by spectrophotometric reading).
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Separately, determine the 50% cytotoxic concentration (CC₅₀) of the compound on uninfected cells.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.
-
III. Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Activity of this compound
| Assay | Cell Line/Target | Endpoint | Result (e.g., IC₅₀/EC₅₀/GI₅₀ in µM) |
| Calcium Influx | HEK293-CaV1.2 | IC₅₀ | Experimental Value |
| Cytotoxicity | A549 | GI₅₀ | Experimental Value |
| Cytotoxicity | MCF-7 | GI₅₀ | Experimental Value |
| Cytotoxicity | HCT116 | GI₅₀ | Experimental Value |
| MAPK Inhibition | A549 | IC₅₀ (p-ERK) | Experimental Value |
| Antiviral (CPE) | Vero E6 / Virus X | EC₅₀ | Experimental Value |
| Cytotoxicity (Antiviral) | Vero E6 | CC₅₀ | Experimental Value |
| Antiviral Selectivity | - | SI (CC₅₀/EC₅₀) | Calculated Value |
IV. Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis, characterization, and multi-faceted biological evaluation of this compound. The detailed protocols enable a systematic investigation of its potential as a targeted therapeutic agent. Positive results from these initial in vitro assays would warrant further investigation, including:
-
Lead Optimization: If promising activity is observed, the hydroxymethyl group can be functionalized to create a library of analogs for SAR studies to improve potency and selectivity.
-
Mechanism of Action Studies: Further experiments to elucidate the precise molecular targets and signaling pathways affected by the compound. For example, if anticancer activity is confirmed, assays for apoptosis (e.g., caspase activation, Annexin V staining) and cell cycle analysis (flow cytometry) would be logical next steps.
-
In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of disease to assess their therapeutic efficacy, pharmacokinetics, and safety.
The imidazole scaffold continues to be a rich source of novel therapeutic agents. A thorough and systematic evaluation of derivatives like this compound is crucial for unlocking their full potential in the ongoing quest for new and effective medicines.
V. References
-
Iqbal, J., et al. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ChemRxiv. [Link]
-
An acumen into anticancer efficacy of imidazole derivatives. (2024). ResearchGate. [Link]
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2024). ResearchGate. [Link]
-
Ansari, M. F., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Imidazole-Based Drug Discovery. Elsevier. [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Khan, I., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4633. [Link]
-
Shiota, T., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Assay and Drug Development Technologies, 7(4), 362-372. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). ResearchGate. [Link]
-
Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 1-13. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Al-Obaid, A. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(3), 656. [Link]
-
PrepChem. (n.d.). Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole. Retrieved from [Link]
-
Almansour, A. I., et al. (2020). Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach. Journal of Infection and Public Health, 13(9), 1274-1280. [Link]
-
de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Sharma, A., et al. (2021). Imidazoles as Potential Anticancer Agents. RSC Medicinal Chemistry, 12(3), 341-376. [Link]
-
Zhang, J., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 16(12), 1699. [Link]
-
Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. (2025). ResearchGate. [Link]
-
Wu, S. N., et al. (2000). The mechanism of actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) on Ca(2+)-activated K(+) currents in GH(3) lactotrophs. Neuropharmacology, 39(8), 1456-1467. [Link]
-
L-type Ca2+ channel blockers promote vascular remodeling through activation of STIM proteins. (2020). PNAS. [Link]
-
Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology, 7(2), 99-110. [Link]
-
De Waard, S., et al. (2021). Cyclic Peptides as T-Type Calcium Channel Blockers: Characterization and Molecular Mapping of the Binding Site. ACS Pharmacology & Translational Science, 4(4), 1363-1375. [Link]
-
Singh, U. P., et al. (2011). In silico identification of T-type calcium channel blockers: A ligand-based pharmacophore mapping approach. Journal of Pharmacy & Bioallied Sciences, 3(3), 393-400. [Link]
-
State-dependent inhibition of L-type calcium channels: Cell-based assay in high-throughput format. (2025). ResearchGate. [Link]
-
Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. (2023). Function. [Link]
-
Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies. (2016). ResearchGate. [Link]
-
Chen, W. D., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]
-
The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists. (2023). MDPI. [Link]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijsred.com [ijsred.com]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Large-Scale Synthesis and Purification of Imidazole Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of biologically active compounds, including natural products like the amino acid histidine, and blockbuster pharmaceuticals such as the anti-ulcer agent cimetidine and the antihypertensive drug losartan.[3][4] The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus make it a privileged scaffold in drug design, conferring desirable pharmacokinetic and pharmacodynamic properties.[5] Furthermore, imidazole derivatives find extensive applications as agrochemicals, high-temperature polymers, ionic liquids, and catalysts.[6][7]
The transition from laboratory-scale discovery to industrial-scale production presents significant challenges in terms of yield, purity, cost-effectiveness, and safety.[8][9] This guide provides a comprehensive overview of robust and scalable methodologies for the synthesis and purification of imidazole derivatives, grounded in established chemical principles and field-proven techniques. We will explore the causality behind experimental choices, offering detailed, self-validating protocols designed for successful scale-up.
Part 1: Scalable Synthesis Strategies for Imidazole Derivatives
The selection of a synthetic route for large-scale production is governed by factors such as atom economy, cost and availability of starting materials, reaction safety, and the ease of product isolation. Several classical and modern methods have been adapted for industrial applications.
The Debus-Radziszewski Synthesis: A Foundational Multi-Component Reaction
First reported in 1858, the Debus-Radziszewski synthesis remains a commercially relevant method for producing C-substituted imidazoles.[10][11][12] This multi-component reaction (MCR) involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and an ammonia source.[10][13]
-
Mechanism & Causality: The reaction proceeds through the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde.[10] Its industrial appeal lies in the convergence of simple, readily available precursors in a single step. For N-substituted imidazoles, a primary amine can be used in place of one equivalent of ammonia.[10]
-
Scale-Up Considerations: On a large scale, using anhydrous ammonia gas poses significant safety and handling challenges. A safer and more controllable alternative is the use of ammonium salts like ammonium acetate or ammonium carbonate.[9][13] The reaction can be exothermic, necessitating careful temperature control to prevent side reactions and byproduct formation.[9]
Modern Catalytic Approaches for Enhanced Efficiency
Recent advances have focused on catalytic methods that offer milder reaction conditions, higher yields, and improved regioselectivity.
-
Heterogeneous Catalysis: The use of solid catalysts such as zeolites (e.g., ZSM-11) is highly advantageous for large-scale operations.[14] These catalysts are easily separated from the reaction mixture by filtration, simplifying the work-up process and allowing for catalyst recycling. This approach aligns with green chemistry principles by minimizing waste. The acidic sites within the zeolite framework facilitate the condensation steps of the imidazole ring formation.[14]
-
Transition Metal Catalysis: Copper- and iron-catalyzed reactions have emerged as powerful tools for constructing the imidazole ring.[3][15] For instance, copper-mediated oxidative C-H functionalization allows for the synthesis of highly substituted imidazoles from readily available starting materials under mild conditions.[3] These methods often exhibit high functional group tolerance, expanding their synthetic utility.
The logical flow for selecting a synthesis strategy often involves balancing classical reliability with modern efficiency.
Caption: Decision workflow for selecting a large-scale synthesis route.
Part 2: Experimental Protocol: Synthesis
This protocol details a green, scalable synthesis of 1,2,4,5-tetrasubstituted imidazoles using a recyclable zeolite catalyst, adapted from established methods.[14]
Protocol 1: Zeolite-Catalyzed Synthesis of 1-benzyl-2-phenyl-4,5-dimethyl-1H-imidazole
Core Directive: This one-pot, solvent-free protocol maximizes efficiency and minimizes waste, making it ideal for large-scale production. The solid catalyst simplifies purification significantly.
Materials & Equipment:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Acetaldehyde
-
Benzylamine
-
Ammonium acetate
-
ZSM-11 Zeolite catalyst (activated)
-
Jacketed glass reactor with overhead mechanical stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Ethanol (for washing)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen gas.
-
Charging Reagents: To the reactor, add benzil (1.0 eq), ammonium acetate (1.2 eq), and activated ZSM-11 zeolite catalyst (10 mol%).
-
Initiating Reaction: Begin vigorous stirring and heat the mixture to 80-90°C using the circulator. The solid mixture will become a stirrable slurry.
-
Controlled Addition: Slowly add benzylamine (1.0 eq) to the mixture over 30 minutes. Following this, add acetaldehyde (1.1 eq) dropwise over 1 hour. Causality: Slow addition of the more volatile aldehyde and the amine prevents temperature spikes from the exothermic condensation and minimizes side reactions.
-
Reaction Monitoring: Maintain the temperature at 90°C and monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Initial Product Isolation: Once the reaction is complete, cool the mixture to room temperature. Add ethanol to the solidified mass to create a slurry.
-
Catalyst Removal: Filter the slurry to separate the solid zeolite catalyst. The catalyst can be washed with ethanol, dried, and reactivated for reuse. Trustworthiness: The ability to easily recover and reuse the catalyst is a key validation of this protocol's efficiency and cost-effectiveness.
-
Crude Product Work-up: Collect the filtrate containing the product. Reduce the solvent volume under reduced pressure (rotary evaporator) to yield the crude imidazole derivative, which can then be subjected to purification.
Part 3: Large-Scale Purification Methodologies
Purification is often the most challenging aspect of scaling up. Imidazole derivatives present unique challenges due to the basicity of the nitrogen atoms, which can lead to strong interactions with acidic stationary phases like silica gel, causing tailing and poor separation.[16]
Acid-Base Extraction
This is a classical and highly effective first-pass purification technique for separating basic imidazoles from neutral or acidic impurities.[16]
-
Principle: The crude product, dissolved in an organic solvent, is washed with a dilute aqueous acid (e.g., 1M HCl). The basic imidazole is protonated to form a water-soluble imidazolium salt, which partitions into the aqueous layer. Neutral organic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then neutralized with a base (e.g., NaOH) to precipitate the purified, neutral imidazole derivative, which can be collected by filtration or extracted back into an organic solvent.[16][17]
Recrystallization
For solid compounds, recrystallization is the most powerful and economical method for achieving high purity (>99%) on a large scale.[16]
-
Principle: The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the mother liquor.[18]
-
Solvent Selection: The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents include ethanol, isopropanol, toluene, and ethyl acetate/hexane mixtures.[16][18] For industrial-scale purification, melt crystallization, which involves controlled cooling of the molten product without any solvent, is also employed.[18]
Column Chromatography at Scale
While often associated with lab-scale work, column chromatography can be scaled for industrial production.
-
Tackling Tailing: The primary issue with imidazoles on standard silica gel is peak tailing due to strong interaction with acidic silanol groups.[16] This can be mitigated in several ways:
-
Use of Basic Modifiers: Adding a small amount (0.1-1%) of a base like triethylamine or pyridine to the mobile phase neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[16]
-
Switching the Stationary Phase: Using neutral or basic alumina instead of silica gel can completely prevent the strong acidic interactions that cause tailing.[16]
-
Dry Loading: Adsorbing the crude sample onto a small amount of silica or alumina and loading it as a dry powder onto the column often results in sharper bands.[16]
-
Data Summary: Comparison of Purification Techniques
| Technique | Typical Yield | Achievable Purity | Scalability | Advantages | Disadvantages |
| Acid-Base Extraction | 70-95% | >90% | Excellent | Fast, inexpensive, great for initial cleanup. | Only removes non-basic impurities; product must be stable to acid/base. |
| Recrystallization | 50-85% (per cycle) | >99% | Excellent | High purity, low cost, excellent for final polishing.[16] | Requires a suitable solvent; yield loss in mother liquor.[16] |
| Column Chromatography | 60-90% | >95% | Good | Good for complex mixtures and isomers.[16] | Time-consuming, requires large solvent volumes, higher cost. |
Part 4: Experimental Protocols: Purification
The following protocols provide step-by-step guidance for purifying a crude imidazole derivative on a large scale.
Caption: Logical workflow for selecting a purification protocol.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Acidic Wash: Transfer the solution to a large separatory funnel or liquid-liquid extraction vessel. Add an equal volume of 1 M aqueous HCl. Agitate the mixture thoroughly, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated imidazole product will be in the lower aqueous layer (if using dichloromethane) or upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer.
-
Neutralization: Cool the collected aqueous layer in an ice bath. Slowly add 2 M NaOH or saturated NaHCO₃ solution with stirring until the solution is basic (confirm with pH paper).
-
Product Isolation: The neutral imidazole derivative should precipitate out. Collect the solid product by vacuum filtration. If the product is an oil or is water-soluble, perform a back-extraction into several portions of an organic solvent.[16]
-
Final Steps: Wash the collected solid with cold deionized water and dry under vacuum. If back-extracted, combine the organic layers, dry with a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, determine the best solvent. A good solvent will dissolve the crude product when hot but not when cold.[16]
-
Dissolution: Place the crude solid in a suitably sized flask. Add the minimum amount of the selected solvent and heat the mixture to boiling with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Hot-filter the solution to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals in a vacuum oven to a constant weight.[16]
Protocol 4: Large-Scale Column Chromatography
-
Column Packing: Select the appropriate stationary phase (e.g., basic alumina for a basic imidazole). Pack the column using a slurry of the stationary phase in the initial, least polar mobile phase solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent or, preferably, pre-adsorb it onto a small portion of the stationary phase (dry loading). Carefully load the sample onto the top of the packed column.[16]
-
Elution: Begin eluting with the mobile phase. If using a gradient, start with a low polarity system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. Causality: A gradient elution is crucial for separating compounds with close Rf values on a large scale.[16] Add 0.5% triethylamine to the mobile phase if using silica gel to prevent tailing.[16]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final, purified imidazole derivative.[16]
Part 5: Safety and Handling
Large-scale synthesis involves significant safety risks that must be rigorously managed.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[19]
-
Ventilation: All operations should be conducted in a well-ventilated area or a walk-in fume hood to avoid inhalation of volatile or dusty reagents.[8]
-
Incompatible Chemicals: Imidazole and its derivatives should be stored away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[19]
-
Waste Disposal: All chemical waste must be collected in properly labeled, compatible containers and disposed of according to institutional and local regulations.[19]
-
Emergency Procedures: Ensure easy access to an emergency shower and eyewash station. Have appropriate spill kits available.[19]
References
- Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- Al-Zoubi, W., et al. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Molecules, 27(19), 6539.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Jadhav, S. D., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(3).
- ResearchGate. (2015). Reaction strategies for synthesis of imidazole derivatives: a review.
- International Journal of Advanced Research in Science, Communication and Technology. (2023). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
- ResearchGate. (2024). Plausible mechanism for the synthesis of imidazo[1,2-a]imidazole....
- Wikipedia. (n.d.). Imidazole.
- ResearchGate. (2005). Crystal Structures of two Imidazole Derivatives.
- Gaba, M., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7345.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3845-3858.
- International Journal of Advanced Research in Science, Communication and Technology. (2024). A review article on synthesis of imidazole derivatives.
- National Institutes of Health. (2015). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. MedChemComm, 6(7), 1355-1358.
- Google Patents. (2001). US6177575B1 - Process for manufacture of imidazoles.
- ResearchGate. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review.
- An-Najah Staff. (2017). Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents.
- International Journal of Advanced Research in Science, Communication and Technology. (2024). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities.
- Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
- Prosynthesis. (n.d.). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- ResearchGate. (n.d.). Imidazole-chemistry-synthesis-properties-industrial-applications-and-biological-and-medicinal-applications.
- Google Patents. (1998). US5726293A - Affinity purification methods involving imidazole elution.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles.
- ResearchGate. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
- SERVA Electrophoresis GmbH. (n.d.). Imidazole.
- Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
- Reddit. (2017). Removing imidazole in a workup?.
- Organic Syntheses. (n.d.). Imidazole.
- National Institutes of Health. (2017). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 7(75), 47341-47349.
- Taylor & Francis Online. (2022). IL-assisted strategy for imidazole: A green recipe.
Sources
- 1. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Novel Imidazole Liquid Crystals; Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Imidazole - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 13. US6177575B1 - Process for manufacture of imidazoles - Google Patents [patents.google.com]
- 14. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazole synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Application Note: Quantitative Analysis of 1-Benzyl-5-hydroxymethyl-1H-imidazole
Abstract
This application note provides detailed analytical methods for the accurate quantification of 1-Benzyl-5-hydroxymethyl-1H-imidazole, a key intermediate in pharmaceutical synthesis.[1][2][3] Recognizing the importance of precise quantification for process optimization, quality control, and pharmacokinetic studies, we present robust and validated protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals, offering guidance on sample preparation, instrument configuration, and data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction
This compound (BHIM) is a crucial building block in the synthesis of various biologically active compounds.[1][4] Its chemical structure, featuring a substituted imidazole core, a benzyl group, and a reactive hydroxymethyl group, makes it a versatile precursor.[3] Accurate determination of its purity and concentration in reaction mixtures, final products, and biological matrices is paramount for ensuring product quality, reaction efficiency, and for regulatory compliance.
This guide details two primary analytical techniques for the quantification of BHIM:
-
High-Performance Liquid Chromatography (HPLC): A widely accessible and robust method for routine quality control and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for identifying and quantifying trace levels of BHIM and potential impurities.[5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [1][3][4] |
| Molecular Weight | 188.23 g/mol | [3][6] |
| Appearance | White to yellowish solid | [1][3] |
| Melting Point | 125-135 °C | [1][3] |
| Solubility | Soluble in ethanol and dimethyl sulfoxide | [1][3] |
These properties, particularly its solubility and thermal stability, inform the choice of analytical technique and the specific parameters employed. The presence of a chromophore in the benzyl and imidazole moieties makes UV detection a viable option for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis due to its versatility and reliability. The following protocol is a robust starting point for the quantification of BHIM.
Rationale for Method Design
The selection of a reversed-phase C18 column is based on the non-polar character of the benzyl group, which will provide good retention. A mobile phase consisting of a mixture of methanol and a phosphate buffer is chosen to ensure adequate separation and good peak shape.[7] The buffer helps to maintain a consistent pH, which is crucial for the ionization state of the imidazole ring and, consequently, its retention time. UV detection at 220 nm is selected based on the expected absorbance of the aromatic rings in the BHIM molecule.[8]
Experimental Workflow: HPLC
Caption: Workflow for BHIM quantification by HPLC-UV.
Detailed HPLC Protocol
3.3.1. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade)
-
Orthophosphoric acid (85%)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade, for sample dissolution if necessary)
3.3.2. Equipment
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.3.3. Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM solution of KH₂PO₄ in water. Adjust the pH to 3.2 with orthophosphoric acid. The mobile phase is a mixture of this buffer and methanol (e.g., 70:30 v/v).[7] The exact ratio should be optimized for ideal separation. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the BHIM reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase or a suitable solvent like methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3.3.4. Sample Preparation
-
Accurately weigh the sample containing BHIM.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., methanol or mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3.3.5. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: 25 mM KH₂PO₄ buffer (pH 3.2) (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 220 nm[8] |
3.3.6. Data Analysis and Validation
-
Calibration Curve: Plot the peak area of the BHIM standard against its concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.999.[7]
-
Quantification: Determine the concentration of BHIM in the sample by interpolating its peak area into the calibration curve.
-
Method Validation: The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for trace analysis and impurity profiling.[5]
Rationale for Method Design
The volatility of BHIM allows for its analysis by GC. A derivatization step, such as silylation of the hydroxyl group, may be necessary to improve its thermal stability and chromatographic behavior. However, direct injection is often feasible for initial screening. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.
Experimental Workflow: GC-MS
Caption: Workflow for BHIM quantification by GC-MS.
Detailed GC-MS Protocol
4.3.1. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Ethyl acetate (GC grade)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, if required)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
4.3.2. Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
-
Autosampler
-
Analytical balance
-
Vials with septa
4.3.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the BHIM reference standard and dissolve it in a 25 mL volumetric flask with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with ethyl acetate. Add the internal standard to each calibration standard at a constant concentration.
4.3.4. Sample Preparation
-
Accurately weigh the sample containing BHIM.
-
Dissolve the sample in a known volume of ethyl acetate.
-
Add the internal standard at the same concentration as in the calibration standards.
-
If derivatization is necessary, add the derivatizing agent and incubate according to the manufacturer's instructions.
4.3.5. GC-MS Conditions
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
4.3.6. Data Analysis and Validation
-
Identification: The retention time of the peak in the sample chromatogram should match that of the BHIM standard. The mass spectrum of the sample peak should also match the reference spectrum. The fragmentation of imidazole derivatives typically involves the loss of substituents from the ring without ring opening.[9]
-
Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of BHIM.
-
Calibration Curve: Plot the ratio of the peak area of BHIM to the peak area of the internal standard against the concentration of BHIM. Perform a linear regression analysis.
-
Method Validation: Validate the method as per ICH guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| HPLC: Poor peak shape | Inappropriate mobile phase pH; Column degradation | Optimize mobile phase pH; Use a new column |
| HPLC: Drifting retention times | Inconsistent mobile phase composition; Temperature fluctuations | Ensure proper mobile phase mixing; Use a column oven |
| GC-MS: No peak detected | Analyte degradation in the injector; Non-volatile analyte | Lower injector temperature; Consider derivatization |
| GC-MS: Broad peaks | Active sites in the liner or column | Use a deactivated liner; Condition the column |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- Brogden, R. N., & Heel, R. C. (1986). Tinidazole: A review of its antibacterial and antiprotozoal activity and therapeutic efficacy. Drugs, 32(4), 375-402.
- Casal, S., Fernandes, J. O., & Ferreira, M. A. (2002). Gas chromatography-mass spectrometry of imidazole derivatives in food.
- Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.[9]
- Lian, X., et al. (2020). Field evidence of molecule-based compounds and regenerative nitrogen substances forming molecules at the individual particle level in the cloud. Environmental Science & Technology, 54(10), 6043-6052.
- ChemBK. (2024). This compound.
- PrepChem. (n.d.). Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole.
- Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
- SpectraBase. (n.d.). 1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOLE - Optional[MS (GC)] - Spectrum.
- SIELC Technologies. (n.d.). Separation of Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester on Newcrom R1 HPLC column.
- JOCPR. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.
- NIH. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 80304-50-3 | FDA30450 [biosynth.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. spectrabase.com [spectrabase.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Formation in Imidazole Synthesis
Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of imidazole derivatives. Imidazoles are a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] However, their synthesis can often be accompanied by the formation of unwanted side products, complicating purification and reducing yields.[3][4]
This resource provides structured troubleshooting advice in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered across various imidazole synthesis methodologies.
General Issues in Imidazole Synthesis
Q1: My reaction mixture has turned dark brown or black, and I'm getting a low yield of my desired imidazole. What's happening?
A1: Dark coloration and low yields often point to polymerization or degradation of starting materials or the product, especially under harsh reaction conditions like high temperatures.[3] Aldehyd starting materials, in particular, are prone to self-condensation or polymerization (e.g., forming aldol or Cannizzaro products) in the presence of acid or base.
Troubleshooting Steps:
-
Temperature Control: Systematically lower the reaction temperature. While this may slow the reaction rate, it often dramatically reduces the rate of side reactions.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent product degradation.
-
Inert Atmosphere: If your substrates are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I'm observing an unexpected peak in my LC-MS with a mass corresponding to a dimer of my product. What is this byproduct and how can I avoid it?
A2: Dimer formation is a known issue, particularly in the synthesis of 2,4,5-trisubstituted imidazoles like lophine (2,4,5-triphenylimidazole).[5] This can occur through the oxidation of the initial imidazole product to form a stable triphenylimidazolyl radical, which then dimerizes.[5] Peroxide-bridged dimers can also form in the presence of oxygen.[6]
Troubleshooting Steps:
-
Exclude Oxygen: Running the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative dimerization.
-
Control Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of the aldehyde or oxidizing equivalents can promote side reactions.
-
Purification: These dimers can sometimes be separated from the desired monomer via column chromatography or recrystallization.
Issues Specific to the Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a versatile multicomponent reaction involving a 1,2-dicarbonyl, an aldehyde, and ammonia to form substituted imidazoles.[7]
Q3: My Debus-Radziszewski reaction has a very low yield. How can I improve it?
A3: Low yields are a frequent complaint with this synthesis and can stem from several factors.[3][4]
Troubleshooting Steps:
-
Ammonia Source: The choice and amount of ammonia source are critical. Ammonium acetate is commonly used and often added in excess to drive the reaction forward.[3] Formamide can also be a convenient substitute for ammonia.[8][9]
-
Solvent Choice: The solubility of reactants can be a limiting factor.[3] While glacial acetic acid is traditional, exploring other high-boiling polar solvents or even solvent-free conditions with microwave irradiation can improve yields.[10]
-
Catalysis: The reaction can be catalyzed to improve efficiency. For instance, using a Lewis acid like ZnCl₂ in a eutectic mixture with urea has been shown to be effective.[11]
Q4: I am trying to synthesize lophine (2,4,5-triphenylimidazole) and I'm getting a significant amount of an insoluble white solid.
A4: Besides the potential for dimerization (see Q2), the starting materials themselves can cause issues. Benzil (the 1,2-dicarbonyl) and benzaldehyde can participate in side reactions. The insoluble solid could be a result of benzil oxidation or benzaldehyde polymerization.
Troubleshooting Protocol: Lophine Synthesis Optimization [5][12][13]
-
Reagent Purity: Use freshly purified benzaldehyde to remove benzoic acid, which can catalyze side reactions.
-
Reaction Conditions:
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into a large volume of water to precipitate the crude product.
-
Neutralize the filtrate with an aqueous base (e.g., ammonium hydroxide) to precipitate any remaining product.[5]
-
Combine the solids and purify by recrystallization, typically from aqueous ethanol or DMSO.[5][12]
-
Issues with Other Synthesis Routes
Q5: In my Marckwald synthesis from an α-aminoketone, I'm getting a low yield of the final imidazole after sulfur removal. What could be the problem?
A5: The Marckwald synthesis involves forming a 2-mercaptoimidazole intermediate, which is then desulfurized.[4] Problems can arise at either stage.
Troubleshooting Steps:
-
Cyclization Step: Ensure the initial cyclization of the α-aminoketone with potassium thiocyanate is complete. This step can be sensitive to pH and temperature.
-
Desulfurization: The oxidative removal of sulfur can be harsh.
-
Mild Oxidants: Instead of strong oxidants, consider milder reagents. An electrochemical, bromide-mediated desulfurization has been reported to give very good yields.[11]
-
Alternative Reagents: Other methods include oxidation with nitric acid or hydrogen peroxide. Each requires careful optimization to avoid degradation of the imidazole ring.
-
Part 2: Byproduct Identification and Purification
A critical part of troubleshooting is identifying the byproduct and then effectively removing it.
Guide: Byproduct Characterization Workflow
When an unknown impurity is detected, a systematic approach is necessary for its identification.
Workflow Diagram:
Caption: Workflow for Byproduct Identification.
Table: Common Byproducts and Purification Strategies
| Byproduct Type | Common Synthesis | Identification Signature (Typical) | Recommended Purification Strategy |
| Lophine Dimer | Debus-Radziszewski | Mass spec: M = (2 x Product M) - 2 | Column chromatography, Recrystallization[5] |
| Unreacted Aldehyde | All methods using aldehydes | ¹H NMR: Signal at ~9-10 ppm | Acid-base extraction (if product is basic), Column chromatography |
| Unreacted 1,2-Dicarbonyl | Debus-Radziszewski | ¹H NMR: Characteristic aromatic signals | Column chromatography, Recrystallization |
| Oxazoles | Debus-Radziszewski | Different fragmentation in MS | Optimize reaction conditions to favor imidazole formation, Column chromatography[3] |
| Polymeric material | All methods | Insoluble, broad signals in NMR | Filtration, Optimize reaction temperature and time[3] |
Protocol: Acid-Base Extraction for Purifying Basic Imidazoles
Many imidazole derivatives are basic and can be purified by exploiting this property. This protocol is effective for removing neutral organic impurities.[14]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer, while neutral byproducts remain in the organic layer.[14]
-
Separation: Separate the aqueous layer. Repeat the extraction of the organic layer with fresh acid to ensure complete recovery.
-
Neutralization & Back-Extraction: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base (e.g., 1 M NaOH) until the solution is basic (confirm with pH paper).[14]
-
Isolation: The neutral imidazole product will either precipitate (collect by filtration) or can be extracted back into an organic solvent (e.g., dichloromethane).
-
Drying & Evaporation: Dry the final organic solution over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Purification Logic Diagram:
Caption: Decision-making for Imidazole Purification.
References
- Synthesis of Lophine and Conversion into Dimers. (2020).
- A review article on synthesis of imidazole deriv
- Technical Support Center: Purification of Imidazole Deriv
- Troubleshooting common problems in imidazole synthesis reactions. (n.d.). BenchChem.
- Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
- Katke, S. P. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal.
- A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). ScienceDirect.
- imidazole.pdf. (n.d.). CUTM Courseware.
- Hatano, S., & Abe, J. (2012). A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged imidazole dimer. Physical Chemistry Chemical Physics.
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
- The Debus–Radziszewski imidazole synthesis. (n.d.).
- Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia.
- Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. (2025).
- Lophine. (n.d.). Wikipedia.
- Radziszewskis Imidazole Synthesis. (n.d.). Scribd.
- Reaction strategies for synthesis of imidazole derivatives: a review. (2025).
- Lophine (2,4,5-triphenyl-1H-imidazole). (n.d.).
- SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. (2022). IJCRT.org.
- Synthesis of Imidazoles. (n.d.). Baran Lab.
- Sajjadifar, S., & Hossaini, Z. (2025).
- SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). Zenodo.
- Crouch, R. D. (2008). THE CRUCIAL EARLY CONTRIBUTIONS OF F. R.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.).
- Markwald reaction for the synthesis of imidazole. (n.d.).
- Marckwald approach to fused imidazoles. (n.d.).
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jetir.org [jetir.org]
- 5. books.rsc.org [books.rsc.org]
- 6. A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged imidazole dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Imidazole Derivatives
Welcome to the technical support center for the synthesis and optimization of imidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Imidazole scaffolds are central to numerous pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work. The information herein is curated to provide not only solutions but also the underlying scientific principles to empower your research.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of imidazole derivatives, offering step-by-step solutions and preventative measures.
Issue 1: Low Yield in Radziszewski/Debus-Radziszewski Synthesis
Question: "My three-component Radziszewski reaction (1,2-dicarbonyl, aldehyde, and ammonia source) is giving me a very low yield of the desired trisubstituted imidazole. What are the critical parameters to investigate?"
Answer: The Debus-Radziszewski synthesis, while versatile, is often plagued by low yields and side reactions if not properly optimized.[4] Several factors can be the cause. Let's break down the optimization strategy.
Core Concept: The reaction involves the condensation of a 1,2-dicarbonyl compound and an aldehyde with ammonia (or an ammonium salt) to form the imidazole ring.[4][5] The efficiency of this condensation is highly dependent on reaction conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yields.
Step-by-Step Optimization Protocol:
-
Catalyst Selection and Loading:
-
Rationale: Many modern iterations of the Radziszewski reaction employ a catalyst to improve yields and reaction times. Lewis acids or solid acid catalysts are common choices.
-
Action: If you are running the reaction without a catalyst, consider adding one. If you are already using a catalyst, its concentration may need optimization.
-
Example: For the condensation of benzil, an aromatic aldehyde, and ammonium acetate, silicotungstic acid has been shown to be effective. An optimization study revealed that increasing the catalyst concentration from 2.5 mol% to 7.5 mol% increased the yield from 63% to 94%.[4]
Catalyst System Typical Loading Expected Yield Improvement Reference Lactic Acid 1 mL (for 2.5 mmol scale) Good to excellent yields (e.g., 92%) [4] Urea-ZnCl₂ (DES) Eutectic mixture as solvent Excellent yields [6][7] Fe₃O₄ Nanoparticles Catalytic amount High yields (up to 97%) [8] Ionic Liquids (e.g., [EMIM]OAc) As solvent/catalyst Significant increase (e.g., 15% to 96%) [8] -
-
Solvent and Reaction Medium:
-
Rationale: The polarity of the solvent can influence the solubility of reactants and intermediates, affecting the reaction rate.
-
Action: Screen a variety of solvents. While classic protocols may use alcohols, newer methods have explored greener and more efficient options.[2]
-
Solvent-Free and Alternative Conditions:
-
Microwave Irradiation: This technique can dramatically reduce reaction times and often improves yields by efficiently heating polar molecules.[2][9] Optimized conditions for one system found 720-watt power for 5.7 minutes to be ideal.[9]
-
Ultrasonic Irradiation: Sonication can enhance reaction rates and yields, particularly in heterogeneous mixtures.[8]
-
Deep Eutectic Solvents (DES): A mixture of urea and ZnCl₂ can act as both the solvent and catalyst, leading to excellent yields.[7]
-
-
-
Temperature and Reaction Time:
-
Rationale: Condensation reactions are often sensitive to temperature. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can promote side product formation.
-
Action: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Optimize the reaction time to the point where starting materials are consumed but before significant degradation or side product formation occurs. For instance, one modified Radziszewski synthesis was optimized to 2 hours, as confirmed by the disappearance of the aldehyde via TLC.[10] High temperatures (e.g., 160 °C) may be effective but can limit the compatibility of certain functional groups.[7]
-
-
Stoichiometry of Ammonia Source:
-
Rationale: The reaction requires two equivalents of ammonia. Using an excess of the ammonia source, typically ammonium acetate, is common to drive the equilibrium towards product formation.
-
Action: Ensure you are using a sufficient excess of the ammonium source. Ratios of 1:5:1 (dione:ammonium acetate:aldehyde) have been used effectively.[9]
-
Issue 2: Side Product Formation and Purification Difficulties
Question: "My reaction produces the desired imidazole, but it's contaminated with several side products, making column chromatography very difficult. How can I improve the purity of my crude product?"
Answer: Side product formation is a common challenge, often stemming from the reactivity of the intermediates. Purification of imidazoles can also be tricky due to their basicity.
Common Side Products and Their Origins:
-
2-Aroyl-4(5)-arylimidazoles: These can form depending on the specific reaction conditions.[6]
-
Products from Self-Condensation of Aldehydes or Dicarbonyls: Can occur under harsh basic or acidic conditions.
Strategies to Minimize Side Products:
-
Milder Reaction Conditions:
-
Rationale: High temperatures and harsh catalysts can promote undesired pathways.
-
Action: Employ milder catalysts and lower reaction temperatures. The use of biocatalysts (enzymes) or electrochemical synthesis can offer high selectivity under mild conditions.[2] The Van Leusen Imidazole Synthesis, which proceeds via a [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC), is another milder alternative for certain substitution patterns.[5][11]
-
-
One-Pot, Multi-Component Approaches:
-
Rationale: Modern synthetic methods often utilize multi-component reactions to build complexity in a single step, which can minimize the handling of unstable intermediates and improve overall efficiency.[6]
-
Action: Explore established one-pot protocols that have demonstrated high selectivity for your target substitution pattern. For example, a four-component synthesis of 1,2,4-trisubstituted imidazoles from a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate proceeds in very good yields.[6]
-
Purification Troubleshooting:
Core Concept: The basic nitrogen atom in the imidazole ring can interact strongly with the acidic silica gel used in column chromatography, leading to peak tailing and poor separation.[12]
Caption: Decision diagram for purifying imidazole derivatives.
Step-by-Step Purification Protocol:
-
Modify the Mobile Phase:
-
Action: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent (e.g., ethyl acetate/hexane).[12]
-
Rationale: The base will neutralize the acidic silanol groups on the silica surface, preventing the basic imidazole from binding too strongly and thus reducing tailing.
-
-
Change the Stationary Phase:
-
Action: Switch from silica gel to basic or neutral alumina.[12]
-
Rationale: Alumina is less acidic than silica and is often a better choice for purifying basic compounds, leading to improved separation and yield.
-
-
Consider Crystallization:
-
Action: If your compound is a solid, attempt to purify it by crystallization. This can be a highly effective method for removing impurities and may eliminate the need for chromatography altogether.[13][14]
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) to find a system where your product is soluble when hot but sparingly soluble when cold.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to imidazole derivatives? A1: Besides the Debus-Radziszewski reaction, other prominent methods include:
-
Van Leusen Imidazole Synthesis: A [3+2] cycloaddition between an aldimine and tosylmethyl isocyanide (TosMIC). It is particularly useful for preparing 1,4- and 1,5-disubstituted, as well as 1,4,5-trisubstituted imidazoles.[5][11]
-
Marckwald Synthesis: Involves the reaction of an α-amino ketone with a cyanate or related reagent.[15]
-
Metal-Catalyzed Reactions: Numerous modern methods utilize catalysts based on copper, palladium, iron, or ruthenium to construct the imidazole ring through various bond-forming strategies, often with high regioselectivity and functional group tolerance.[6][7]
Q2: How can I N-alkylate my imidazole derivative selectively? A2: N-alkylation of an NH-imidazole can lead to a mixture of 1,4- and 1,5-disubstituted tautomers if the ring is unsymmetrically substituted at the 4 and 5 positions. To achieve selective alkylation, you can first deprotonate the imidazole with a strong base (e.g., NaH) in an aprotic solvent like DMF or THF, followed by the addition of your alkylating agent (e.g., an alkyl halide). The deprotonation generates the imidazolate anion, which then reacts as a nucleophile.[10]
Q3: Are there "green" or more sustainable methods for imidazole synthesis? A3: Yes, significant research is focused on developing more environmentally friendly protocols. Key approaches include:
-
Use of Green Solvents: Water, ethanol, and ionic liquids are being used to replace traditional volatile organic solvents.[2][7]
-
Catalyst Reusability: The use of heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe₃O₄@SiO₂), allows for easy separation and reuse of the catalyst for multiple reaction cycles, reducing waste.[1][8]
-
Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses often require less energy and time compared to conventional heating methods.[2][4][9]
-
Atom Economy: Multi-component reactions, like the Radziszewski synthesis, are inherently atom-economical as most of the atoms from the reactants are incorporated into the final product.[10]
Q4: My imidazole derivative is highly polar and water-soluble, making extraction from an aqueous workup difficult. What should I do? A4: Purifying highly polar, water-soluble imidazoles can be challenging.
-
Continuous Extraction: If your compound has some solubility in an organic solvent, continuous liquid-liquid extraction (e.g., using a Soxhlet extractor modified for liquid-liquid extraction) can be effective.
-
Solvent Evaporation: If the impurities are non-volatile, you can remove the water under reduced pressure (lyophilization or rotary evaporation).
-
Reverse-Phase Chromatography: Use a C18-functionalized silica gel as the stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often the most effective chromatographic method for polar compounds.
-
Salt Formation and Extraction: It may be possible to selectively precipitate your product or impurities by adjusting the pH and forming a salt.
References
- Banu, R. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- Organic Chemistry Portal. Synthesis of imidazoles.
- de Oliveira, C. S., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules.
- International Journal of Advanced Research in Science, Communication and Technology. (2023). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
- Shrive, A. K., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Wikipedia. Imidazole.
- Li, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules.
- Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules.
- Kumar, A., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.
- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Depuydt, D., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances.
- Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review.
- Royal Society of Chemistry. Recent advances in the synthesis of imidazoles.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
- ResearchGate. (PDF) A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
- ResearchGate. 270 questions with answers in IMIDAZOLES | Science topic.
- Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- ResearchGate. Does anyone have experience in debus-radziszewski imidazole synthesis?.
- ACS Publications. An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor.
- Reddit. Removing imidazole in a workup?.
- Research Square. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
- National Center for Biotechnology Information. Imidazole Derivative As a Novel Translation Inhibitor.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Stability and Degradation Studies of 1-Benzyl-5-hydroxymethyl-1H-imidazole
Welcome to the technical support center for 1-Benzyl-5-hydroxymethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for conducting robust stability and degradation studies. Here, we will address common challenges and questions in a direct, question-and-answer format, grounding our recommendations in established scientific principles and regulatory expectations.
Section 1: Designing a Forced Degradation Study
Forced degradation, or stress testing, is a critical first step in understanding the intrinsic stability of a drug substance.[1][2] These studies help to identify likely degradation products and establish stability-indicating analytical methods.[1][3][4]
Q1: I am starting my stability study of this compound. What stress conditions should I employ and why?
A1: A well-designed forced degradation study should expose the molecule to a range of harsh conditions to identify its vulnerabilities. Based on the structure of this compound, which contains a benzyl group, a hydroxymethyl group, and an imidazole ring, we can anticipate susceptibility to hydrolysis, oxidation, and photolysis. The goal is to achieve between 5-20% degradation to ensure that the degradation pathways are adequately revealed without being overly complex.[3]
Here is a recommended set of starting conditions, guided by the International Council on Harmonisation (ICH) guidelines:[5]
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours | The imidazole ring may be susceptible to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours | The hydroxymethyl group could potentially be involved in base-catalyzed reactions. The imidazole ring is also known to be liable to base-mediated autoxidation.[2][6] |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours | The imidazole ring and the benzylic position are susceptible to oxidation, potentially forming N-oxides or other oxidized species.[2][6] |
| Thermal Degradation | Solid State & Solution | 80°C (or 20°C above accelerated stability) | Up to 1 week | To assess the solid-state stability and the stability in a chosen solvent. |
| Photostability | ICH Q1B Option 2 (Xenon Lamp) | Room Temp | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To evaluate the molecule's sensitivity to light, which can induce photodegradation of the imidazole moiety.[2][6] |
A Note on Experimental Design: It is crucial to include a control sample (unstressed) and a blank (reagents only) for each condition to differentiate between degradation products and artifacts.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Section 2: Analytical Method Development & Troubleshooting
A robust, stability-indicating analytical method is the cornerstone of any stability study. For a molecule like this compound, reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective choice.
Q2: I am developing a reversed-phase HPLC method and I'm seeing poor peak shape (tailing) for my main compound. What is the cause and how can I fix it?
A2: This is a very common issue when analyzing basic compounds like imidazoles on silica-based C18 columns. The peak tailing is often caused by secondary interactions between the basic nitrogen atoms of the imidazole ring and acidic residual silanol groups (-Si-OH) on the silica surface.[5]
Here’s a systematic approach to troubleshooting and improving peak shape:
-
Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to lower the pH of the mobile phase. At a low pH (e.g., 2.5-3.5), the silanol groups are protonated and less likely to interact with the protonated basic analyte.
-
Actionable Advice: Prepare your aqueous mobile phase with a buffer like phosphate or an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[5]
-
-
Use of a High-Purity Silica Column: Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of acidic silanol groups.
-
Actionable Advice: If you are using an older "Type A" silica column, consider switching to a "Type B" high-purity, end-capped column.
-
-
Mobile Phase Additives: Small amounts of a basic compound, like triethylamine (TEA), can be added to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and shielding the analyte from these interactions.[7]
-
Actionable Advice: Start with a low concentration of TEA (e.g., 10-25 mM) in your mobile phase. Be aware that TEA can be difficult to remove from the column and may not be suitable for LC-MS applications due to ion suppression.
-
Protocol: Starting HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
This method provides a good starting point for separating the relatively polar parent compound from potentially more non-polar degradation products.
Section 3: Identification of Potential Degradation Products
Once your analytical method is established, the next step is to identify the new peaks that appear in your chromatograms after stressing the samples.
Q3: My stressed samples show several new peaks. How do I determine the potential structures of these degradation products?
A3: Based on the known chemistry of the functional groups in this compound, we can hypothesize several degradation pathways. Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for this purpose, as it provides the mass-to-charge ratio (m/z) of the degradants, offering clues to their elemental composition.
Potential Degradation Pathways:
-
Oxidation: The imidazole ring is susceptible to oxidation, which could lead to the formation of an N-oxide on the non-benzylated nitrogen. The benzyl group's benzylic CH₂ could also be oxidized to a ketone. The hydroxymethyl group could be oxidized to an aldehyde and then to a carboxylic acid.
-
Degradation of the Benzyl Group: Harsh oxidative or photolytic conditions could potentially cleave the benzyl group, leading to 5-hydroxymethyl-1H-imidazole. The benzyl alcohol formed in this process could further degrade to benzaldehyde and benzoic acid.[8][9][10]
-
Reactions involving the Hydroxymethyl Group: Under certain conditions, the hydroxymethyl group could undergo further reactions, such as dimerization via ether linkage.
Hypothetical Degradation Pathway Diagram
Caption: Hypothetical degradation pathways of this compound.
Actionable Advice for Identification:
-
High-Resolution Mass Spectrometry (HRMS): Use an LC-HRMS system (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the degradation products. This will allow you to predict their elemental formulas.
-
Tandem Mass Spectrometry (MS/MS): Fragment the degradation products in the mass spectrometer to obtain structural information. By comparing the fragmentation patterns of the degradants to that of the parent compound, you can often pinpoint where the modification has occurred.
Section 4: Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for this compound?
A4: Based on its structure, the compound should be stored in a cool, dry, and dark place to minimize thermal and photolytic degradation. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, refrigeration is recommended.
Q5: I am observing variability in my stability study results between different batches of the compound. What could be the cause?
A5: Batch-to-batch variability can arise from minor differences in the impurity profile of the starting material. Certain impurities could act as catalysts for degradation reactions. It is important to characterize each batch thoroughly before initiating a stability study.
Q6: My mass balance is low in some of my stressed samples. Where could the compound be going?
A6: A low mass balance (i.e., the sum of the parent compound and all detected degradation products is significantly less than 100%) can indicate several possibilities:
-
The formation of non-UV active degradation products.
-
The formation of highly volatile degradation products that are lost during sample preparation.
-
The formation of polymeric or insoluble degradation products that precipitate out of solution.
-
Degradation products that are not eluted from the HPLC column under the current conditions.
To investigate this, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to your UV detector. Also, review your sample preparation and consider a more robust column washing step in your HPLC method.
References
- HPLC Troubleshooting Guide. [Link]
- HPLC Troubleshooting Guide. [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- Application of hplc method for investigation of stability of new benzimidazole deriv
- Competitive Reactivity of Tautomers in the Degradation of Organophosphates by Imidazole Deriv
- T1. Poor peak shape. [Link]
- Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
- Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC.
- Imidazole quantification by LC determin
- LC-MS spectra of degradation products for three ionic liquids.
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
- Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chrom
- Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. [Link]
- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determin
- Chemical Transformations of Benzyl Alcohol Caused by
- Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Publishing. [Link]
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
- Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in R
- Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. [Link]
- Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. [Link]
- Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in w
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole
- Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed Central. [Link]
Sources
- 1. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Imidazoles
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the common challenges encountered during the synthesis of substituted imidazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter in your laboratory.
Issue 1: Low Yields in Imidazole Synthesis
Question: My reaction to synthesize a substituted imidazole is resulting in a disappointingly low yield. What are the common culprits and how can I improve it?
Answer: Low yields are a frequent frustration in imidazole synthesis, often stemming from a combination of factors. A systematic approach to troubleshooting is key.
Underlying Causes & Recommended Solutions:
-
Side Reactions: The formation of unwanted byproducts is a primary cause of low yields. A common side reaction in the Radziszewski synthesis is the formation of oxazole byproducts. This can be mitigated by using a large excess of ammonia and maintaining alkaline reaction conditions[1]. Polymeric byproducts from the self-condensation of starting materials like diaminomaleonitrile can also occur, especially at elevated temperatures[2].
-
Incomplete Reactions: The reaction may not have proceeded to completion. Monitoring the consumption of your limiting starting material by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time[1].
-
Suboptimal Temperature: Temperature plays a critical role in both reaction rate and selectivity. While many imidazole syntheses are initiated at room temperature, gentle heating may be necessary to drive the reaction forward. However, excessive heat can promote the formation of side products[1].
-
Purity of Reagents: The purity of your starting materials, such as dicarbonyl compounds and aldehydes, is paramount. Impurities can lead to the formation of a complex mixture of byproducts, complicating purification and reducing the yield of the desired imidazole[1].
-
Inefficient Purification: Significant loss of product can occur during work-up and purification. Substituted imidazoles can have varying polarities, making the choice of extraction solvents and chromatography conditions critical for efficient isolation[1].
-
Solvent Effects: The choice of solvent can dramatically impact reaction yield. For instance, the Debus-Radziszewski synthesis often benefits from polar protic solvents like ethanol or methanol. However, in some cases, polar aprotic solvents like DMF or DMSO may provide better yields, particularly in metal-catalyzed variations[3]. Poor solubility of starting materials in certain solvents can also lead to lower yields[3][4].
Troubleshooting Workflow for Low Yields
Caption: A decision-making guide for enhancing regioselectivity in substituted imidazole synthesis.
Issue 3: Challenges with Sterically Hindered Imidazoles
Question: I am struggling to synthesize a sterically hindered imidazole derivative. The reaction is either not proceeding or giving very low conversion. What can I do?
Answer: The synthesis of sterically hindered imidazoles, particularly through N-alkylation, presents a significant hurdle due to the bulky substituents impeding the approach of reagents.[5][6]
Strategies for Overcoming Steric Hindrance:
-
Alternative N-Alkylation Methods:
-
Mitsunobu Reaction: This reaction provides a milder alternative for the N-alkylation of imidazoles with alcohols and can be effective for sterically demanding substrates.[5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is a powerful tool for forming C-N bonds and can be applied to the N-arylation of imidazoles.[5]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times for the N-alkylation of hindered imidazoles.[5]
-
Stronger Bases: To enhance the nucleophilicity of a sterically hindered imidazole, a stronger base can be used to achieve complete deprotonation. However, care must be taken to avoid potential side reactions.[5]
-
Less Reactive Alkylating Agents: In cases where over-alkylation to form quaternary imidazolium salts is an issue, using a less reactive alkylating agent can provide better control.[5]
Protocol for Microwave-Assisted N-Alkylation of a Sterically Hindered Imidazole
-
In a microwave-safe reaction vessel, combine the sterically hindered imidazole (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a high-boiling point solvent such as DMF, DMSO, or toluene (3-5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time (optimization may be required).
-
After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This is a general guideline and requires optimization for specific substrates. [5]
Issue 4: Purification Difficulties
Question: I am having trouble purifying my substituted imidazole product. It seems to be co-eluting with starting materials or byproducts. Any suggestions?
Answer: Effective purification is crucial for obtaining a high-purity product and accurate yield determination. The diverse nature of substituted imidazoles means a one-size-fits-all purification strategy is rarely successful.
Purification Optimization Strategies:
-
Column Chromatography:
-
Solvent System Screening: Systematically screen different solvent systems with varying polarities. A gradient elution is often more effective than an isocratic one.
-
Acid/Base Washing: If your imidazole has a basic nitrogen, a dilute acid wash during the work-up can help remove non-basic impurities. Conversely, a dilute base wash can remove acidic impurities.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase stationary phase.
-
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Formation of Salts: For basic imidazoles, formation of a salt (e.g., with HCl or another acid) can facilitate purification through crystallization, followed by neutralization to recover the free base.
Summary of Purification Strategies
| Challenge | Potential Solution | Key Considerations |
| Co-elution with starting material | Optimize TLC solvent system for better separation before scaling up to column chromatography. | A difference in Rf of at least 0.2 is desirable. |
| Co-elution with byproducts | Employ a different stationary phase (e.g., alumina, reverse-phase). | The choice of stationary phase should be based on the polarity of the product and impurities. |
| Product is an oil | Attempt to form a solid salt for purification by crystallization. | Ensure the chosen salt is stable and easily converted back to the free base. |
| Low recovery from column | Ensure the product is not irreversibly adsorbing to the silica gel. Pre-treating the silica with a small amount of triethylamine can help for basic compounds. | This is particularly important for imidazoles with free N-H groups. |
Issue 5: Challenges in Multi-Component Reactions (MCRs)
Question: I am using a multi-component reaction to synthesize a tetrasubstituted imidazole, but I am also getting the trisubstituted analog. How can I improve the selectivity?
Answer: Multi-component reactions are a powerful tool for the efficient synthesis of highly substituted imidazoles.[7][8] However, controlling the selectivity between different products, such as tri- and tetrasubstituted imidazoles, can be challenging.[9]
Strategies for Controlling Selectivity in MCRs:
-
Catalyst Selection: The choice of catalyst is paramount. For the synthesis of 1,2,4,5-tetrasubstituted imidazoles from a 1,2-diketone, aldehyde, amine, and ammonium acetate, certain catalysts can favor the formation of the tetrasubstituted product over the trisubstituted one. Metal tetrafluoroborates, such as Zn(BF₄)₂, have been shown to be particularly effective in this regard.[9]
-
Stoichiometry of Reactants: Carefully controlling the stoichiometry of the reactants, especially the amine and the ammonium source, can influence the product distribution.
-
Solvent and Temperature: As with other imidazole syntheses, the solvent and reaction temperature can impact the selectivity of MCRs. Systematic screening of these parameters is recommended.
References
- Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines.
- Synthesis of sterically hindered bis(imidazole) proligands and an exploration of their co-ordination chemistry with copper(II). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Troubleshooting low yield in the synthesis of 2-butyl-imidazole. Benchchem.
- Technical Support Center: Solvent Effects on Imidazole Synthesis. Benchchem.
- Regioselective synthesis of 1,4-disubstituted imidazoles. RSC Publishing.
- Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis.
- Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing).
- Regioselective synthesis of 1,4-disubstituted imidazoles. | Semantic Scholar.
- Common side products in Imidazo[4,5-d]imidazole synthesis and removal. Benchchem.
- Green synthesis of imidazole deriv
- Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. | Semantic Scholar.
- Imidazole synthesis. Organic Chemistry Portal.
- A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionaliz
- Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry.
- Overcoming steric hindrance in N-alkylation of imidazole deriv
- Versatile Imidazole Synthesis Via Multicomponent Reaction Approach | Request PDF.
- Multicomponent reactions: An efficient and green approach to imidazole derivatives.
- Transition metal-catalyzed approaches to aryl-substituted imidazoles.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of sterically hindered imines. The Journal of Organic Chemistry.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- Recent advances in the synthesis of imidazoles.
- Imidazole. Wikipedia.
- Reaction conditions evaluation for imidazole synthesis. | Download Table.
- An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor.
- From Other Imidazoles by Substitution of Hydrogen. YouTube.
- (PDF) Reaction strategies for synthesis of imidazole derivatives: a review.
- Synthesis and Evaluation of N-substituted Imidazole Deriv
- Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination. Journal of the American Chemical Society.
- Preparation of substituted imidazoles.
- Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of sterically hindered bis(imidazole) proligands and an exploration of their co-ordination chemistry with copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. allresearchjournal.com [allresearchjournal.com]
- 9. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of 1-Benzyl-5-hydroxymethyl-1h-imidazole
Answering the user's request to create a technical support center for enhancing the solubility of 1-Benzyl-5-hydroxymethyl-1h-imidazole.
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We provide troubleshooting guides and FAQs to address specific issues you might face during your experiments, grounded in established scientific principles.
Part 1: Understanding the Solubility Challenge
This compound is an organic compound featuring a substituted imidazole ring. While it is reported to be soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), achieving sufficient aqueous solubility for biological assays, formulation development, or other experimental work can be a significant hurdle.[1] The imidazole core, being amphoteric, suggests that its aqueous solubility is likely pH-dependent.[2] This guide will walk you through systematically characterizing and overcoming these solubility limitations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section A: Initial Solubility Assessment
Question 1: I am starting my experiments. How do I determine the baseline aqueous solubility of my batch of this compound?
Answer: Determining the equilibrium solubility is a critical first step. The shake-flask method is a standard and reliable approach.
Rationale: This method ensures that the solvent is fully saturated with the compound, providing an accurate measure of its intrinsic solubility under specific conditions (e.g., temperature, pH).
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of your aqueous solvent (e.g., deionized water, phosphate-buffered saline) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at a high speed.
-
Sampling & Analysis: Carefully withdraw a sample from the clear supernatant. It is crucial not to disturb the solid pellet. Filter the sample through a 0.22 µm filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium.
Troubleshooting Tip: If you observe no visible pellet after 24 hours, it indicates that the compound is more soluble than the initial amount you added. Repeat the experiment with a larger excess of the solid.
Question 2: My compound has an imidazole group. How does pH affect its solubility and how can I test this?
Answer: The imidazole ring contains two nitrogen atoms. The sp2-hybridized nitrogen (N-3) is basic and can be protonated, while the N-1 nitrogen (to which the benzyl group is attached) is not basic. The pKa of the conjugate acid of imidazole is approximately 7.0.[2] This means that in acidic conditions (pH < pKa), the molecule will become protonated, forming a more polar and typically more water-soluble cation.[3][4]
Therefore, adjusting the pH is often the simplest and most effective initial strategy to enhance the solubility of imidazole-containing compounds.[5]
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Execute Shake-Flask Method: Perform the shake-flask solubility determination (as described in Question 1) in each of these buffers.
-
Plot Data: Plot the measured solubility (on a logarithmic scale) against the pH. This graph will reveal the pH range where your compound exhibits maximum solubility.
-
Application: For your experiments, you can then prepare a concentrated stock solution in an acidic buffer (e.g., pH 2-4) where solubility is highest. This stock can then be diluted into your final experimental medium, provided the final concentration remains below the solubility limit at the final pH.
Troubleshooting Tip: When adding an acidic stock solution to a neutral buffer, be aware of potential precipitation. Ensure the final concentration is well below the compound's solubility at the final pH. A small amount of an organic co-solvent in the final medium can sometimes help prevent this.
Section B: Advanced Solubility Enhancement Techniques
If pH adjustment alone is insufficient or not suitable for your experimental system, several other formulation strategies can be employed.
Workflow for Selecting a Solubility Enhancement Strategy
Caption: Workflow for selecting a solubility enhancement strategy.
Question 3: How do co-solvents work, and which ones should I try?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[6] They work by reducing the polarity of the solvent system, making it more favorable for a lipophilic solute.[7]
Causality: The benzyl group on your molecule contributes to its lipophilicity. Co-solvents create a solvent mixture with properties intermediate between water and a pure organic solvent, which can better accommodate both the polar (imidazole, hydroxymethyl) and non-polar (benzyl) parts of the molecule.
Recommended Co-solvents for Screening:
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 5-20% (v/v) | Commonly used, but can have biological effects. |
| Propylene Glycol (PG) | 10-40% (v/v) | Generally considered safe for in vitro and in vivo use.[6] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | A low-toxicity polymer effective for many APIs.[8][9] |
| Dimethyl Sulfoxide (DMSO) | <1% (v/v) | Very strong solvent, but can be toxic. Use at the lowest possible concentration. |
Experimental Protocol: Co-solvent Screening
-
Prepare several aqueous solutions containing different concentrations of each co-solvent (e.g., 10%, 20%, 30% PG in water).
-
Use the shake-flask method to determine the solubility of this compound in each co-solvent mixture.
-
Plot solubility as a function of co-solvent concentration to find the optimal system for your needs.
Troubleshooting Tip: High concentrations of co-solvents can sometimes affect the biological activity or stability of other components in your experiment (e.g., proteins). Always run a vehicle control (the co-solvent system without your compound) to check for any confounding effects.
Question 4: I've heard about cyclodextrins. How can they help, and how do I use them?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, or parts of molecules, within this cavity, forming an "inclusion complex" that has significantly higher aqueous solubility.[][11]
Mechanism: The hydrophobic benzyl group of your compound can fit into the cyclodextrin cavity, while the more polar imidazole and hydroxymethyl groups remain exposed to the aqueous environment. This complex effectively shields the non-polar part of the drug from water, increasing its overall solubility.[]
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Abbreviation | Key Features |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity; widely used.[12] |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | Negatively charged, very high aqueous solubility; often used in parenteral formulations.[][12] |
Experimental Protocol: Phase Solubility Study
-
Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v HP-β-CD).
-
Equilibrate: Add an excess of your compound to each solution and perform the shake-flask method as described previously.
-
Analyze and Plot: Measure the concentration of the dissolved compound in each supernatant. Plot the drug solubility against the cyclodextrin concentration. A linear increase in solubility is indicative of a 1:1 complex formation and is classified as an AL-type diagram.[12]
Troubleshooting Tip: If the solubility plateaus or decreases at high cyclodextrin concentrations, it may indicate the formation of less soluble, higher-order complexes. This is known as a B-type diagram and suggests you should work within the linear range of the curve.[12]
Question 5: Can surfactants improve the solubility, and what are the risks?
Answer: Yes, surfactants can significantly increase the apparent solubility of hydrophobic compounds.[13] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core that can entrap your compound, carrying it into the aqueous solution.[14][15][16]
Common Non-ionic Surfactants:
| Surfactant | Common Name | Notes |
| Polysorbate 80 | Tween® 80 | Widely used in pharmaceutical formulations; generally low toxicity.[15] |
| Polyoxyl 35 Castor Oil | Cremophor® EL | Very effective solubilizer, but has been associated with hypersensitivity reactions in some applications.[15] |
Experimental Protocol: Surfactant Solubilization
-
Determine CMC: If not known, find the CMC of your chosen surfactant in your experimental medium from literature.
-
Prepare Solutions: Create a series of surfactant solutions at concentrations both below and above the CMC.
-
Measure Solubility: Use the shake-flask method to determine the solubility of your compound in each surfactant solution.
-
Analyze: You should observe a significant increase in solubility at surfactant concentrations above the CMC.
Troubleshooting & Risks:
-
Cell Toxicity: Surfactants can disrupt cell membranes. If used in cell-based assays, it is critical to determine the maximum non-toxic concentration of the surfactant alone.
-
Interference: Surfactants can interfere with certain assays or interact with proteins. Always run appropriate vehicle controls.
Part 2: References
-
Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 7, 2026.
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved January 7, 2026.
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
-
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved January 7, 2026.
-
Pharma Excipients. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
-
Pharmaceutical Networking. (2015, December 16). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs.
-
Trivedi, V. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
-
Sigma-Aldrich. (n.d.). Liquid Formulation Solubility Enhancement.
-
Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Journal of Pharmaceutical Technology & Innovation.
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(5).
-
Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ResearchGate.
-
Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
-
Di Cagno, M. P. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Pharmaceuticals, 9(4), 73.
-
PCCA. (2022, January 5). The Role of Surfactants in Compounded Preparation. The PCCA Blog.
-
ChemBK. (2024, April 9). This compound.
-
Wikipedia. (n.d.). Cosolvent. Retrieved January 7, 2026.
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
-
Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
-
Solubility of Things. (n.d.). Imidazole. Retrieved January 7, 2026.
-
BASF Pharma Solutions. (n.d.). Solvents & Co-solvents for Pharmaceutical Applications.
-
Wang, J., et al. (n.d.). Co-solvent and Complexation Systems. ResearchGate.
-
ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR.
-
de Oliveira, C. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5837.
-
BenchChem. (2025). discovery and history of 1-Benzyl-5-(chloromethyl)-1H-imidazole.
-
Biosynth. (n.d.). This compound.
-
PubChem. (n.d.). 1-benzyl-5-phenyl-1H-imidazole.
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
-
Panacea Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). comparative study of different approaches used for solubility enhancement of poorly water.
-
Derevyanko, N. A., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemistry and Photobiology, 86(3), 555-561.
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
Wikipedia. (n.d.). Imidazole. Retrieved January 7, 2026.
-
PubChem. (n.d.). Imidazole.
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole... in toluene.
-
LGC Standards. (n.d.). 1-Benzyl-5-(1-(2,3-dimethylphenyl)vinyl)-1H-imidazole.
-
SpectraBase. (n.d.). 1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOLE - Optional[MS (GC)] - Spectrum.
-
PubChem. (n.d.). 1-Benzylimidazole.
Sources
- 1. chembk.com [chembk.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 11. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 12. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. jocpr.com [jocpr.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Identifying Degradation Pathways of Imidazole-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical information for identifying and characterizing the degradation pathways of imidazole-based compounds. Drawing from extensive field experience and established scientific principles, this resource is designed to help you navigate the complexities of stability studies and troubleshoot common experimental challenges.
Introduction
Imidazole is a five-membered heterocyclic aromatic ring that is a fundamental structural motif in numerous active pharmaceutical ingredients (APIs), including antifungal agents (e.g., clotrimazole, ketoconazole), proton pump inhibitors, and various other therapeutic agents. The chemical versatility of the imidazole ring also makes it susceptible to various degradation pathways, which can impact the safety, efficacy, and stability of the final drug product. Understanding these degradation pathways is a critical aspect of drug development and is a key requirement for regulatory submissions.
This guide will delve into the common degradation mechanisms, provide troubleshooting advice for analytical challenges, and offer step-by-step protocols for conducting robust degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for imidazole-containing compounds?
A1: Imidazole-based compounds are susceptible to several primary degradation pathways, including:
-
Hydrolysis: The imidazole ring itself is generally stable to hydrolysis, but substituents on the ring can be susceptible. For instance, amide or ester linkages attached to the imidazole moiety can be cleaved under acidic or basic conditions.[1][2] The stability of some imidazole compounds, like the fungicide prochloraz, is pH-dependent, showing more rapid degradation in alkaline conditions.[3] In some cases, hydrolysis can lead to ring opening.[4][5][6]
-
Oxidation: The imidazole ring is prone to oxidation, which can be initiated by atmospheric oxygen (autoxidation), peroxides, or other oxidizing agents.[1][7] This can lead to the formation of various degradation products, including N-oxides and ring-opened derivatives.[2] For example, the imidazole moiety in daclatasvir is liable to base-mediated autoxidation and can also be oxidized by hydrogen peroxide.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of imidazole-containing compounds.[1][8] Photolytic degradation can involve complex reaction pathways, including oxidation and ring cleavage.[9] The photostability of a compound is an important parameter to assess during drug development.[10]
Q2: I'm observing unexpected peaks in my HPLC chromatogram during a stability study of an imidazole-based drug. How can I determine if they are degradants?
A2: The appearance of new peaks in a stability chromatogram is a strong indication of degradation. To confirm this and identify the nature of these peaks, a systematic approach is required:
-
Conduct a Forced Degradation Study: A forced degradation (or stress testing) study is essential.[11][12] By subjecting your compound to harsh conditions (acid, base, oxidation, heat, light), you can intentionally generate degradation products.[13] This will help you to confirm that the new peaks are indeed degradants and not artifacts. The goal is typically to achieve 5-20% degradation.[13][14]
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the parent compound and the new peaks will provide crucial information about the molecular weight changes, helping to propose potential degradation pathways (e.g., addition of an oxygen atom in oxidation, or cleavage of a specific bond in hydrolysis).[1]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) with your HPLC to assess the peak purity of your main compound and the new peaks. This will help ensure that each peak represents a single component.
Q3: My imidazole compound seems to be degrading, but I'm struggling to separate the parent drug from its degradants using reverse-phase HPLC. What can I do?
A3: Co-elution of the parent drug and its degradants is a common challenge, especially when the degradation products have similar polarities to the parent compound. Here are some troubleshooting strategies:
-
Optimize Mobile Phase pH: The ionization state of imidazole compounds is pH-dependent.[15] Small changes in the mobile phase pH can significantly alter the retention times of the parent drug and its degradants. Experiment with a range of pH values to maximize separation.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. The different solvent properties can alter the selectivity of your separation.
-
Use a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column. These can offer different selectivity for aromatic and polar compounds.
-
Employ Ion-Pairing Chromatography: For highly polar degradants, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.
-
Gradient Optimization: Adjust the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks.
Troubleshooting Guides
Guide 1: Investigating Hydrolytic Degradation
Scenario: You suspect your imidazole-based compound is undergoing hydrolysis, but the results are inconsistent.
Troubleshooting Steps:
-
Precise pH Control: Ensure accurate and consistent pH control of your stress solutions. Use calibrated pH meters and freshly prepared buffers. The rate of hydrolysis can be highly pH-dependent.[16]
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment. Hydrolysis rates are temperature-sensitive.
-
Co-solvent Effects: If your compound has low aqueous solubility and you are using a co-solvent (e.g., methanol, acetonitrile), be aware that this can affect the rate of hydrolysis. Document the co-solvent and its concentration.
-
Analyte Concentration: High concentrations of the drug substance can sometimes alter the pH of the solution. Consider using a lower concentration or a stronger buffer.
Experimental Protocol: Forced Hydrolysis Study
-
Sample Preparation: Prepare stock solutions of your imidazole compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Neutral Condition: Dilute the stock solution with purified water.
-
Incubation: Store aliquots of each solution at room temperature and at an elevated temperature (e.g., 60 °C).
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method.[17][18]
Guide 2: Characterizing Oxidative Degradants
Scenario: You observe several new peaks in your chromatogram after exposing your compound to an oxidizing agent, but you are unsure of their identities.
Troubleshooting Steps:
-
Control the Oxidant Concentration: The concentration of the oxidizing agent (e.g., hydrogen peroxide) will influence the extent of degradation. Start with a low concentration (e.g., 3% H₂O₂) and increase it if necessary to achieve the desired level of degradation.
-
LC-MS/MS for Structural Elucidation: High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can provide accurate mass measurements, enabling the determination of elemental compositions for the degradants. Tandem MS (MS/MS) experiments will provide fragmentation patterns that are crucial for structural elucidation.[1][19]
-
Comparison with Standards: If possible, synthesize or purchase potential degradation products to confirm their identity by comparing their retention times and mass spectra.
Experimental Protocol: Forced Oxidation Study
-
Sample Preparation: Prepare a solution of your imidazole compound in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the sample solution.
-
Incubation: Store the solution at room temperature and protect it from light.
-
Time Points: Collect samples at various time intervals.
-
Analysis: Analyze the samples using a validated HPLC-UV/MS method.
Data Presentation: Summarizing Degradation Data
A well-organized table is essential for presenting forced degradation data clearly.
| Stress Condition | Time (hours) | Parent Compound (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradation (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 8.1 | 6.7 | 14.8 |
| 0.1 M NaOH, 60°C | 8 | 90.5 | 5.3 | 4.2 | 9.5 |
| 3% H₂O₂, RT | 48 | 82.1 | 12.5 | 5.4 | 17.9 |
| Heat, 80°C (Solid) | 72 | 98.7 | 0.8 | 0.5 | 1.3 |
| Photolytic, UV/Vis | 12 | 89.9 | 6.2 | 3.9 | 10.1 |
Visualizing Degradation Pathways and Workflows
Clear diagrams are invaluable for communicating complex scientific information.
Diagram 1: General Degradation Pathways of Imidazole Compounds
This diagram illustrates the primary degradation routes for a generic imidazole-based drug.
Caption: Workflow for identifying and characterizing degradation products.
References
- Verma, R. K., & Garg, S. (2001). Development and validation of a stability-indicating HPLC method for prochloraz. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 857–864. [Link]
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. [Link]
- Jain, R., & Sharma, P. (2011). Photosensitized reaction of imidazole. Research Journal of Chemical Sciences, 1(7), 88-92. [Link]
- Li, S., et al. (2020). Degradation of metronidazole by UV/chlorine treatment: Efficiency, mechanism, pathways and DBPs formation.
- Food and Agriculture Organization of the United Nations. (1983). Prochloraz.
- Mai, F. D., et al. (2019). The possible degradation pathway of metronidazole by the binary-species photoelectrogenic biofilm of C.vulgaris and R. palustris. Bioresource Technology, 289, 121696. [Link]
- Preu, M., et al. (2019). Processing Induced Degradation Routes of Prochloraz in Rapeseed Oil. Journal of Agricultural and Food Chemistry, 67(44), 12363-12372. [Link]
- Suryanarayanan, D., et al. (2021). The proposed photocatalytic degradation pathways of metronidazole. Environmental Science and Pollution Research, 28(33), 45097-45110. [Link]
- Yuliani, N. D., & Purwanti, A. (2020). STUDY OF REACTION KINETICS AND IDENTIFICATION OF CLOTRIMAZOLE DEGRADATION COMPOUNDS IN ANTI-FUNGAL CREAM PREPARATIONS. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 7(2), 65-72. [Link]
- Wang, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air, 4(5), 294-304. [Link]
- Food and Agriculture Organization of the United Nations. (2004). Prochloraz. In Pesticide residues in food - 2004. [Link]
- Shah, J. N., & Khan, S. A. (2014). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. International Journal of Molecular Sciences, 15(12), 23076–23096. [Link]
- Wang, Y., et al. (2022). Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids. Molecules, 27(19), 6649. [Link]
- Varghese, R., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(5), 1424–1427. [Link]
- Grimm, J. B., et al. (2013). Degradative imidazole oxidation of particle by reactive oxygen species.
- Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 130-138. [Link]
- Pratt, R. F., & Loosemore, M. J. (1978). Kinetics and mechanism of the Bamberger cleavage of imidazole and of histidine derivatives by diethyl pyrocarbonate in aqueous solution. Journal of the American Chemical Society, 100(20), 6417–6424. [Link]
- Verma, A., et al. (2010). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 15(5), 3378–3405. [Link]
- Stolte, S., et al. (2012). Biodegradability of imidazole structures. Green Chemistry, 14(12), 3324-3333. [Link]
- Zhang, Y., et al. (2017). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 5(18), 8567-8574. [Link]
- Dhar, A., & Bernstein, E. R. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics, 137(11), 114306. [Link]
- Veeprho. (n.d.).
- Varghese, R., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(5), 1424-1427. [Link]
- Gardner, H. W. (1989). Cleavage of the imidazole ring in histidyl ring analogues reacted with peroxidizing lipids. Lipids, 24(8), 667-671. [Link]
- De Angelis, L., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water.
- Breslow, R., & Dong, S. D. (1998). Imidazole buffer-catalyzed cleavage and isomerization reactions of dinucleotides: the proposed mechanism is incompatible with the kinetic measurements. Journal of the American Chemical Society, 120(17), 4277–4278. [Link]
- Cowan, S. A., et al. (2013). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 52(31), 10474–10480. [Link]
- Chemistry Stack Exchange. (2017). Mechanism for Amino-Imidazole Ring Fission. [Link]
- Shinde, S. S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 00003. [Link]
- Abdel-Moety, E. M., et al. (2019). Monitoring of Clotrimazole Degradation Pathway in Presence of its Co-formulated Drug. Journal of Chromatographic Science, 57(6), 527–535. [Link]
- Liu, Y., et al. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Journal of Chromatographic Science, 56(8), 711–716. [Link]
- Scribd. (n.d.). Clotrimazol Degradacion. [Link]
- El-Kimary, E. I., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
- Klick, S., et al. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 29(3), 68-76. [Link]
- Varghese, R., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Semantic Scholar. [Link]
- Wang, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5431. [Link]
- Apostolopoulou, A. A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 641. Prochloraz (Pesticide residues in food: 1983 evaluations) [inchem.org]
- 4. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrolysis of imidazole-2-ylidenes. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. fda.gov [fda.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. pharmtech.com [pharmtech.com]
- 15. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Benzyl-5-hydroxymethyl-1h-imidazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Benzyl-5-hydroxymethyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and minimize side reactions, thereby improving yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis of this compound, with a primary focus on the critical N-alkylation step of 4(5)-hydroxymethylimidazole.
Q1: I'm getting a significant amount of an isomeric byproduct during the benzylation of 4(5)-hydroxymethylimidazole. What is it and why is it forming?
Answer: The most common byproduct is the regioisomer, 1-Benzyl-4-hydroxymethyl-1H-imidazole . Its formation is a direct consequence of the inherent chemical nature of the 4(5)-hydroxymethylimidazole starting material.
Causality: The Role of Tautomerism
Unsymmetrically substituted imidazoles exist as a dynamic equilibrium of two tautomeric forms. In this case, the proton on the nitrogen atom can reside on either N1 or N3, leading to two distinct, rapidly interconverting molecules: 4-hydroxymethyl-1H-imidazole and 5-hydroxymethyl-1H-imidazole.
When you perform the N-alkylation, the benzyl group can attack either of the available nitrogen atoms across this tautomeric mixture.[1] Alkylation at the N1 position of the 5-hydroxymethyl tautomer yields the desired 1,5-disubstituted product. Conversely, alkylation at the N1 position of the 4-hydroxymethyl tautomer yields the undesired 1,4-disubstituted isomer.[2]
Q2: How can I improve the regioselectivity and maximize the yield of the desired 1,5-isomer?
Answer: Controlling the regioselectivity is the most critical aspect of this synthesis. The outcome is highly dependent on the interplay between steric effects, electronic effects, and reaction conditions (base, solvent, temperature).[2][3]
Expert Insight: Leveraging Steric Hindrance
The key to favoring the 1,5-isomer is to exploit the steric difference between the hydroxymethyl group (-CH₂OH) and the hydrogen atom at the C5 position. The incoming benzyl group is sterically bulky. Therefore, the reaction will preferentially occur on the nitrogen atom that is less sterically hindered.
-
In the 5-hydroxymethyl tautomer , the N1 nitrogen is adjacent to the small C2-H bond.
-
In the 4-hydroxymethyl tautomer , the N1 nitrogen is adjacent to the bulkier C5-H bond, but the N3 nitrogen is adjacent to the C4-CH₂OH group.
By using a strong base to deprotonate the imidazole, you form a single imidazolide anion. The subsequent alkylation is then governed primarily by sterics. The benzyl group will preferentially attack the nitrogen atom further away from the bulky hydroxymethyl group, which leads to the desired 1,5-isomer.
Recommended Conditions to Maximize 1,5-Isomer Formation:
| Parameter | Recommended Choice | Rationale & Causality |
| Base | Sodium Hydride (NaH) | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole to form the sodium imidazolide salt. This locks the molecule into an anionic state, preventing tautomerization and making the reaction subject to kinetic control. The Na⁺ counter-ion may coordinate with the hydroxymethyl group, further directing the bulky benzyl group to the less hindered nitrogen.[4] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are essential. They effectively solvate the sodium cation without interfering with the nucleophilicity of the imidazolide anion. Anhydrous conditions are critical as NaH reacts violently with water.[3] |
| Temperature | Initial cooling (0 °C), then RT | Adding the base and alkylating agent at a low temperature (0 °C) helps control the initial exotherm and improves selectivity. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without providing enough thermal energy to overcome the steric barrier and form the 1,4-isomer. |
| Alkylating Agent | Benzyl Bromide (Bn-Br) | Benzyl bromide is a highly reactive alkylating agent, ensuring the reaction proceeds efficiently under mild conditions. |
Q3: My analysis shows a byproduct with a much higher molecular weight and different solubility. Could this be over-alkylation?
Answer: Yes, this is a classic sign of over-alkylation, leading to the formation of a 1,3-dibenzyl-5-hydroxymethyl-1H-imidazolium salt .
This occurs when the nitrogen atom on the already benzylated product acts as a nucleophile and attacks a second molecule of benzyl bromide. This side reaction is more prevalent under forcing conditions.
Preventative Measures:
-
Stoichiometry: Use a slight excess of the imidazole starting material relative to the benzyl bromide (e.g., 1.1 equivalents of imidazole to 1.0 equivalent of benzyl bromide).
-
Controlled Addition: Add the benzyl bromide dropwise to the solution of the deprotonated imidazole. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.
-
Temperature Control: Avoid high temperatures. Over-alkylation is more likely at elevated temperatures (e.g., refluxing). Running the reaction at or below room temperature is highly recommended.
-
Reaction Time: Monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Q4: Should I protect the hydroxymethyl group before N-alkylation to prevent O-alkylation?
Answer: In most cases, protection is not necessary and adds complexity (two extra steps) to the synthesis.
The imidazole nitrogen is significantly more nucleophilic than the primary alcohol of the hydroxymethyl group. When a strong base like NaH is used, the imidazole N-H proton (pKa ≈ 14.5) is far more acidic than the alcohol O-H proton (pKa ≈ 16-17) and will be deprotonated preferentially and completely. Therefore, N-alkylation is kinetically and thermodynamically favored over O-alkylation.
However, if you are using specific conditions that might favor O-alkylation (e.g., certain phase-transfer catalysts) or if subsequent reaction steps are incompatible with a free hydroxyl group, protection may be considered.
Common Protecting Groups for Alcohols:
-
tert-Butyldimethylsilyl (TBDMS) ether: Installed with TBDMS-Cl and imidazole. Stable to most conditions except acid and fluoride sources.[5]
-
Benzyl (Bn) ether: Installed with Bn-Br and a base like NaH. Requires different deprotection conditions (hydrogenolysis) than the N-benzyl group, offering orthogonality.[6]
Troubleshooting & Experimental Protocols
Troubleshooting Workflow for Complex Reaction Mixtures
If your reaction results in a low yield or a complex mixture of products, follow this diagnostic workflow.
Recommended Protocol: Regioselective Synthesis of this compound
This protocol is optimized to maximize the formation of the desired 1,5-isomer.
Materials:
-
4(5)-Hydroxymethylimidazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add 4(5)-hydroxymethylimidazole to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Dissolution: Add anhydrous DMF to the flask to dissolve the starting material (concentration approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the NaH (60% dispersion) portion-wise over 15 minutes.
-
Scientist's Note: Vigorous hydrogen gas evolution will be observed. Ensure adequate venting. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the sodium imidazolide.
-
-
Alkylation: Add benzyl bromide dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Work-up: Once the starting material is consumed, carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The resulting crude oil/solid contains a mixture of the 1,5- and 1,4-isomers. This mixture can be effectively separated by flash column chromatography on silica gel.[7] A gradient elution system, such as 20% to 80% ethyl acetate in hexanes, is typically effective. The 1,5-isomer is generally more polar and will elute after the 1,4-isomer.
-
Characterization: The final product, a white solid, should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. (m.p. 131°-135° C).[8]
References
- N. YAMADA et al. (1985). Synthesis and Bleaching Activity of 1,5-Disubstituted Imidazoles. Journal of Pesticide Science.
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
- PrepChem (2023). Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole. PrepChem.com.
- Alam, A. & Keating, M.J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
- University of Otago (1985). N-Alkylation of imidazoles. Otago OUR Archive.
- Organic Chemistry Portal. Protecting Groups. organic-chemistry.org.
- SynArchive. Protecting Groups List. SynArchive.com.
Sources
- 1. reddit.com [reddit.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. synarchive.com [synarchive.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Strategies to Increase the Purity of Synthesized Imidazole Compounds
Welcome to the Technical Support Center for the purification of synthesized imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system for achieving high-purity imidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Column Chromatography Issues
Column chromatography is a cornerstone technique for purifying imidazole derivatives from complex reaction mixtures.[1][2] However, the unique properties of the imidazole ring can present challenges.
Q1: My imidazole derivative is co-eluting with starting materials or other impurities during column chromatography. What can I do?
A1: Co-elution is a frequent challenge that can often be resolved by systematically optimizing your chromatographic conditions.[3]
-
Expertise & Experience: The polarity of your eluent system is the most critical factor. If you are using an isocratic system (a constant solvent mixture), switching to a gradient elution is a powerful first step. By starting with a less polar solvent system and gradually increasing the polarity, you can effectively separate compounds with close Rf values.[3] For instance, you might start with a 95:5 hexane/ethyl acetate mixture and gradually increase the ethyl acetate concentration.[3]
-
Protocol Enhancement:
-
Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[3] The addition of a small amount of a polar solvent like methanol can significantly alter the selectivity.
-
Change the Stationary Phase: If you are using standard silica gel, consider using a different stationary phase. For basic compounds like imidazoles, neutral or basic alumina can provide better separation and reduce tailing compared to the acidic nature of silica gel.[1]
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the resulting dry powder onto the column. This technique often leads to sharper bands and improved separation.[3]
-
Q2: I'm observing significant tailing of my imidazole derivative on the silica gel column. How can I fix this?
A2: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. This phenomenon is caused by strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.
-
Expertise & Experience: To mitigate this, you can add a basic modifier to your mobile phase. A small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), will neutralize the acidic sites on the silica gel, leading to reduced tailing and improved peak shape.[1]
-
Alternative Stationary Phase: As mentioned previously, switching to a more basic stationary phase like neutral or basic alumina can also prevent the strong acidic interactions that cause tailing.[1]
Experimental Workflow: Column Chromatography Purification
Caption: Workflow for imidazole purification by column chromatography.
Section 2: Recrystallization Challenges
Recrystallization is a powerful technique for achieving high purity, especially for solid imidazole compounds.[1] The principle lies in the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Q1: I can't find a suitable solvent for the recrystallization of my imidazole derivative.
A1: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3] Finding the right solvent is key to a successful recrystallization.
-
Expertise & Experience: A systematic approach to solvent screening is essential. Start with small amounts of your crude product in different test tubes and add a few drops of various solvents.
-
If it dissolves immediately at room temperature, the solvent is too good.
-
If it is insoluble even when heated to its boiling point, the solvent is unsuitable.
-
A potentially good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.[3]
-
-
Solvent Systems: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the crude product in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes cloudy. A few drops of the "good" solvent should then be added to redissolve the precipitate, and the solution is allowed to cool slowly.
| Solvent Class | Examples | Polarity | Notes |
| Protic | Water, Ethanol, Methanol | High | Good for polar imidazole derivatives. |
| Aprotic Polar | Acetone, Ethyl Acetate | Medium | Versatile for a range of imidazoles. |
| Aprotic Nonpolar | Hexane, Toluene | Low | Often used as the "poor" solvent in binary systems. |
Q2: My imidazole derivative is "oiling out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[3] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, but do so slowly to encourage crystal nucleation.
-
Use a Different Solvent: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different binary solvent system.
-
Seed the Solution: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Section 3: Acid-Base Extraction Issues
The basic nature of the imidazole ring makes acid-base extraction a valuable tool for separating imidazole derivatives from neutral or acidic impurities.[1][3]
Q1: An emulsion has formed during the acid-base extraction of my imidazole derivative, and the layers won't separate.
A1: Emulsions are common during acid-base extractions, especially with vigorous shaking.[3]
-
Expertise & Experience: To break the emulsion, you can add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.[3] Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.
Q2: After neutralizing the acidic aqueous layer, my imidazole derivative is not precipitating.
A2: This is a common issue that can arise from several factors.
-
High Water Solubility: Some imidazole derivatives are highly soluble in water, even in their neutral form. If your compound does not precipitate, you will need to perform a back-extraction into an organic solvent (e.g., dichloromethane or ethyl acetate) after neutralization.[3]
-
Incorrect pH: Ensure that you have added enough base to raise the pH of the aqueous solution above the pKa of your imidazole derivative. This is necessary to ensure it is in its neutral, less water-soluble form.
-
Salt Formation: The presence of a high concentration of salt, formed from the neutralization of a strong acid with a strong base, can increase the solubility of your compound in the aqueous layer.[3]
Logical Flow: Acid-Base Extraction
Caption: Decision-making workflow for acid-base extraction.
Section 4: Purity Analysis
Accurate determination of purity is essential to validate your purification strategy. A combination of analytical techniques often provides the most comprehensive assessment.[4]
Q: How can I confirm the purity of my final imidazole compound?
A: Several analytical techniques can be employed to assess the purity of your synthesized imidazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used to assess purity. The presence of unexpected signals can indicate impurities.[5][6] Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified internal standard.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying impurities. Purity is often reported as the area percentage of the main peak relative to the total area of all peaks.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile imidazole derivatives, GC-MS is an excellent method for both separation and identification of impurities based on their mass spectra.[4][8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and the effectiveness of a purification step. A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
| Technique | Principle | Information Provided | Best For |
| NMR | Nuclear spin in a magnetic field | Structural information, quantitative purity (qNMR) | Structural confirmation and quantification of major impurities.[4] |
| HPLC | Differential partitioning | Quantitative purity (area %), retention time | Quantifying non-volatile and thermally labile impurities.[7] |
| GC-MS | Volatility and mass-to-charge ratio | Quantitative purity (area %), impurity identification | Identifying and quantifying volatile impurities.[4][9] |
| TLC | Differential partitioning | Qualitative assessment of purity | Rapid, qualitative monitoring of reaction and purification progress.[10] |
By understanding the principles behind these purification techniques and employing a systematic approach to troubleshooting, you can effectively increase the purity of your synthesized imidazole compounds and ensure the reliability of your research.
References
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.).
- Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid - Benchchem. (n.d.).
- Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis - Benchchem. (n.d.).
- A Comparative Guide to Validating the Purity of Synthesized 2,5-dibutyl-1H-imidazole - Benchchem. (n.d.).
- A Comparative Guide to Purity Validation of 1-Methylimidazole Using GC-MS and Alternative Methods - Benchchem. (n.d.).
- 1 H NMR spectra of pure and impure monomer [1-(6-chlorohexyl) imidazole. | Download Scientific Diagram - ResearchGate. (n.d.).
- 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... - ResearchGate. (n.d.).
- Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography - Benchchem. (n.d.).
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC - PubMed Central. (2025, September 29).
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1).
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations - SciSpace. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations [scispace.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Experiments with Imidazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, characterization, and biological evaluation of these versatile compounds. As a Senior Application Scientist, my goal is to not only offer step-by-step protocols but to also explain the underlying chemical principles to empower you to make informed decisions in your research.
Part 1: Synthesis-Related Issues
FAQ 1: Why is my N-alkylation of an unsymmetrical imidazole derivative yielding a mixture of regioisomers, and how can I improve selectivity?
Answer: This is a classic challenge in imidazole chemistry stemming from the molecule's tautomerism. The proton on the nitrogen can reside on either nitrogen atom, leading to two tautomeric forms in equilibrium.[1][2] When you deprotonate the imidazole to perform the alkylation, the resulting anion has negative charge delocalized over both nitrogens, making both susceptible to electrophilic attack.[2][3] The final product ratio is often a complex function of sterics, electronics, and reaction conditions.[2][4]
Troubleshooting Strategies:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen.[2][4] If your imidazole has a bulky substituent at the C4(5) position, the alkylation will likely favor the nitrogen further away. You can leverage this by choosing a bulkier alkylating agent if feasible.
-
Electronic Effects: Electron-withdrawing groups at the C4(5) position will decrease the nucleophilicity of the adjacent nitrogen, thus favoring alkylation at the more distant nitrogen.[2] Conversely, electron-donating groups will activate the adjacent nitrogen.
-
Choice of Base and Solvent: The choice of base can influence which tautomer is deprotonated or the degree of ion pairing, which in turn affects regioselectivity. In some cases, running the reaction in a "neutral" (ethanolic) medium versus a strongly basic one can alter the product ratios, as the reaction may proceed through the free base rather than the anion.[2]
-
Alternative Synthetic Routes: If direct alkylation remains problematic, consider alternative methods like the Mitsunobu reaction, which can offer better regioselectivity for sterically hindered imidazoles under milder conditions.[4]
Workflow for Troubleshooting N-Alkylation Regioselectivity
Caption: Decision workflow for improving N-alkylation regioselectivity.
FAQ 2: My N-alkylation reaction is forming a quaternary imidazolium salt as a byproduct. How can I prevent this?
Answer: The formation of a quaternary imidazolium salt occurs when the N-alkylated product undergoes a second alkylation.[4] This is common when using highly reactive alkylating agents or when the product is of comparable nucleophilicity to the starting imidazole.
Preventative Measures:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of the imidazole starting material relative to the alkylating agent (e.g., 1.1:1). |
| Lower Temperature | Reducing the reaction temperature will decrease the rate of the second alkylation more significantly than the first.[4] |
| Monitor Reaction Progress | Closely follow the reaction using TLC or LC-MS and stop it as soon as the starting material is consumed.[4] |
| Use a Less Reactive Agent | If possible, switch to a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide). |
Part 2: Purification Challenges
FAQ 1: How can I remove unreacted imidazole from my reaction mixture? My product and imidazole have similar polarity.
Answer: Imidazole's high polarity and water solubility are key properties to exploit for its removal.[1][5]
Effective Removal Techniques:
-
Aqueous Acid Wash: During the workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic imidazole, forming a highly water-soluble imidazolium salt that will partition into the aqueous phase.[5][6] Be cautious if your desired product is acid-sensitive.
-
Silica Gel Plug: If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel, eluting with a less polar solvent system, can effectively retain the highly polar imidazole.[5]
-
Precipitation: In some cases, adding an anti-solvent to your crude product dissolved in a minimal amount of a good solvent can selectively precipitate your product, leaving the more soluble imidazole behind.
FAQ 2: My imidazole derivative is streaking badly on a silica gel column, and the recovery is low.
Answer: This is a frequent problem caused by the basic nature of the imidazole ring interacting strongly with the acidic silica gel. This can lead to irreversible adsorption and/or degradation of the compound on the column.[7]
Solutions for Improved Chromatography:
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.[7] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, a bonded phase like C18 (reverse-phase chromatography) might be suitable, especially for more polar derivatives.
-
Use Gradient Elution: Start with a less polar solvent and gradually increase the polarity. This can help to sharpen the bands and improve separation from closely eluting impurities.[7]
Purification Strategy Decision Tree
Caption: Selecting a purification method for imidazole derivatives.
Part 3: Characterization Issues
FAQ: Why are the carbon signals for the imidazole ring in my ¹³C NMR spectrum broad or missing?
Answer: This is a well-documented phenomenon caused by prototropic tautomerism.[8][9] The proton on the imidazole ring rapidly exchanges between the two nitrogen atoms. If this exchange occurs on a timescale similar to the NMR timescale, it leads to significant line broadening for the carbons within the ring (C2, C4, and C5). In some cases, the signals can be broadened to the point where they disappear into the baseline.
Strategies for Obtaining a Better Spectrum:
-
Lower the Temperature: Cooling the NMR probe will slow down the rate of proton exchange. At a low enough temperature (the coalescence temperature), you may be able to "freeze out" the two tautomers, resulting in sharp signals for each distinct species.
-
Change the Solvent: The rate of tautomerization is highly dependent on the solvent. In aprotic, non-polar solvents, the exchange is often slower. Experimenting with solvents like acetone-d6, CDCl3, or DMSO-d6 can sometimes resolve the issue.[9]
-
Use a 2D NMR Technique: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment can sometimes help identify the carbon signals by correlating them to the sharper proton signals.
-
N-Alkylation/Protection: If determining the structure of the parent imidazole is the primary goal and derivatization is an option, alkylating or protecting the N-H proton will stop the tautomerism and result in a clean ¹³C NMR spectrum.
Part 4: Biological Assay Complications
FAQ 1: My imidazole-containing compound shows inconsistent results or lower than expected potency in my biological assay.
Answer: This can be due to several factors related to the inherent properties of the imidazole ring.
Potential Causes and Solutions:
| Issue | Explanation | Troubleshooting Steps |
| Poor Solubility | Many imidazole derivatives, especially those that are crystalline, can have low aqueous solubility, leading to precipitation in assay buffers and an overestimation of the IC50.[10] | - Make serial dilutions in DMSO, not aqueous buffer.- Add the DMSO stock directly to the assay media in low volumes (e.g., <1%).- Include a solubility assessment early in your workflow.[10]- Consider adding a non-ionic surfactant like Triton X-100 (0.01%) to the assay buffer to prevent aggregation. |
| Metal Chelation | The nitrogen atoms in the imidazole ring can chelate essential metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺) in your assay system, particularly in metalloenzyme assays.[11][12][13][14][15][16] This can lead to non-specific inhibition. | - Add a metal chelator like EDTA to a control well. If the compound's activity is diminished, chelation is likely the cause.- Pre-saturate the assay buffer with the required metal ion.- If possible, use a different buffer system that does not rely on metal cofactors. |
| Protein Destabilization | High concentrations of imidazole are known to destabilize proteins, which can lead to aggregation or denaturation.[17][18] While this is a larger concern in protein purification, it can be relevant in cell-free assays with high compound concentrations. | - Run control experiments to assess the stability of your target protein in the presence of your compound.- If destabilization is observed, try to optimize the assay to use a lower concentration of the imidazole derivative. |
| pH Effects | Imidazole itself is a buffer with a pKa around 7.[11][14] If you are testing your derivative at high concentrations, it could alter the pH of your assay medium, affecting enzyme activity or cell viability. | - Measure the pH of your assay buffer after adding the compound at its highest test concentration.- Ensure your primary buffer system has sufficient buffering capacity to resist pH changes. |
FAQ 2: I use imidazole to elute my His-tagged protein. Can residual imidazole interfere with downstream assays?
Answer: Yes, absolutely. Residual imidazole from affinity purification is a common source of assay interference.[17] It can chelate metals, alter pH, and destabilize proteins as mentioned above.[17][18] Furthermore, high concentrations of imidazole can suppress ionization in mass spectrometry, making it problematic for LC-MS analysis.[19]
Essential Post-Purification Step:
It is critical to remove imidazole after elution. The most common and effective methods are:
-
Dialysis: Dialyze the purified protein against an imidazole-free buffer.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this is an excellent method to exchange the buffer and remove small molecules like imidazole.[19]
-
Buffer Exchange with Ultrafiltration Units: Using centrifugal filters with an appropriate molecular weight cutoff can efficiently exchange the buffer.[19]
References
- Proteios Technology. (2025, March 12). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. Proteios Technology.
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025).
- Gangele, K., & Poluri, K. M. (2016).
- BenchChem Technical Support Team. Technical Support Center: Characterization of Imidazole-Containing Compounds. Benchchem.
- Lázaro Martı́nez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208–3213.
- BenchChem Technical Support Team. (2025, December).
- Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- Solubility of Things. Imidazole.
- Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
- Zhang, C., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348.
- Akyildiz, İ. E. (2023, August 4). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?
- de Souza, M. V. N., & de Almeida, M. V. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceutical Sciences, 28(4), 519–543.
- Reddit. (2017, May 26). Removing imidazole in a workup? r/chemistry.
- Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago.
- Luan, B., & Hu, X. (2014). Tuning the adsorption interactions of imidazole derivatives with specific metal cations. The Journal of Physical Chemistry A, 118(28), 5282–5288.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Wikipedia. Transition metal imidazole complex.
- Song, J., Khare, E., Rao, L., Buehler, M. J., & Holten-Andersen, N. (2023). Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes.
- Merz, K. M., & Croll, T. I. (2022). Simulating Metal-Imidazole Complexes.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tuning the adsorption interactions of imidazole derivatives with specific metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 15. osti.gov [osti.gov]
- 16. Simulating Metal-Imidazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity — Proteios Technology [proteios.com]
- 18. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
comparing 1-Benzyl-5-hydroxymethyl-1h-imidazole with other TGR5 agonists
An In-Depth Comparative Guide to TGR5 Agonists: Profiling 1-Benzyl-1H-imidazole Derivatives Against Key Alternatives
To the discerning researcher, the Takeda G protein-coupled receptor 5 (TGR5) represents a significant therapeutic frontier for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2] As a cell-surface receptor activated by bile acids, TGR5 modulates critical metabolic pathways, primarily through the stimulation of glucagon-like peptide-1 (GLP-1) secretion, enhancement of energy expenditure, and regulation of inflammatory responses.[2][3][4] The pursuit of potent and selective synthetic TGR5 agonists has therefore become a central focus in modern drug discovery.[1][5]
This guide provides a comprehensive comparison of a promising class of synthetic agonists, the 1-benzyl-1H-imidazole derivatives, against other notable TGR5 modulators. While 1-Benzyl-5-hydroxymethyl-1H-imidazole serves as a foundational structural motif and key synthetic intermediate[6][7][8], it is the carboxamide derivatives of this scaffold that have demonstrated potent agonist activity.[9][10] We will objectively analyze the performance of these compounds, supported by experimental data, to provide a clear perspective for researchers navigating the landscape of TGR5-targeted therapeutics.
The TGR5 Signaling Cascade: A Mechanistic Overview
Activation of TGR5 by an agonist initiates a well-defined intracellular signaling cascade. This process is fundamental to understanding the mechanism of action for any TGR5-targeted compound. The binding of a ligand, such as a bile acid or a synthetic agonist, to TGR5 triggers the coupling and activation of the Gαs protein subunit.[11] This, in turn, stimulates adenylyl cyclase to increase the production of the second messenger, cyclic adenosine monophosphate (cAMP).[4][11][12] Elevated cAMP levels lead to the activation of downstream effectors like Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in diverse physiological responses.[4][13][14] In intestinal L-cells, this cascade is the direct mechanism for stimulating GLP-1 secretion, a cornerstone of the anti-diabetic effects of TGR5 agonism.[4][15]
Comparative Performance of TGR5 Agonists
The efficacy of a TGR5 agonist is not defined by potency alone. A successful therapeutic candidate must balance high potency with selectivity, favorable pharmacokinetics, and a minimal side-effect profile. A significant challenge in TGR5 agonist development has been mitigating off-target effects and on-target side effects, such as gallbladder filling, which arises from TGR5 activation in gallbladder smooth muscle cells.[1][16]
Data Summary Table
The following table summarizes key performance data for the 1-benzyl-1H-imidazole class alongside endogenous ligands and other prominent synthetic agonists.
| Compound Class/Name | Type | Potency (hTGR5 EC50) | Selectivity Profile | Key In Vivo Effects | References |
| 1-Benzyl-1H-imidazole-5-carboxamide (e.g., 19d, 19e) | Synthetic, Non-steroidal | Excellent (Superior to INT-777 & LCA) | Good selectivity against FXR | Significant glucose-lowering effects; stimulates GLP-1 secretion. | [9][10] |
| INT-777 | Semi-synthetic, Steroidal | 0.82 µM | Selective for TGR5 over FXR | Improves glucose tolerance and insulin secretion in obese mice; reduces hepatic steatosis. | [2][13][17] |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | 0.53 µM | Also a potent FXR activator | Most potent endogenous TGR5 agonist; regulates glucose and energy metabolism. | [1][13][18] |
| Oleanolic Acid (OA) | Natural Product | ~10 µM (in some assays) | TGR5 Agonist | Decreases plasma glucose; stimulates GLP-1 secretion. | [18][19] |
| SB-756050 | Synthetic, Non-steroidal | 1.3 µM | Selective for TGR5 | Development halted due to variable pharmacodynamic responses in humans. | [2][18][20] |
| BAR501 | Semi-synthetic, Steroidal | ~1 µM | Selective for TGR5 | UDCA derivative under evaluation. | [2][18] |
| RDX8940 | Synthetic, Non-steroidal | Potent & Selective | Gut-restricted, minimal systemic exposure | Improves liver steatosis and insulin sensitivity in mice without causing gallbladder filling. | [16] |
In-Depth Analysis of Featured Agonists
1-Benzyl-1H-imidazole Derivatives: This class of non-steroidal agonists has emerged as a highly promising therapeutic avenue. Research has demonstrated that specific 1-benzyl-1H-imidazole-5-carboxamide derivatives exhibit outstanding potency against human TGR5, even surpassing that of the well-characterized semi-synthetic agonist INT-777 and the most potent endogenous agonist, LCA.[9][10] Critically, these compounds also show good selectivity against the farnesoid X receptor (FXR), a nuclear bile acid receptor whose activation can lead to different physiological effects.[9][10] In vivo studies in mice have confirmed their therapeutic potential, demonstrating significant glucose-lowering effects and the ability to stimulate GLP-1 secretion.[9][10] The chemical tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.
INT-777: As a semi-synthetic derivative of cholic acid, INT-777 was one of the first selective TGR5 agonists to be extensively studied.[13] It has served as a crucial tool compound for elucidating the physiological roles of TGR5. In diet-induced obese mouse models, INT-777 robustly improves glucose tolerance, enhances insulin secretion, and reduces body weight and hepatic steatosis.[17] Its mechanism involves promoting GLP-1 secretion and increasing energy expenditure.[17][18] While effective, its steroidal nature and systemic activity are associated with risks like gallbladder filling.[1]
Endogenous Bile Acids (e.g., LCA): Lithocholic acid is the most potent natural ligand for TGR5.[1][18] The discovery that bile acids act as signaling molecules through TGR5 was a pivotal moment in metabolic research.[4] However, endogenous bile acids are not ideal therapeutic agents due to their pleiotropic effects; they activate multiple receptors, including FXR, and have complex enterohepatic circulation.[13] Their primary value lies in serving as a benchmark for the potency of synthetic agonists.
Gut-Restricted Agonists (e.g., RDX8940): A modern strategy to circumvent the side effects of systemic TGR5 activation is the development of agonists designed to act exclusively within the intestine.[16][21] RDX8940 is a novel, orally administered agonist with minimal systemic absorption.[16] This approach successfully uncouples the beneficial intestinal effects (GLP-1 secretion) from the undesirable systemic effects (gallbladder filling).[16] In animal models, RDX8940 improves hepatic steatosis and insulin sensitivity, highlighting the therapeutic potential of tissue-specific TGR5 activation.[16]
Experimental Methodologies: Protocols for Agonist Characterization
Validating and comparing TGR5 agonists requires robust and reproducible experimental protocols. The following sections detail the core assays used in the field.
Workflow for In Vitro TGR5 Agonist Screening
Protocol 1: In Vitro Potency Determination via cAMP Accumulation Assay
This assay is the gold standard for quantifying the potency (EC50) of a TGR5 agonist. The principle is to measure the accumulation of intracellular cAMP in a host cell line engineered to express the human TGR5 receptor.
-
Objective: To determine the EC50 value of a test compound for TGR5 activation.
-
Materials:
-
HEK293 cells stably expressing human TGR5.[2]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds and reference agonists (e.g., INT-777, LCA).
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF®, LANCE®, or similar immunoassay).
-
384-well white microplates.
-
-
Procedure:
-
Cell Seeding: Seed the TGR5-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonists in assay buffer. A typical starting concentration is 10 mM in DMSO, followed by dilution in buffer.
-
Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a specified time (e.g., 30-60 minutes) at 37°C. The rationale for this step is to allow sufficient time for receptor activation and subsequent cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP levels according to the manufacturer's protocol for the chosen detection kit.[2] These kits typically use a competitive immunoassay format.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to calculate the EC50 value, which represents the concentration at which the compound elicits 50% of its maximal effect.[2]
-
Protocol 2: In Vivo Efficacy via Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical in vivo experiment to assess a compound's ability to improve glucose homeostasis, a key therapeutic goal for an anti-diabetic agent.
-
Objective: To evaluate the effect of a TGR5 agonist on glucose disposal in a relevant animal model.
-
Model: Diet-induced obese (DIO) C57BL/6 mice are a standard model as they recapitulate key aspects of human metabolic syndrome.[15]
-
Materials:
-
DIO mice.
-
Test compound formulated for oral gavage (e.g., in 0.5% CMC).
-
Glucose solution (e.g., 2 g/kg body weight).
-
Handheld glucometer and test strips.
-
-
Procedure:
-
Acclimation and Fasting: Acclimate the animals and fast them overnight (e.g., 12-16 hours) prior to the study to establish a baseline glycemic state.
-
Compound Administration: Administer the test compound or vehicle via oral gavage. The timing is crucial; typically, this is done 30-60 minutes before the glucose challenge to allow for absorption and target engagement.
-
Baseline Blood Glucose: Just before the glucose challenge, take a baseline blood sample (T=0) from the tail vein and measure the glucose level.
-
Glucose Challenge: Administer a concentrated glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.[15]
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. The primary endpoint is the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for a compound-treated group compared to the vehicle group indicates improved glucose tolerance.[17]
-
Conclusion and Future Outlook
The development of TGR5 agonists has evolved significantly, moving from broad-acting natural ligands to highly potent and selective synthetic molecules. The 1-benzyl-1H-imidazole-5-carboxamide class represents a state-of-the-art non-steroidal approach, offering high potency and good selectivity, which are critical attributes for a successful therapeutic candidate.[9][10]
Simultaneously, the field is addressing the key challenge of on-target side effects through innovative medicinal chemistry, exemplified by the development of gut-restricted agonists.[16][21] This strategy, which spatially confines TGR5 activation to the intestine, may unlock the full therapeutic potential of this target by maximizing the beneficial metabolic effects while minimizing systemic liabilities.
For researchers, the choice of agonist will depend on the specific scientific question. Tool compounds like INT-777 remain invaluable for probing systemic TGR5 biology, while newer classes like the 1-benzyl-1H-imidazole derivatives and gut-targeted molecules represent the leading edge of translational research aimed at delivering a new generation of therapies for metabolic diseases.
References
- Taylor & Francis. (n.d.). TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present).
- Frontiers. (n.d.). TGR5, Not Only a Metabolic Regulator.
- MDPI. (n.d.). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIYlRB0vYo0myksKpHWGOaRbh6gYSEzSLh3O01m1bjTIG7YbLT3cpD2Bi3s9E5277UCLNlgI98tR9W4W5NgUpbNM2l0-hHOK6cfJloJ6is1IAdtFTGCs7fA07ZTOUTRtkd1Mcb
- Patsnap Synapse. (2025, March 11). What TGR5 agonists are in clinical trials currently?
- Royal Society of Chemistry. (n.d.). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment.
- PubMed. (n.d.). Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes.
- PubMed. (2024, May 5). Update on the development of TGR5 agonists for human diseases.
- Benchchem. (n.d.). A Comparative Guide to Selective TGR5 Agonists: SB756050, INT-777, and BAR501.
- Patsnap Synapse. (2025, March 11). What are the new molecules for TGR5 agonists?
- ChemBK. (2024, April 9). This compound.
- PrepChem.com. (n.d.). Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole.
- NIH. (n.d.). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist.
- PubMed. (2021, February 15). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.
- NIH. (n.d.). TGR5-mediated bile acid sensing controls glucose homeostasis.
- NIH. (n.d.). Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.
- ACS Publications. (n.d.). Discovery of Intestinal Targeted TGR5 Agonists for the Treatment of Type 2 Diabetes.
- ResearchGate. (2025, August 6). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists | Request PDF.
- MDPI. (n.d.). TGR5 Activation Modulates an Inhibitory Effect on Liver Fibrosis Development Mediated by Anagliptin in Diabetic Rats.
- American Diabetes Association. (2018, November 8). TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway.
- (2024, June 21). What are TGR5 agonists and how do they work?
Sources
- 1. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 5. Update on the development of TGR5 agonists for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 12. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 13. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Biological Activity of Synthetic Imidazole Derivatives
Introduction: The Enduring Significance of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This structure is not only a key component in essential biological molecules like the amino acid histidine and purines but also forms the core of numerous FDA-approved drugs.[2][5] The therapeutic applications of synthetic imidazole derivatives are vast, spanning antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][6][7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel synthetic imidazole derivatives. It moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to drug discovery.
Part 1: Comparative Analysis of Key Biological Activities
The true value of a synthetic derivative is determined by its performance relative to existing standards. This section provides a comparative overview of imidazole derivatives across major therapeutic areas, supported by experimental data and detailed validation protocols.
Antifungal Activity: The Azole Legacy
Imidazole derivatives, particularly the "azoles," are renowned for their antifungal properties. Their primary mechanism involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, the main sterol in fungal cell membranes.[9][10][11] This disruption leads to a cascade of effects, including altered membrane permeability and ultimately, cell necrosis.[9][10]
| Compound | Target Organism | MIC (µg/mL) | Primary Mechanism | Reference |
| Ketoconazole | Candida albicans | 0.01 - 1.0 | Inhibition of Ergosterol Biosynthesis | [9][10] |
| Miconazole | Candida albicans | 0.1 - 10 | Inhibition of Ergosterol Biosynthesis | [11] |
| Clotrimazole | Candida albicans | 0.12 - 4.0 | Inhibition of Ergosterol Biosynthesis | [1][9] |
| Synthetic Derivative 26 | Aspergillus niger | Potent Activity | Electron Withdrawing Group Dependent | [12] |
| (Z)-5-amino...amide (2h) | Candida krusei | MIC dependent | ROS Production | [13] |
MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing conditions.
Targeting ergosterol biosynthesis is a highly effective strategy because ergosterol is vital for fungal cell membranes, while being absent in mammalian cells, which use cholesterol instead. This specificity provides a therapeutic window, minimizing off-target effects in the host. However, the emergence of resistance necessitates the exploration of alternative mechanisms, such as the induction of reactive oxygen species (ROS), as seen in some novel aminoimidazole derivatives.[13]
This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI) and provides a quantitative measure of antifungal activity (MIC).
-
Prepare Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Prepare a serial two-fold dilution of the test imidazole derivative in RPMI 1640 medium in a 96-well microtiter plate. Include a positive control (e.g., Fluconazole) and a negative control (no drug).
-
Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ~50% reduction) compared to the drug-free control well. This can be assessed visually or with a spectrophotometer.
Anticancer Activity: A Multifaceted Approach
The anticancer potential of imidazole derivatives is a rapidly expanding field of research. These compounds can exert their effects through various mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key signaling pathways like receptor tyrosine kinases.[14][15]
| Compound | Cell Line | IC50 (µM) | Proposed Mechanism | Reference |
| NSC 771432 | A549 (Lung) | Not specified | G2/M cell cycle arrest, cellular senescence | [16] |
| Compound 22 | NUGC-3 (Gastric) | 0.05 | Interference with tubulin polymerization | [14] |
| Compound 16 | K-562 (Leukemia) | 5.66 | BCR-ABL Tyrosine Kinase Inhibition | [17] |
| Compound 58 | MCF-7 (Breast) | 5.52 | Antiproliferative | [17] |
| Derivative 5a | Not specified | 33.52 | Cytotoxicity | [18] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
When evaluating anticancer agents, it is crucial to employ a self-validating experimental design. This involves using both positive controls (e.g., a known chemotherapy drug like Doxorubicin) and negative controls (vehicle-treated cells). Furthermore, counter-screening against normal, non-cancerous cell lines is essential to assess the compound's therapeutic index—its ability to kill cancer cells while sparing healthy ones.[15]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic imidazole derivative for 24-72 hours. Include appropriate controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can then be determined by plotting viability against the log of the compound concentration.
Anti-inflammatory and Other Activities
The structural versatility of imidazoles has led to their investigation for a wide range of other biological activities.
-
Anti-inflammatory: Some imidazole derivatives have been shown to modulate the activity of inflammatory mediators like NF-κB, leading to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.[19] The carrageenan-induced rat paw edema model is a standard in vivo method for evaluating acute anti-inflammatory activity.[19][20]
-
Antibacterial: Imidazole derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][21][22] Their mechanisms can include membrane disruption and inhibition of nucleic acid synthesis.[1]
-
Antiviral: Researchers have synthesized imidazole derivatives with activity against a range of viruses, including Dengue virus, Yellow Fever virus, and even SARS-CoV-2.[23][24]
Part 2: Mechanistic Insights and Pathway Visualization
Understanding how a compound works is as important as knowing that it works. This section delves into the molecular mechanisms and provides visual representations of key pathways.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The most well-established mechanism for azole antifungals is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for converting lanosterol to ergosterol. The nitrogen atom at position 3 (N3) of the imidazole ring binds to the heme iron atom in the enzyme's active site, preventing the substrate from binding and halting the ergosterol synthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupts the fungal cell membrane's integrity and function.[9][10][11]
Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungal drugs.
Part 3: A Framework for Robust Experimental Validation
A scientifically sound validation process is systematic and layered. It begins with broad screening and progressively narrows down to specific mechanistic studies for the most promising candidates.
Workflow for Validating Biological Activity
This workflow represents a self-validating system, where each stage provides the necessary confidence to proceed to the next.
Caption: A systematic workflow for the validation of synthetic imidazole derivatives.
Conclusion and Future Directions
The imidazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents.[1][3][4] This guide has provided a framework for the comparative and systematic validation of novel synthetic derivatives, emphasizing scientific integrity through robust protocols and a logical, multi-phased approach. The future of imidazole-based drug discovery lies in exploring novel mechanisms of action to overcome drug resistance and in designing hybrid molecules that combine the imidazole core with other pharmacophores to achieve synergistic effects.[25] Continued innovation in synthetic chemistry, coupled with rigorous biological validation as outlined here, will undoubtedly lead to the development of the next generation of imidazole-based medicines.
References
- Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
- Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar.
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
- Synthesis, antimicrobial and antiviral evaluation of substituted imidazole deriv
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
- Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed.
- Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. PMC - NIH.
- A review: Imidazole synthesis and its biological activities.
- STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES.
- (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjug
- Routes of synthesis and biological significances of Imidazole derivatives: Review.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
- A Review on “Imidazole and Various Biological Activities”. IJPPR.
- Review on Antimicrobial Activity of Imidazole. ProQuest.
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm (RSC Publishing).
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
- Imidazole derivatives with antiviral activity.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
- Imidazoles as potential anticancer agents. PMC - PubMed Central.
- Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
- Exploring Imidazole and Its Derivatives : Versatile Agents with Anti-Bacterial and Anti-Viral Capabilities. Journal of Chemical Health Risks.
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.
- Imidazoles as Potential Anticancer Agents: An Upd
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
- Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities.
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Review on Antimicrobial Activity of Imidazole - ProQuest [proquest.com]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. jopir.in [jopir.in]
- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 20. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijesrr.org [ijesrr.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazole Synthesis: From Classic Reactions to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules.[1] Its prevalence drives a continuous need for efficient and versatile synthetic methods. This guide provides a comparative analysis of the most significant synthesis routes for imidazoles, offering insights into their mechanisms, practical applications, and relative performance. We will delve into the classic Debus-Radziszewski, Wallach, and Marckwald syntheses, alongside the widely used condensation of α-haloketones with amidines and conclude with a look at modern catalytic and green chemistry approaches that are revolutionizing imidazole synthesis.
The Debus-Radziszewski Synthesis: A Classic Multicomponent Approach
First reported in 1858, the Debus-Radziszewski synthesis is a multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[2][3][4] This method is of significant industrial importance for the production of various imidazole derivatives.[4]
Mechanistic Insights
The reaction is generally understood to proceed in two main stages.[2][3] First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation to yield the imidazole product. While this proposed mechanism is widely accepted, it's worth noting that the exact sequence of events can be complex and may vary depending on the specific substrates and reaction conditions.[2]
Diagram of the Proposed Debus-Radziszewski Reaction Mechanism
Caption: Proposed mechanism of the Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is a classic example of the Debus-Radziszewski reaction.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).[5]
-
Add glacial acetic acid (5 mL) to the mixture.[5]
-
Heat the reaction mixture at 100°C for 3-4 hours with stirring. The reaction can also be performed under reflux for up to 24 hours.[5]
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.
Performance and Limitations
The Debus-Radziszewski synthesis is versatile, allowing for the preparation of a wide range of substituted imidazoles. However, yields can be variable, often ranging from moderate to good, and the reaction may require elevated temperatures and long reaction times.[4][5] The use of primary amines in place of ammonia allows for the synthesis of N-substituted imidazoles.[2]
The Wallach Synthesis: A Route to N-Substituted Imidazoles
The Wallach synthesis provides a method for preparing N-substituted imidazoles from N,N'-dialkyloxamides.[1][6] This reaction typically involves treatment with phosphorus pentachloride followed by reduction.
Mechanistic Insights
The mechanism of the Wallach synthesis is thought to involve the formation of a chloro-imidazoline intermediate from the reaction of the N,N'-dialkyloxamide with phosphorus pentachloride. This intermediate is then reduced with hydroiodic acid to yield the N-substituted imidazole.[1][6]
Diagram of the Wallach Synthesis Workflow
Caption: General workflow of the Wallach synthesis.
Experimental Protocol: General Procedure for Wallach Synthesis
Materials:
-
N,N'-Dimethyloxamide
-
Phosphorus pentachloride
-
Hydroiodic acid
Procedure:
-
Treat N,N'-dimethyloxamide with phosphorus pentachloride to form the corresponding 5-chloro-imidazole derivative.[1]
-
Reduce the chloro-intermediate with hydroiodic acid to yield N-methylimidazole.[1]
Performance and Limitations
The Wallach synthesis is particularly useful for preparing N-alkylated imidazoles. However, the use of strong reagents like phosphorus pentachloride and hydroiodic acid can limit its applicability to substrates with sensitive functional groups. The yields for this method are often not explicitly reported in readily available literature, suggesting it may be less commonly used than other methods.
The Marckwald Synthesis: Access to Thioimidazoles
The Marckwald synthesis is a key method for the preparation of 2-mercaptoimidazoles (thioimidazoles).[1][7] This reaction involves the condensation of an α-amino ketone or α-amino aldehyde with potassium thiocyanate or an isothiocyanate.[1][7]
Mechanistic Insights
The reaction proceeds through the initial formation of a thiourea derivative from the reaction of the α-amino carbonyl compound with the thiocyanate. This intermediate then undergoes intramolecular cyclization and dehydration to form the 2-mercaptoimidazole ring. The sulfur can subsequently be removed by various oxidative methods to yield the corresponding imidazole.[1]
Diagram of the Marckwald Synthesis Mechanism
Caption: Mechanism of the Marckwald synthesis and subsequent conversion to imidazole.
Experimental Protocol: Synthesis of 2-Mercapto-4(5)-phenylimidazole
Materials:
-
α-Aminoacetophenone hydrochloride
-
Potassium thiocyanate
-
Water
Procedure:
-
Dissolve α-aminoacetophenone hydrochloride and potassium thiocyanate in water.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Collect the 2-mercapto-4(5)-phenylimidazole by filtration and wash with cold water.
Performance and Limitations
The Marckwald synthesis is a reliable method for accessing 2-mercaptoimidazoles, which are valuable intermediates. A modern variant of this reaction utilizes unprotected carbohydrates as starting materials, highlighting a move towards more sustainable practices. The primary limitation is that it directly produces thioimidazoles, requiring an additional step for conversion to the parent imidazole.
Condensation of α-Haloketones and Amidines: A Versatile and High-Yielding Route
The condensation of α-haloketones with amidines is a widely employed and highly efficient method for the synthesis of 2,4-disubstituted imidazoles.[4][8] This method has been optimized for scalability and often provides excellent yields.[4][8]
Mechanistic Insights
The reaction begins with the nucleophilic attack of the amidine on the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes intramolecular cyclization, with one of the amidine nitrogens attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic imidazole ring. The choice of base and solvent is crucial to minimize decomposition of the α-haloketone.[8]
Diagram of the α-Haloketone and Amidine Condensation Workflow
Caption: Workflow for the synthesis of imidazoles from α-haloketones and amidines.
Experimental Protocol: Optimized Synthesis of 2,4-Disubstituted Imidazoles
This optimized protocol avoids the use of chlorinated solvents and provides consistently high yields.[4][8]
Materials:
-
α-Bromoketone
-
Amidine hydrochloride
-
Potassium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a flask equipped with a reflux condenser, a mixture of the amidine hydrochloride and potassium bicarbonate in aqueous THF is heated to a vigorous reflux.[9]
-
A solution of the α-bromoketone in THF is added dropwise to the refluxing mixture over a period of 30 minutes.[9]
-
The reaction is maintained at reflux for 2-18 hours, with progress monitored by HPLC.[9][10]
-
After completion, the THF is removed by distillation.
-
The product crystallizes from the remaining aqueous solution and is collected by filtration.[4]
Performance and Limitations
This method is highly effective for a range of aromatic and aliphatic α-haloketones and various aromatic amidines, consistently producing yields in the range of 83-91% with high purity without the need for column chromatography.[4][9] The use of aqueous THF as a solvent is advantageous as it solubilizes both the polar amidine and the non-polar α-haloketone.[8]
Modern Catalytic and Green Synthesis Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for imidazole synthesis. These modern approaches often utilize catalysts to improve reaction rates and yields under milder conditions, and employ green solvents or solvent-free conditions to minimize environmental impact.[9][11][12]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[9][11][12] For example, the Debus-Radziszewski synthesis of 2,4,5-trisubstituted imidazoles can be achieved in high yields under solvent-free conditions using microwave irradiation.[12]
Catalytic Methods
A variety of catalysts have been developed to promote imidazole synthesis. These include both homogeneous and heterogeneous catalysts. For instance, copper-catalyzed multicomponent reactions have been shown to be highly efficient for the synthesis of trisubstituted imidazoles.[13] Zeolites, such as ZSM-11, have been employed as reusable heterogeneous catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, offering excellent yields and short reaction times.[14]
Green Solvents
The use of environmentally benign solvents is a key aspect of green chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been successfully used as green reaction media for the synthesis of 2-aminoimidazoles.[15] These solvents are often biodegradable, non-toxic, and can be recycled.
Comparative Analysis of Imidazole Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Acetic acid | 100°C to reflux, 3-24 h[5] | 69-95%[5] | Multicomponent, versatile | Variable yields, long reaction times |
| Wallach | N,N'-Dialkyloxamide | PCl₅, HI | N/A | N/A | Forms N-substituted imidazoles | Harsh reagents, limited scope |
| Marckwald | α-Amino ketone/aldehyde, KSCN | Water | 90°C, 16 h[5] | Nearly quantitative[5] | High yield for thioimidazoles | Requires subsequent desulfurization |
| α-Haloketone/Amidine | α-Haloketone, Amidine | K₂CO₃, aq. THF | Reflux, 2-18 h[4][10] | 83-91%[4] | High yields, high purity, scalable | Substrate dependent |
| Modern Catalytic | Varies (e.g., Benzil, Aldehyde, Amine) | Various catalysts (e.g., CuI, Zeolites) | Often milder conditions, shorter times | Often >90%[13][14] | High efficiency, reusable catalysts | Catalyst cost and preparation |
| Microwave-Assisted | Varies | Often solvent-free | Microwave irradiation, minutes to hours | Generally high | Rapid, high yields, clean reactions | Requires specialized equipment |
Conclusion
The synthesis of imidazoles is a rich and evolving field. While classical methods like the Debus-Radziszewski and Marckwald syntheses remain valuable, the condensation of α-haloketones with amidines offers a highly efficient and scalable alternative for many applications. The emergence of modern catalytic and green chemistry approaches is further expanding the synthetic chemist's toolkit, enabling the preparation of these vital heterocycles with greater efficiency and sustainability. The choice of a specific synthetic route will ultimately depend on the desired substitution pattern, the scale of the reaction, and the available resources. As research in this area continues, we can expect the development of even more innovative and powerful methods for the construction of the imidazole ring.
References
- Debus–Radziszewski imidazole synthesis. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
- Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. Accessed January 7, 2026. [Link]
- Li, B. et al. An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. The Journal of Organic Chemistry. 2002;67(15):5394-5397. [Link]
- Dakhale, V. Heterocyclic Organic Reaction. Slideshare. Published November 26, 2020. Accessed January 7, 2026. [Link]
- Saxena, P., Kumar, U., & Saxena, A. Green Synthesis of Novel Imidazoles Derivatives and Evaluation of Anticancer and Anthelmintic Activity. Pharmaceutical and Biosciences Journal. 2021;9(4):16-24. [Link]
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science. Accessed January 7, 2026. [Link]
- Chawla, A. et al. A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. 2012;4(1):116-140. [Link]
- Nemati, F., & Elhampour, A. Glycerol as a green solvent for efficient, one-pot and catalyst free synthesis of 2,4,5-triaryl and 1,2,4,5-tetraaryl imidazole derivatives. ResearchGate. Published January 2016. Accessed January 7, 2026. [Link]
- SYNTHESIS OF IMIDAZOLE. Research & Reviews in Biotechnology & Biosciences. 2015;2(1):45-50. [Link]
- EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. 2011;4(2):336-340. [Link]
- Murry, J. A. et al. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses. 2003;80:9. [Link]
- Gawande, M. B. et al. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances. 2014;4(21):10834-10841. [Link]
- Das, S. et al. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. New Journal of Chemistry. 2017;41(19):10939-10946. [Link]
- Kumar, R. et al. Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. 2015;3(7):1395-1412. [Link]
- Rajasekaran, A., & Thangamani, A. Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research. 2015;7(3):937-942. [Link]
- Heterocyclic Organic Reaction. Accessed January 7, 2026. [Link]
- Tang, D. et al. Synthesis of Multisubstituted Imidazoles via Copper-Catalyzed [3 + 2] Cycloadditions. The Journal of Organic Chemistry. 2013;78(6):2746-2750. [Link]
- Li, B. et al. An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. Organic Process Research & Development. 2002;6(5):779-781. [Link]
- Synthesis of imidazoles. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
- A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Accessed January 7, 2026. [Link]
- Yadav, J. S. et al. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances. 2021;11(36):22433-22437. [Link]
- Benincori, T., Brenna, E., & Sannicolò, F. Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1. 1993;(6):675-679. [Link]
- Kumar, R. et al. Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. 2015;3(7):1395-1412. [Link]
- The Debus–Radziszewski imidazole synthesis.
- Ma, Z. et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. 2020;25(5):1063. [Link]
- Wang, Z. et al. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. 2023;28(14):5418. [Link]
- de Oliveira, B. R. et al. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. 2024;29(11):2653. [Link]
- Substrate scope of amidines[a–c].
- REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. Published November 2018. Accessed January 7, 2026. [Link]
- Baxendale, I. R. et al. Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Organic Letters. 2014;16(23):6076-6079. [Link]
- Marckwald approach to fused imidazoles.
Sources
- 1. jetir.org [jetir.org]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Green Synthesis of Novel Imidazoles Derivatives and Evaluation of Anticancer and Anthelmintic Activity | Semantic Scholar [semanticscholar.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
A Senior Application Scientist's Guide to the In Vivo Validation of Imidazole-Based Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of imidazole-based compounds with potent anti-cancer, anti-fungal, anti-inflammatory, and neuroprotective properties.[3][4][5] However, the journey from a promising hit in a petri dish to a viable clinical candidate is fraught with challenges. The crucial crucible is in vivo validation, where the complexities of a whole-organism system determine a compound's true therapeutic potential.
This guide provides a comparative framework for designing and executing robust in vivo validation studies for novel imidazole compounds. We move beyond rote protocols to explain the causality behind experimental choices, enabling researchers to build self-validating studies that generate trustworthy, translatable data. We will compare methodologies across key therapeutic areas, provide detailed experimental protocols, and present data-driven case studies to illuminate the path from preclinical validation to clinical promise.
Part I: The Foundational Gauntlet: Pharmacokinetics and Toxicology
Before any assessment of efficacy, a candidate molecule must clear two fundamental hurdles: it must reach its target in sufficient concentrations (pharmacokinetics), and it must do so without causing unacceptable harm (toxicology). Neglecting these foundational studies is a recipe for late-stage failure.
Pharmacokinetic (PK) Profiling: The Journey of the Drug
The polar, electron-rich nature of the imidazole ring can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often improving solubility and bioavailability.[1][6] A thorough PK study is non-negotiable to establish a rational dosing regimen for subsequent efficacy and toxicology studies.
Key PK Parameters to Determine:
-
Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
Comparative Insight: While early imidazole antifungals had limited bioavailability, necessitating topical application, modern derivatives have been optimized for systemic use.[7][8][9] Comparing the oral bioavailability of a novel compound to a known standard (e.g., fluconazole, dabrafenib) provides an immediate benchmark for its potential as an oral therapeutic.
Acute Toxicity Studies: Defining the Safety Window
Toxicity is the ultimate "no-go" signal. Acute toxicity studies, often following OECD (Organisation for Economic Co-operation and Development) guidelines, are performed to determine the intrinsic toxicity of a compound after a single high dose and to identify a potential starting dose for efficacy studies.[10]
Experimental Protocol: Acute Oral Toxicity (Limit Test, adapted from OECD Guideline 423)
-
Animal Model: Wistar rats or Swiss albino mice (n=3 per group, typically females as they are often more sensitive).
-
Acclimatization: Animals are acclimatized for at least 5 days, with free access to food and water.
-
Dosing: A single limit dose (e.g., 1000 or 2000 mg/kg) of the imidazole compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered via oral gavage. A control group receives the vehicle only.
-
Observation Period: Animals are observed intensively for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[11]
-
Parameters Monitored:
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects like tremors or convulsions).
-
Changes in body weight (measured pre-dose and on days 7 and 14).
-
Mortality.
-
-
Endpoint: At day 14, surviving animals are euthanized. Gross necropsy is performed on all animals (including those that died during the study) to identify any treatment-related macroscopic organ changes. Histopathological analysis of organs like the liver and kidneys may be conducted if significant toxicity is observed.[10][11]
Trustworthiness Check: The inclusion of a vehicle control group is critical to ensure that observed effects are due to the imidazole compound and not the delivery vehicle. The multi-day observation period is essential to capture delayed toxicity.
Part II: Efficacy Validation: A Comparative Analysis by Disease Model
With a preliminary safety and PK profile established, efficacy studies can be designed. The choice of animal model is paramount and must be rigorously justified based on the disease's pathophysiology and the compound's proposed mechanism of action.
A. Oncology
Imidazole derivatives have shown immense promise as anti-cancer agents, acting as kinase inhibitors, DNA intercalators, and tubulin polymerization inhibitors.[12][13]
Rationale for Model Selection:
-
Subcutaneous Xenograft Model: The workhorse for initial efficacy testing. Human cancer cell lines are injected subcutaneously into immunocompromised mice (e.g., Nude, SCID). Causality: This model directly assesses the compound's effect on human tumor proliferation. Its primary limitation is the lack of an intact immune system, preventing the evaluation of immunomodulatory effects.
-
Syngeneic Model: Mouse cancer cells are implanted into immunocompetent mice of the same strain. Causality: This model is essential for evaluating compounds intended to modulate the tumor microenvironment or interact with the host immune system.
-
Orthotopic Model: Cancer cells are implanted into the organ of origin (e.g., prostate cancer cells into the mouse prostate). Causality: This more closely mimics human disease progression and metastasis compared to subcutaneous models.
Case Study Comparison: Imidazole-Pyridine Compound 5e vs. Cisplatin in an Ascites Model
In a study validating novel imidazole-pyridine hybrids, compound 5e was compared against the standard chemotherapeutic agent, cisplatin , in a mouse model of Ehrlich Ascites Carcinoma (EAC).[14][15] This aggressive tumor model allows for rapid assessment of anti-proliferative effects.
| Parameter | Vehicle Control | Cisplatin (3.5 mg/kg) | Compound 5e (20 mg/kg) |
| Mean Survival Time (Days) | 18.5 ± 1.5 | 32.0 ± 2.0 | 29.5 ± 2.5 |
| Increase in Lifespan (%) | - | 72.9% | 59.4% |
| Tumor Volume (mL) on Day 12 | 4.8 ± 0.4 | 1.5 ± 0.3 | 2.1 ± 0.2 |
| Data synthesized from findings reported in[14]. |
Interpretation: Compound 5e demonstrated significant tumor growth inhibition and extended lifespan, validating its therapeutic potential.[14] While not as potent as cisplatin in this specific model, its novel structure presents a different avenue for development, potentially with a better side-effect profile, which requires further toxicological study.[14]
B. Neurodegenerative Diseases
Imidazole compounds are being explored for neurodegenerative diseases like Alzheimer's (AD) and Parkinson's, often by targeting pathways related to neuroinflammation and oxidative stress.[16][17] One promising target is the imidazoline I2 receptor.[18][19]
Rationale for Model Selection:
-
Transgenic Models (e.g., 5xFAD for AD): These mice express human genes associated with familial AD, leading to the development of key pathological hallmarks like amyloid plaques and cognitive deficits. Causality: This allows for testing compounds aimed at modifying core disease pathology. The 5xFAD model, for instance, develops aggressive amyloid pathology, making it suitable for relatively short-term studies.[18][20]
Case Study: Imidazole Ligand LSL33 in a 5xFAD Mouse Model of Alzheimer's Disease
A study investigated the effect of LSL33, an imidazoline I2 receptor ligand, in 5xFAD mice.[18] The compound was administered orally at 2 mg/kg for 4 weeks.
Comparative Performance Data:
| Endpoint | Wild-Type Mice | 5xFAD + Vehicle | 5xFAD + LSL33 (2 mg/kg) |
| Cognitive Performance (Y-maze) | Normal | Impaired | Significantly Improved |
| Synaptic Plasticity (LTP) | Normal | Impaired | Restored towards normal |
| Neuroinflammation (GFAP marker) | Low | High | Significantly Reduced |
| Data synthesized from findings reported in[18][20]. |
Interpretation: The data provides strong in vivo validation that LSL33 not only mitigates cognitive decline but also impacts the underlying neuroinflammatory and synaptic dysfunction markers in a relevant disease model.[18] This justifies further development of this compound class for AD.
C. Infectious Diseases (Antifungal)
Azoles, which include many imidazole derivatives, are a frontline defense against fungal infections.[21] The rise of drug-resistant strains necessitates the development of new agents.[22][23]
Rationale for Model Selection:
-
Systemic Candidiasis Model: Mice are immunosuppressed (e.g., with cyclophosphamide) and then infected intravenously with a pathogenic strain of Candida albicans. Causality: This model mimics a life-threatening systemic infection in a compromised host, providing a high bar for therapeutic efficacy. It allows for the direct measurement of the compound's ability to reduce fungal burden in target organs (like the kidneys) and improve survival.[22]
Experimental Protocol: Murine Model of Systemic Candidiasis
-
Animal Model: BALB/c mice.
-
Immunosuppression: Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -4 and -1 relative to infection to induce neutropenia. This is a critical step to ensure the establishment of a robust infection.
-
Infection: On day 0, infect mice with a sublethal dose of Candida albicans (e.g., 1-5 x 10⁵ CFU) via the lateral tail vein.
-
Treatment: Begin treatment 2 hours post-infection. Administer the test imidazole compound, a vehicle control, and a positive control (e.g., fluconazole) daily for a set period (e.g., 7 days).
-
Efficacy Endpoints:
-
Survival: Monitor animals daily for 21-28 days and plot a Kaplan-Meier survival curve.
-
Fungal Burden: On a pre-determined day (e.g., day 3 post-infection), a satellite group of animals is euthanized. Kidneys (the primary target organ) are harvested, homogenized, and plated on selective agar to quantify the fungal load (CFU/gram of tissue).
-
-
Trustworthiness Check: The inclusion of a positive control like fluconazole is essential to validate the model's sensitivity and to provide a direct comparison for the potency of the novel compound.[22]
Part III: Synthesizing the Data for a Go/No-Go Decision
The culmination of these in vivo studies is a multidimensional dataset. The final step is to integrate the PK, toxicity, and efficacy data to make an informed decision on whether to advance the compound.
A successful imidazole candidate for clinical development should demonstrate:
-
A Clear Safety Margin: The no-observed-adverse-effect level (NOAEL) from toxicity studies should be significantly higher than the efficacious dose.
-
A Viable Pharmacokinetic Profile: The compound must be able to reach and sustain effective concentrations at the target site with a practical dosing schedule.
-
Robust and Reproducible Efficacy: It must show a statistically significant therapeutic benefit in a well-justified animal model of the disease.
-
A Competitive Advantage: It should offer a clear benefit over existing therapies, such as improved efficacy, better safety, a different mechanism of action to overcome resistance, or an improved dosing regimen.
By adhering to this comparative and methodologically rigorous approach, researchers can confidently validate the therapeutic potential of novel imidazole compounds, ensuring that only the most promising candidates proceed toward the ultimate goal of improving human health.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding Cancer Cell Behavior: Imidazole Derivatives and 3D Culture Insights. Google Cloud.
- El-Sayed, M. A. A., et al. (n.d.). Multi target-directed imidazole derivatives for neurodegenerative diseases. ResearchGate.
- Various Authors. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online.
- Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.
- Various Authors. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Google Cloud.
- López-Serrano, L., et al. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. PMC.
- Dixit, R., et al. (2025). Evaluation of the biological activities of imidazole derivatives using guinea pig as experimental models. ResearchGate.
- Sharma, P., et al. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
- Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed.
- Various Authors. (2025). Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. Bentham Science Publisher.
- Al-Abdullah, E. S., et al. (n.d.). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PMC - PubMed Central.
- Various Authors. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Google Cloud.
- Kumar, S., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate.
- López-Serrano, L., et al. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. University of Barcelona.
- Various Authors. (n.d.). Imidazole-based anticancer drugs are currently undergoing clinical trials. ResearchGate.
- Various Authors. (2023). In Vivo Antifungal Activity and Computational Studies of Some Azole Derivatives against Candida Albicans. ResearchGate.
- University of Barcelona. (2020). Researchers identify an action mechanism for a drug against Alzheimer's disease.
- Various Authors. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
- Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate.
- Bartlett, M. S., et al. (n.d.). In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity. PubMed.
- Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics. PubMed.
- Özdemir, Y., et al. (n.d.). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI.
- Wang, S., et al. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central.
- Al-Abdullah, E. S., et al. (n.d.). Examples of imidazole-containing drugs. ResearchGate.
- Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics. PMC - NIH.
- Singh, S., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of imidazole antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioengineer.org [bioengineer.org]
- 20. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease [diposit.ub.edu]
- 21. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Cross-Reactivity of 1-Benzyl-5-hydroxymethyl-1h-imidazole
In the landscape of drug discovery and development, the meticulous evaluation of a compound's selectivity is paramount to ensuring its safety and efficacy. This guide provides an in-depth technical framework for assessing the cross-reactivity of 1-Benzyl-5-hydroxymethyl-1h-imidazole, a compound identified as a dialkyl calcium channel antagonist with potential therapeutic applications in treating conditions like dyspepsia and peptic ulcer disease.[1] For researchers, scientists, and drug development professionals, understanding the potential off-target interactions of this imidazole-based therapeutic candidate is a critical step in its preclinical evaluation.
The imidazole scaffold is a ubiquitous feature in many pharmacologically active molecules, known to interact with a wide array of biological targets.[2][3] This inherent promiscuity of the imidazole moiety underscores the necessity of a thorough cross-reactivity assessment to preemptively identify any potential adverse effects. This guide will objectively compare and detail the experimental methodologies to comprehensively profile the selectivity of this compound.
The Imperative of Cross-Reactivity Profiling
Off-target interactions are a leading cause of adverse drug reactions and late-stage clinical trial failures.[4][5] For a compound like this compound, which is designed to act as a calcium channel antagonist, it is crucial to determine its binding affinity for other receptors, enzymes, and ion channels. A favorable selectivity profile is characterized by high affinity for the intended target (on-target) and low to no affinity for other biological molecules (off-targets).
This guide will delineate a tiered approach to assessing cross-reactivity, beginning with broad in vitro screening and progressing to more specific functional assays.
Tier 1: Broad Off-Target Screening using Competitive Binding Assays
The initial step in evaluating the cross-reactivity of this compound is to screen it against a comprehensive panel of known off-targets. Competitive radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity.[6] This technique measures the ability of our test compound to displace a radiolabeled ligand from its target receptor.
A typical off-target screening panel for a cardiovascular drug candidate would include a diverse range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[4][5]
Hypothetical Off-Target Binding Profile of this compound
The following table presents a hypothetical binding profile for this compound, illustrating how the data from a broad screening panel would be summarized. The data is expressed as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.
| Target Class | Specific Target | Hypothetical Kᵢ (nM) for this compound | Rationale for Inclusion |
| Primary Target | L-type Calcium Channel (Caᵥ1.2) | 50 | Intended therapeutic target for a calcium channel antagonist. |
| Ion Channels | hERG (Kᵥ11.1) | >10,000 | Critical for assessing cardiotoxicity risk (QT prolongation). |
| Sodium Channel (Naᵥ1.5) | >10,000 | Important for cardiac action potential. | |
| N-type Calcium Channel (Caᵥ2.2) | 850 | Potential for off-target effects on neuronal calcium signaling. | |
| GPCRs | Adrenergic α₁ Receptor | >10,000 | Potential for cardiovascular side effects (e.g., changes in blood pressure). |
| Adrenergic β₁ Receptor | >10,000 | Potential for cardiac side effects (e.g., changes in heart rate). | |
| Muscarinic M₂ Receptor | 5,000 | Potential for cholinergic side effects. | |
| Dopamine D₂ Receptor | >10,000 | Potential for central nervous system side effects. | |
| Enzymes | Cyclooxygenase-2 (COX-2) | >10,000 | Imidazole derivatives are known to sometimes inhibit COX enzymes.[3] |
| Phosphodiesterase 3 (PDE3) | 7,500 | Potential for cardiovascular side effects. | |
| Transporters | Serotonin Transporter (SERT) | >10,000 | Potential for drug-drug interactions and neurological side effects. |
Interpretation of Hypothetical Data: In this hypothetical scenario, this compound demonstrates high selectivity for its primary target, the L-type calcium channel, with a Ki of 50 nM. The significantly higher Ki values for all tested off-targets suggest a low potential for cross-reactivity and associated adverse effects. The moderate affinity for the N-type calcium channel and PDE3 would warrant further investigation in functional assays.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the general steps for performing a competitive radioligand binding assay.[7]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
This compound (test compound).
-
Radiolabeled ligand specific for the target receptor.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a fixed concentration of the radioligand.
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound. Allow the reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Tier 2: Functional Assays to Confirm On-Target and Off-Target Activity
While binding assays provide valuable information about affinity, they do not reveal the functional consequences of that binding (i.e., agonist, antagonist, or inverse agonist activity). Therefore, the next tier of assessment involves cell-based functional assays.
On-Target Functional Assessment: Cell-Based Calcium Flux Assay
To confirm that this compound acts as an antagonist at the L-type calcium channel, a calcium flux assay is employed. This assay measures changes in intracellular calcium concentration in response to a stimulus in the presence of the test compound.
Calcium Flux Assay Workflow
Experimental Protocol: Cell-Based Calcium Flux Assay
This protocol provides a general outline for a calcium flux assay.[8][9][10][11][12]
Materials:
-
HEK293 cells stably expressing the human L-type calcium channel (Caᵥ1.2).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound (test compound).
-
L-type calcium channel agonist (e.g., Bay K8644).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-Caᵥ1.2 cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the Fluo-8 AM dye solution. Incubate to allow for de-esterification of the dye.
-
Compound Addition: Pre-incubate the cells with various concentrations of this compound.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and establish a baseline reading. Add the L-type calcium channel agonist and immediately begin kinetic measurement of fluorescence intensity.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium influx by this compound to determine its IC₅₀ value.
Tier 3: Assessing Cross-Reactivity against Key Enzymes
Given the prevalence of the imidazole moiety in various enzyme inhibitors, it is prudent to assess the activity of this compound against a panel of relevant enzymes, such as cyclooxygenases (COX) and phosphodiesterases (PDEs).
Experimental Protocol: Enzyme Inhibition Assay
The following is a generalized protocol for an in vitro enzyme inhibition assay.[13][14][15][16]
Materials:
-
Purified enzyme (e.g., COX-2, PDE3).
-
Substrate for the enzyme.
-
Assay buffer.
-
This compound (test compound).
-
Detection reagents (specific to the enzyme assay).
-
Microplate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the plate to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Product Measurement: Measure the formation of the product over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Enzyme Inhibition Assay Workflow
Conclusion
A thorough assessment of the cross-reactivity of this compound is a non-negotiable component of its preclinical development. By employing a systematic approach that includes broad off-target binding screens and subsequent functional and enzymatic assays, researchers can build a comprehensive selectivity profile of this promising therapeutic candidate. The hypothetical data and detailed protocols provided in this guide serve as a robust framework for such an evaluation. A favorable selectivity profile, characterized by high on-target potency and minimal off-target interactions, will be a key determinant in the continued development of this compound as a safe and effective therapeutic agent.
References
- CALCIUM FLUX PROTOCOL
- Radioligand Binding Assay Protocol - Gifford Bioscience
- Radioligand Binding Assay | Gifford Bioscience
- Fluo-8 Calcium Flux Assay - Protocols.io
- Competitive Radioligand Binding Assays - Alfa Cytology
- Calcium -Ion analysis -Cell-based analysis -Cell Biology-BIO-PROTCOCL - Bio-protocol
- Application Notes and Protocols for In Vitro Calcium Imaging Assays - Benchchem
- Safety and Off-Target Drug Screening Services - Reaction Biology
- Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexSt
- Radiometric Ligand-Binding Assays - Revvity
- Radioligand Binding Studies | Springer N
- This compound | 80304-50-3 | FDA30450 - Biosynth
- Enzyme Kinetics & Inhibition Analysis | PDF - Scribd
- Steady-state enzyme kinetics | The Biochemist - Portland Press
- How should I start with Enzyme-Inhibitor kinetics assay?
- WuXi AppTec in vitro Safety Pharmacology Profiling
- Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities - FDA
- (PDF)
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH
- Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development - ACS Public
- Review of pharmacological effects of imidazole deriv
- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition - MIT OpenCourseWare
- Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide deriv
- Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors - Frontiers
- Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent - PubMed
- MatchTope: A tool to predict the cross reactivity of peptides complexed with Major Histocompatibility Complex I - PMC - PubMed Central
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI
- Vascular selectivity of seven prototype calcium antagonists: a study
- Toxicity profile of imidazole derivatives.
- (PDF)
- Acute generalized exanthematous pustulosis due to diltiazem: Investigation of cross-reactivity with other calcium channel blockers - PubMed
- Cutaneous reactions due to diltiazem and cross reactivity with other calcium channel blockers - PubMed
- Imidazole as a Promising Medicinal Scaffold: Current St
- (PDF) Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors
- MIA: Nick Polizzi, Predicting small-molecule binding sites using AlphaFold2; Primer: Benjamin Fry - YouTube
- PepSim: T-cell cross-reactivity prediction via comparison of peptide sequence and peptide-HLA structure - Frontiers
- Calcium channel antagonists: cardiovascular selectivity of action - PubMed - NIH
- Attempts to improve the selectivity of calcium antagonistic drugs - PubMed
- Classification and tissue selectivity of calcium antagonists - PubMed
- This compound (C11H12N2O) - PubChemLite
- Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin - PubMed
- This compound AldrichCPR | Sigma-Aldrich
- Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC - NIH
- In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H - Biointerface Research in Applied Chemistry
- Calcium channel blockers suppress the contact hypersensitivity reaction (CHR) by inhibiting antigen transport and presentation by epidermal Langerhans cells in mice - PubMed
Sources
- 1. This compound | 80304-50-3 | FDA30450 [biosynth.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. bu.edu [bu.edu]
- 9. Fluo-8 Calcium Flux Assay [protocols.io]
- 10. Calcium -Ion analysis -Cell-based analysis -Cell Biology-BIO-PROTCOCL [bio-protocol.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Benzyl-5-hydroxymethyl-1H-imidazole: Evaluating Reproducibility and Scalability for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Benzyl-5-hydroxymethyl-1H-imidazole
This compound is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a protected imidazole nitrogen and a reactive hydroxymethyl group, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds, including potential anticancer and antiviral agents.[1][2] The reproducibility of its synthesis and the ability to scale up production are critical factors for researchers in academic and industrial settings, influencing the efficiency of drug discovery and development pipelines. This guide provides a comparative analysis of synthetic routes to this important intermediate, with a focus on experimental robustness, scalability, and the underlying chemical principles that govern these processes.
Primary Synthetic Route: Desulfurization of a Mercapto-Imidazole Precursor
A frequently cited and well-documented method for the laboratory-scale synthesis of this compound involves the oxidative desulfurization of 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole.[3]
Experimental Protocol
-
Materials: 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g), water (18 ml), concentrated nitric acid (7.5 g), sodium hydroxide solution.
-
Procedure:
-
To a mixture of water (18 ml) and concentrated nitric acid (7.5 g), add 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g) in small portions while maintaining the temperature at 35°C.
-
Stir the resulting mixture for 3 hours at 35°C.
-
After the reaction is complete, adjust the pH of the reaction mixture to 9-10 using a sodium hydroxide solution to precipitate the product.
-
Isolate the solid product by filtration, wash with water, and dry to yield this compound.
-
-
Reported Yield: 3.8 g (60%).[3]
-
Melting Point: 131-135°C.[3]
Analysis of Reproducibility and Scalability
Reproducibility: The provided protocol is straightforward and utilizes common laboratory reagents and equipment. The key parameters to control for ensuring reproducibility are the portion-wise addition of the starting material to manage the reaction exotherm and the careful monitoring of the reaction temperature. The 60% yield suggests a moderately efficient reaction, and with consistent control of these parameters, batch-to-batch variability should be manageable on a laboratory scale.
Scalability: Scaling up this synthesis presents several challenges:
-
Use of Concentrated Nitric Acid: Nitric acid is a strong oxidizing agent. On a larger scale, the heat generated during the reaction (exotherm) can be difficult to control, potentially leading to runaway reactions and the formation of hazardous nitrogen oxide gases.
-
Material Handling: The handling of large quantities of concentrated nitric acid requires specialized equipment and stringent safety protocols.
-
Work-up and Waste Disposal: The neutralization of a large volume of acidic reaction mixture with sodium hydroxide is also an exothermic process that requires careful management. The resulting aqueous waste stream will contain nitrates, which may require specific disposal procedures.
Due to these factors, this desulfurization method is generally more suitable for laboratory-scale synthesis rather than large-scale industrial production.
Alternative Synthetic Strategy: N-Alkylation of a Pre-formed Imidazole Core
Proposed Experimental Protocol
-
Materials: 4(5)-Hydroxymethyl-1H-imidazole, benzyl bromide, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4(5)-Hydroxymethyl-1H-imidazole in DMF, add 2.0-2.2 equivalents of potassium carbonate.
-
At 0°C, add 1.1 equivalents of benzyl bromide dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Partition the mixture between ethyl acetate and saturated aqueous sodium hydrogen carbonate solution.
-
Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
-
Analysis of Reproducibility and Scalability
Reproducibility: This N-alkylation reaction is typically highly reproducible. The use of a solid, non-hygroscopic base like potassium carbonate simplifies handling and ensures consistent reaction conditions. The reaction endpoint is usually clear and can be easily monitored by standard techniques like TLC, contributing to consistent yields. A common side product can be the formation of the 1,3-dibenzylated imidazolium salt, but this can often be minimized by controlling the stoichiometry of the benzyl bromide.
Scalability: This approach is significantly more scalable than the desulfurization method for several reasons:
-
Milder Reagents: The reagents used (benzyl bromide and potassium carbonate) are less hazardous and easier to handle in large quantities compared to concentrated nitric acid.
-
Better Temperature Control: The reaction is typically less exothermic and can be controlled more effectively on a larger scale.
-
Simpler Work-up: The work-up procedure involves standard extractions and avoids the neutralization of a large volume of strong acid.
-
Common Industrial Practice: N-alkylation reactions of this type are common in industrial chemical synthesis, and established procedures for scale-up are widely available.
A less-documented alternative involves the reaction of benzyl alcohol and 2-cyanoacetaldehyde, which proceeds through steps of benzyl protection, alcoholization, hydroxymethylation, and deprotection.[2] However, the lack of a detailed published protocol makes its reproducibility and scalability difficult to assess.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Desulfurization | Route 2: N-Alkylation (Proposed) |
| Starting Materials | 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole, Nitric Acid | 4(5)-Hydroxymethyl-1H-imidazole, Benzyl Bromide, K₂CO₃ |
| Key Reagents | Concentrated Nitric Acid | Benzyl Bromide, Potassium Carbonate |
| Reaction Conditions | 35°C, acidic | 0°C to room temperature, basic |
| Reported/Expected Yield | ~60%[3] | Generally high for N-alkylation of imidazoles |
| Reproducibility | Moderate; sensitive to temperature control | High; robust and well-controlled |
| Scalability | Poor; hazardous reagents, exothermic | Good; milder conditions, simpler work-up |
| Safety Concerns | Strong oxidizer, corrosive, toxic fumes | Benzyl bromide is a lachrymator |
| Waste Stream | Acidic, contains nitrates | Inorganic salts, common organic solvents |
Characterization Data
For any synthesis, proper characterization of the final product is essential for quality control and to ensure its suitability for subsequent reactions.
-
Mass Spectrometry: The identity of this compound can be confirmed by mass spectrometry. The expected exact mass is 188.094963 g/mol , and the molecular weight is 188.23 g/mol .[5] A GC-MS analysis would show a molecular ion peak corresponding to this mass.
-
NMR Spectroscopy: While the specific spectra for the target compound were not found in the searched literature, the expected 1H and 13C NMR signals can be predicted based on its structure and data from similar compounds.[1][6]
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.5 ppm range), a singlet for the benzylic CH₂ group, a singlet for the hydroxymethyl CH₂ group, and distinct signals for the imidazole ring protons.
-
¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons of the benzyl group, the benzylic carbon, the hydroxymethyl carbon, and the carbons of the imidazole ring.
-
Workflow Visualizations
Caption: Comparison of the desulfurization and proposed N-alkylation routes.
Conclusion and Recommendations
For the synthesis of this compound, the choice of synthetic route has significant implications for reproducibility and scalability.
-
The desulfurization of 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole with nitric acid is a viable and well-documented method for producing gram quantities of the target compound in a laboratory setting.[3] However, its reliance on a hazardous oxidizing agent makes it poorly suited for large-scale production.
-
The proposed N-alkylation of 4(5)-hydroxymethyl-1H-imidazole with benzyl bromide represents a more robust, reproducible, and scalable alternative. This method employs milder and more manageable reagents, aligns with standard industrial practices, and is likely to provide high and consistent yields.
For researchers in the early stages of drug discovery requiring small amounts of material, the desulfurization route may be adequate if the starting material is readily available. However, for process development and the synthesis of larger quantities of this compound, the N-alkylation strategy is the recommended approach due to its superior safety profile, reproducibility, and scalability.
References
- The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.
- The Royal Society of Chemistry. (n.d.). Supplementary data.
- (n.d.). Copies of 1H, 13C, 19F NMR spectra.
- SpectraBase. (n.d.). 1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOLE - Optional[MS (GC)] - Spectrum.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- PrepChem.com. (n.d.). Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole.
- PubChemLite. (n.d.). This compound (C11H12N2O).
- ChemBK. (2024, April 9). This compound.
- MDPI. (n.d.). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.
- PubChem. (n.d.). 1-Benzyl-1H-benzimidazole | C14H12N2 | CID 563347.
Sources
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Benzyl-1H-imidazole-5-carboxamide Analogs as TGR5 Agonists
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-benzyl-1H-imidazole-5-carboxamide analogs as potent and selective agonists for the Takeda G protein-coupled receptor 5 (TGR5). TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, primarily due to its role in stimulating glucagon-like peptide-1 (GLP-1) secretion.[1][2] This guide will dissect the chemical modifications of the 1-benzyl-1H-imidazole-5-carboxamide scaffold, correlating them with in vitro potency and in vivo efficacy. We will also provide a comparative analysis with other non-steroidal TGR5 agonists and detail the experimental protocols necessary for a robust evaluation of these compounds.
The Scientific Rationale: Targeting TGR5 for Metabolic Diseases
TGR5 is a G protein-coupled receptor activated by bile acids.[3] Its activation in enteroendocrine L-cells of the intestine initiates a signaling cascade that results in the secretion of GLP-1.[4][5] GLP-1, in turn, potentiates glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety, making TGR5 an attractive target for the development of novel anti-diabetic agents.[1] The 1-benzyl-1H-imidazole-5-carboxamide scaffold has been identified as a promising non-steroidal framework for the development of potent and selective TGR5 agonists.[6][7]
The TGR5 Signaling Pathway to GLP-1 Secretion
The binding of an agonist to TGR5 triggers a conformational change, leading to the activation of the Gαs subunit of the associated heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[9][10] Both PKA and Epac contribute to the exocytosis of GLP-1-containing granules from L-cells, leading to its release into the bloodstream.[10]
Structure-Activity Relationship (SAR) of 1-Benzyl-1H-imidazole-5-carboxamide Analogs
The SAR of this series was systematically explored by modifying three key regions of the molecule: the benzyl group at the 1-position , the amide moiety at the 5-position , and the imidazole core .[6]
Modifications of the Benzyl Group (R1)
The nature and substitution pattern of the benzyl group at the 1-position of the imidazole ring have a significant impact on TGR5 agonist activity.
| Compound | R1 Substituent | hTGR5 EC50 (nM)[6] |
| 19a | H | 2.3 |
| 19b | 2-F | 1.8 |
| 19c | 3-F | 3.5 |
| 19d | 4-F | 0.9 |
| 19e | 2-Cl | 0.8 |
| 19f | 3-Cl | 2.1 |
| 19g | 4-Cl | 1.5 |
| 19h | 2-CH3 | 5.7 |
| 19i | 4-CH3 | 3.9 |
| 19j | 4-OCH3 | 8.2 |
Key Insights:
-
Halogen Substitution: The introduction of a halogen atom on the phenyl ring is generally favorable for activity.
-
Positional Effects: The position of the substituent is critical. Electron-withdrawing groups at the para or ortho position (e.g., 4-F, 2-Cl) lead to the most potent compounds (19d and 19e ).[6] Substitution at the meta position results in a slight decrease in potency.
-
Electron-Donating Groups: Electron-donating groups, such as methyl (CH3) and methoxy (OCH3), are less favorable than halogens and lead to a decrease in activity.
Modifications of the Amide Moiety (R2)
The amide linkage at the 5-position is crucial for activity, and the nature of the substituent on the amide nitrogen (R2) plays a significant role in modulating potency. The most potent analogs in this series incorporate a substituted phenyl ring attached to a short alkyl chain.
| Compound | R2 Moiety | hTGR5 EC50 (nM)[6] |
| 19d | 2-(Trifluoromethyl)benzyl | 0.9 |
| 20a | Benzyl | >1000 |
| 20b | 2-Phenylethyl | 15.6 |
| 20c | 3-Phenylpropyl | 8.9 |
| 20d | 2-(4-Chlorophenyl)ethyl | 4.7 |
Key Insights:
-
Hydrophobic Pocket: The data suggests the presence of a hydrophobic pocket that accommodates the R2 substituent. A simple benzyl group is not well-tolerated, while extending the alkyl chain to a 2-phenylethyl or 3-phenylpropyl group restores and improves activity.
-
Substituents on the Terminal Phenyl Ring: Similar to the R1 group, substitutions on the terminal phenyl ring of the R2 moiety can further enhance potency. The 2-(trifluoromethyl)benzyl group in the most potent compounds, such as 19d , highlights the importance of specific electronic and steric features in this region for optimal receptor interaction.
Comparison with Alternative Non-Steroidal TGR5 Agonists
The 1-benzyl-1H-imidazole-5-carboxamide series demonstrates comparable or superior potency to other classes of non-steroidal TGR5 agonists.
| Compound Class | Exemplar Compound | hTGR5 EC50 (nM) | Reference |
| 1-Benzyl-1H-imidazole-5-carboxamides | 19d | 0.9 | [6] |
| 2-Phenoxy Nicotinamides | Compound 23 | 0.72 | [2] |
| Oxadiazoles | Compound 22 | 1.5 | [2] |
| Thiazoles | - | - | [2] |
| Triazoles | - | - | [3] |
| Pyridine Derivatives | Compound 35 | 44 | [3] |
| Reference Agonist | INT-777 | 820 | [11][12] |
| Reference Agonist | Lithocholic Acid (LCA) | 530 | [3] |
This comparison highlights the potency of the 1-benzyl-1H-imidazole-5-carboxamide scaffold, with the lead compounds exhibiting sub-nanomolar to low nanomolar EC50 values, making them highly competitive with other front-line non-steroidal TGR5 agonists.
Experimental Protocols
A rigorous and standardized set of assays is essential for the evaluation of TGR5 agonists. The following protocols provide a framework for the in vitro and in vivo characterization of these compounds.
In Vitro TGR5 Activation Assay (cAMP Measurement)
This assay quantifies the ability of a compound to activate TGR5, leading to an increase in intracellular cAMP.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human TGR5 (HEK293-hTGR5) in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).[13]
-
Cell Seeding: Seed the HEK293-hTGR5 cells into 96-well plates at a density of 20,000-40,000 cells per well and incubate for 24 hours.[13]
-
Compound Preparation: Prepare serial dilutions of the test compounds, a positive control (e.g., INT-777 or LCA), and a vehicle control (e.g., DMSO) in a suitable assay buffer.
-
Compound Addition: Aspirate the culture medium and add the diluted compounds and controls to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[14]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vitro GLP-1 Secretion Assay
This assay measures the ability of a TGR5 agonist to stimulate GLP-1 release from an enteroendocrine cell line.
Step-by-Step Methodology:
-
Cell Culture: Culture human NCI-H716 cells on Matrigel-coated plates in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[15]
-
Cell Seeding: Seed the NCI-H716 cells into 24- or 48-well Matrigel-coated plates and allow them to differentiate for 48-72 hours.
-
Starvation: On the day of the experiment, wash the cells and incubate them in a serum-free buffer (e.g., Krebs-Ringer bicarbonate buffer) for 1-2 hours.[15]
-
Compound Treatment: Replace the starvation buffer with a fresh buffer containing the test compounds, a positive control (e.g., INT-777), and a vehicle control.
-
Supernatant Collection: Collect the supernatants and add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using a commercially available ELISA kit.
-
Data Normalization: Lyse the cells and determine the total protein content in each well to normalize the GLP-1 secretion data.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical in vivo assay to assess the glucose-lowering efficacy of a TGR5 agonist.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice for at least one week under standard housing conditions.[18]
-
Fasting: Fast the mice overnight (typically 16-18 hours) with free access to water.[4]
-
Compound Administration: Administer the test compound or vehicle via oral gavage 30-60 minutes before the glucose challenge.
-
Baseline Blood Glucose: At time t=0, collect a blood sample from the tail vein and measure the baseline blood glucose level using a glucometer.[6]
-
Glucose Challenge: Immediately after the baseline measurement, administer a 20% D-glucose solution (2 g/kg body weight) via oral gavage.[4]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.[6]
-
Blood Glucose Measurement: Measure the blood glucose concentration at each time point.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose-lowering effect.
Conclusion
The 1-benzyl-1H-imidazole-5-carboxamide scaffold represents a highly promising class of non-steroidal TGR5 agonists. The SAR studies have revealed that fine-tuning the electronic and steric properties of the substituents on the benzyl and amide moieties is critical for achieving high potency. The lead compounds from this series exhibit sub-nanomolar to low nanomolar EC50 values for TGR5 activation and demonstrate significant glucose-lowering effects in vivo. Further optimization of this scaffold, focusing on pharmacokinetic properties and long-term safety, could lead to the development of a novel therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and development of this and other series of TGR5 agonists.
References
- Ayala, J. E. (2011). Glucose Tolerance Test in Mice. Bio-protocol, 1(1), e protocolo10. [Link]
- Chen, W. D., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]
- Choi, M., & Moschetta, A. (2016). Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis. Experimental & Molecular Medicine, 48(10), e261. [Link]
- Duan, H., et al. (2022). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry, 13(10), 1187-1205. [Link]
- Li, X., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry, 13(2), 225-231. [Link]
- Liu, Y., et al. (2023). TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis.
- MMPC-Live Protocols. (2024). Oral Glucose Tolerance Test. Mouse Metabolic Phenotyping Centers. [Link]
- Pols, T. W., et al. (2011). TGR5-mediated bile acid sensing controls glucose homeostasis. Cell Metabolism, 14(6), 747-757. [Link]
- Reimann, F., & Gribble, F. M. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3720. [Link]
- Soeters, M. R., & Holst, J. J. (2016). Clinical relevance of the bile acid receptor TGR5 in metabolism. The Lancet Diabetes & Endocrinology, 4(11), 953-961. [Link]
- Song, W. J., et al. (2025). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. International Journal of Molecular Sciences, 26(19), 15021. [Link]
- Takeda Pharmaceuticals. (2017). Chapter 10: TGR5 Agonists in Development. In Royal Society of Chemistry Drug Discovery Series. [Link]
- Vella, A. (2015). Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC-ε pathway and modulated by endogenous H2S. Frontiers in Physiology, 6, 131. [Link]
- Wikipedia. (2023, December 14). INT-777. In Wikipedia. [Link]
- Pellicciari, R., et al. (2009). Discovery of 6α-Ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor, a Novel Target for Diabesity. Journal of Medicinal Chemistry, 52(24), 7958-7961. [Link]
- Patsnap Synapse. (2025). What are the new molecules for TGR5 agonists?.
- Zhang, Y., et al. (2015). Uncoupling protein 2 regulates glucagon-like peptide-1 secretion in L-cells. World Journal of Gastroenterology, 21(2), 487-494. [Link]
- Wang, Q., et al. (2014). GLP-1 release by NCI-H716 cells.
- Li, Y., et al. (2020). Sennoside A Induces GLP-1 Secretion Through Activation of the ERK1/2 Pathway in L-Cells. Frontiers in Pharmacology, 11, 579. [Link]
- Wang, Y. D., et al. (2019). hTGR5-Transfected Hek293T Cells Produced cAMP after Stimulation with Forskolin or LCA or UDCA Analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmpc.org [mmpc.org]
- 5. researchgate.net [researchgate.net]
- 6. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 7. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 8. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Uncoupling protein 2 regulates glucagon-like peptide-1 secretion in L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Glucose Tolerance Test in Mice [bio-protocol.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Benzyl-5-hydroxymethyl-1H-imidazole
This guide provides a detailed, safety-first protocol for the proper disposal of 1-Benzyl-5-hydroxymethyl-1H-imidazole (CAS No. 80304-50-3). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This document synthesizes regulatory standards with field-proven best practices to ensure that your laboratory's waste management protocols are robust, compliant, and self-validating. The procedures outlined below are designed to mitigate risks, prevent environmental contamination, and ensure the safety of all laboratory personnel.
Core Principles of Chemical Waste Management
The foundational principle of chemical disposal is waste segregation at the point of generation .[1] Inadvertent mixing of incompatible chemicals is a common cause of laboratory accidents.[1] For this compound, this means never combining it with incompatible materials and always treating it as a distinct waste stream unless directed otherwise by your institution's Environmental Health & Safety (EH&S) department.
Hazard Profile and Safety Precautions
Understanding the specific hazards of a chemical is critical to handling its waste safely. This compound is a combustible solid classified as acutely toxic if swallowed.[2] Its environmental hazard profile underscores the importance of preventing its release into sewer systems or the wider environment.[3][4]
| Hazard Classification | Description | Source |
| GHS Classification | Acute Toxicity 4, Oral (H302: Harmful if swallowed) | [2] |
| Signal Word | Warning | [2] |
| Water Hazard Class | WGK 3: Severely hazardous to water | [2] |
| Storage Class | 11: Combustible Solids | [2] |
Required Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn. The goal is to create a barrier that prevents any contact with the substance.[3][5]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or EN166 standards. | Prevents eye contact with solid particulates or splashes of solutions. |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile). | Protects skin from direct contact.[3] Always wash hands after removing gloves.[6] |
| Body Protection | Fully-buttoned laboratory coat and closed-toe shoes. | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Handle in a certified chemical fume hood to avoid dust inhalation.[6][7] |
Step-by-Step Disposal Protocol for this compound
This protocol covers the disposal of the pure compound, solutions, and contaminated labware.
Step 1: Waste Collection and Segregation
All waste containing this compound must be collected as hazardous waste.[1]
-
Designate a Waste Container: Select a sturdy, leak-proof container that is chemically compatible with the waste.[1][8] Plastic containers are often preferred.[9] The container must have a secure, screw-top lid.[1]
-
Label the Container Immediately: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EH&S department.[8][10] The label must include:
-
Segregate Incompatible Materials: Store the waste container away from incompatible materials, which for imidazole derivatives include strong oxidizers, acids, acid anhydrides, and acid chlorides.[1][6] This segregation prevents potentially hazardous reactions.[8]
-
Keep Containers Closed: The waste container must remain sealed at all times except when you are actively adding waste.[8][10] This prevents the release of vapors and protects against spills.
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are considered Satellite Accumulation Areas (SAAs), where small amounts of waste can be stored at or near the point of generation.[9][11]
-
Location: Store the labeled, sealed waste container in a designated SAA within your laboratory.[9]
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin to catch any potential leaks.[8]
-
Volume Limits: Do not accumulate more than 10-25 gallons of total hazardous waste in your lab's SAA, depending on institutional policy.[8][11] Once a container is full, request a pickup.
Step 3: Disposal of Contaminated Materials and Empty Containers
Any item that has come into direct contact with this compound is considered hazardous waste.
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and absorbent materials used for spill cleanup in a designated solid hazardous waste container, double-bagged and labeled with the contents.[1]
-
Empty Containers: The proper disposal of the original chemical container is a critical, multi-step process to prevent the disposal of residual hazardous material into the regular trash.[10]
-
Initial Cleaning: Ensure only a trivial amount of the chemical remains. If significant solid residue is present, the container itself must be disposed of as hazardous waste.[8]
-
Triple Rinsing: The container must be triple-rinsed.[8][10][11]
-
First Rinse: Use a small amount of a suitable solvent (such as ethanol or methanol) that can dissolve the compound. This first rinseate is considered hazardous waste and must be collected in your designated liquid hazardous waste container.[8][10]
-
Second and Third Rinses: Subsequent rinses can be performed, with the rinseate also collected as hazardous waste.
-
-
Final Disposal: After triple-rinsing and air-drying, the container labels must be completely removed or defaced.[8][11] Only then can the rinsed glass or plastic be disposed of in the appropriate recycling or solid waste bin.[8]
-
Step 4: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by licensed professionals.
-
Request Pickup: Once your waste container is full or is no longer being used, submit a chemical waste collection request to your institution's EH&S department.[1][8]
-
Professional Disposal: The collected waste will be transported to a licensed chemical destruction facility. The recommended disposal method is controlled incineration with flue gas scrubbing to neutralize harmful decomposition products.[3] This high-temperature process ensures the complete destruction of the organic molecule, preventing environmental release.[7]
Emergency Procedures for Spills
In the event of a spill during the disposal process, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[3]
-
Secure the Area: Prevent entry to the spill area.[1]
-
Personal Protection: Don appropriate PPE before attempting any cleanup.[12]
-
Containment and Cleanup: Use an appropriate absorbent material to clean up the spill. Place all contaminated cleanup materials into a sealable, labeled hazardous waste container.[6]
-
Report: Report the incident to your supervisor and your institution's EH&S department as per your laboratory's safety plan.[1]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for handling waste this compound from its generation to its final removal from the laboratory.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
- Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]
- Imidazole - Standard Operating Procedure. University of Washington. [Link]
- Imidazole Standard Operating Procedure.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]
- Imidazole SOP: Safety & Handling Procedures. Studylib. [Link]
- 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety D
- Safety D
- This compound - Risk and Safety. ChemBK. [Link]
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS) lookchem [lookchem.com]
Mastering the Safe Handling of 1-Benzyl-5-hydroxymethyl-1h-imidazole: A Guide to Personal Protective Equipment
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and safety is paramount. 1-Benzyl-5-hydroxymethyl-1h-imidazole, a heterocyclic building block, presents a specific set of handling requirements that necessitate a thorough understanding and implementation of appropriate personal protective equipment (PPE). This guide provides a detailed, experience-driven approach to selecting, using, and disposing of PPE when working with this compound, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[1][2][3]. While specific toxicological data for this exact compound is limited, the general profile of imidazole derivatives calls for a cautious approach, assuming the potential for more severe hazards with prolonged or high-concentration exposure[4][5]. Therefore, our PPE strategy is built on the principle of minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Core Personal Protective Equipment for Routine Operations
For standard laboratory procedures such as weighing, preparing solutions, and conducting reactions under controlled conditions, the following PPE is mandatory:
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Chemical Safety Goggles | Must meet ANSI Z87.1 standards to provide adequate protection against splashes and airborne particles. A face shield should be worn over goggles when there is a significant splash risk[6]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For extended handling or immersion, consult manufacturer compatibility data to select a glove with an appropriate breakthrough time[4][7]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned provides a critical barrier against spills and contamination of personal clothing[6]. |
| Respiratory Protection | Use of a Fume Hood | All manipulations of solid this compound that could generate dust, and all work with its solutions, should be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols[6][8]. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
-
Goggles/Face Shield: Position your eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Unbutton and remove your lab coat by folding it inward on itself.
-
Goggles/Face Shield: Remove your eye and face protection.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Advanced PPE Considerations for Non-Routine and Emergency Situations
For situations with a higher risk of exposure, such as large-scale reactions, cleaning up significant spills, or in cases of ventilation failure, enhanced PPE is necessary.
-
Respiratory Protection: In the absence of adequate ventilation or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required[8].
-
Body Protection: A chemical-resistant apron worn over a lab coat can provide an additional layer of protection against significant splashes[6].
Decision-Making Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow for handling this compound.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE, such as gloves, that has come into contact with this compound should be considered contaminated waste. Place these items in a designated, sealed container for hazardous waste disposal. Non-disposable items, like lab coats, should be professionally laundered if contaminated. All chemical waste should be collected in appropriately labeled containers for disposal according to your institution's and local regulations[7][9].
By adhering to these rigorous PPE protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific advancement.
References
- 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS) lookchem. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole PUFFERAN®.
- AmericanBio. (2015, February 19). IMIDAZOLE Safety Data Sheet.
- West Liberty University. (n.d.). MSDS Name: Imidazole.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
